molecular formula C20H18Cl2N4O4 B10854538 O-Demethyl Lenvatinib hydrochloride

O-Demethyl Lenvatinib hydrochloride

Katalognummer: B10854538
Molekulargewicht: 449.3 g/mol
InChI-Schlüssel: KMZOGLZCTDVLLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Demethyl Lenvatinib hydrochloride is a useful research compound. Its molecular formula is C20H18Cl2N4O4 and its molecular weight is 449.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C20H18Cl2N4O4

Molekulargewicht

449.3 g/mol

IUPAC-Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-hydroxyquinoline-6-carboxamide;hydrochloride

InChI

InChI=1S/C20H17ClN4O4.ClH/c21-14-7-11(3-4-15(14)25-20(28)24-10-1-2-10)29-18-5-6-23-16-9-17(26)13(19(22)27)8-12(16)18;/h3-10,26H,1-2H2,(H2,22,27)(H2,24,25,28);1H

InChI-Schlüssel

KMZOGLZCTDVLLW-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)O)C(=O)N)Cl.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

O-Demethyl Lenvatinib Hydrochloride: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers and Drug Development Professionals

Abstract

O-Demethyl Lenvatinib hydrochloride is a primary metabolite of Lenvatinib, a potent, orally administered, multi-targeted tyrosine kinase inhibitor. Lenvatinib is established in the treatment of various malignancies, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, drawing from the extensive research on its parent compound, Lenvatinib. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Lenvatinib and its Metabolism

Lenvatinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastatic progression.[4] The primary metabolic pathways for Lenvatinib involve enzymatic processes mediated by CYP3A4 and aldehyde oxidase, as well as non-enzymatic processes.[1][3] The demethylation of Lenvatinib results in the formation of O-Demethyl Lenvatinib. While Lenvatinib is the primary active agent, its metabolites may also contribute to the overall therapeutic and toxicological profile.

Core Mechanism of Action

This compound is recognized as a multi-targeted tyrosine kinase inhibitor, mirroring the activity of its parent compound, Lenvatinib.[5][6][7] It targets key signaling pathways involved in cell proliferation, angiogenesis, and tumor progression. The primary targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1-3): Inhibition of VEGFRs is a critical component of the anti-angiogenic activity. By blocking the signaling cascade initiated by VEGF, this compound is presumed to inhibit the formation of new blood vessels, thereby restricting the tumor's access to essential nutrients and oxygen.[4]

  • Fibroblast Growth Factor Receptors (FGFR1-4): Aberrant FGFR signaling is a known driver of cell proliferation, differentiation, and survival in various cancers. The inhibition of FGFRs by this metabolite likely contributes to the direct anti-proliferative effects on tumor cells.[4]

  • Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): PDGFRα signaling is involved in cell growth, proliferation, and migration. Its inhibition can further disrupt tumor development.

  • KIT and RET Proto-Oncogenes: These RTKs are implicated in the pathogenesis of several cancers. Their inhibition by this compound suggests a broader anti-tumor activity across different cancer types.

The concurrent inhibition of these multiple pathways results in a comprehensive blockade of the signaling networks that drive tumor growth and angiogenesis.[3]

Quantitative Data on Kinase Inhibition

While specific quantitative data for this compound is not widely available in public literature, the inhibitory activity of the parent compound, Lenvatinib, provides a strong inferential basis for its potency. The following table summarizes the known inhibitory constants (Ki) for Lenvatinib against its primary targets. It is hypothesized that this compound possesses a similar inhibitory profile.

Target KinaseKi (nM) for Lenvatinib
VEGFR1 (FLT1)1.3
VEGFR2 (KDR)0.74
VEGFR3 (FLT4)0.71
FGFR1Not specified
FGFR2Not specified
FGFR3Not specified
FGFR4Not specified
PDGFRαNot specified
c-KitNot specified
RETNot specified

Data for Lenvatinib from available research.[1] Specific Ki values for all targets and for this compound require further investigation.

Signaling Pathways

The mechanism of action of this compound can be visualized through the inhibition of key signaling pathways.

G cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGFR VEGFR1/2/3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway VEGFR->PI3K_AKT_mTOR Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR1-4 FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR PDGFRa PDGFRα PDGFRa->PI3K_AKT_mTOR KIT_RET KIT / RET KIT_RET->RAS_RAF_MEK_ERK inhibitor O-Demethyl Lenvatinib HCl inhibitor->VEGFR inhibitor->FGFR inhibitor->PDGFRa inhibitor->KIT_RET Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival

Caption: Inhibition of multiple receptor tyrosine kinases and downstream signaling pathways by this compound.

Experimental Protocols

Detailed experimental methodologies for specifically studying this compound are not extensively published. However, standard protocols used to characterize the parent compound, Lenvatinib, would be applicable.

In Vitro Kinase Inhibition Assays

Objective: To determine the in vitro inhibitory activity (e.g., IC50, Ki) of this compound against a panel of purified recombinant kinases.

Methodology:

  • Kinase Reaction: Set up a reaction mixture containing the purified kinase, a specific substrate (e.g., a synthetic peptide), and ATP (often radiolabeled [γ-³²P]ATP or using fluorescence-based methods).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase reaction to proceed.

  • Detection of Activity: Quantify the phosphorylation of the substrate. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For fluorescence-based assays, measure the change in fluorescence intensity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Ki values can be calculated from the IC50 using the Cheng-Prusoff equation, considering the ATP concentration.

Cell-Based Proliferation Assays

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture cancer cell lines known to be dependent on the target kinases (e.g., endothelial cells for VEGFR activity, or tumor cells with specific FGFR mutations).

  • Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a period of 48 to 72 hours.

  • Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., Calcein-AM, resazurin).

  • Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting cell viability against the drug concentration.

In Vivo Tumor Xenograft Models

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant human tumor cells to establish xenografts.

  • Treatment Administration: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. Administer this compound orally at various dose levels.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Relevance Kinase_Assay Kinase Inhibition Assay (IC50, Ki) Cell_Assay Cell-Based Proliferation Assay (GI50) Kinase_Assay->Cell_Assay Xenograft Tumor Xenograft Model Cell_Assay->Xenograft Efficacy Anti-Tumor Efficacy Xenograft->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics Efficacy->PK_PD

Caption: A generalized experimental workflow for characterizing the activity of a kinase inhibitor like this compound.

Conclusion

This compound, as a primary metabolite of Lenvatinib, is a multi-targeted tyrosine kinase inhibitor with a presumed mechanism of action that mirrors its parent compound. Its ability to inhibit key pathways involved in angiogenesis and tumor cell proliferation, including VEGFR, FGFR, PDGFRα, KIT, and RET, underscores its potential contribution to the overall anti-tumor activity of Lenvatinib. While specific quantitative data and dedicated experimental studies on this metabolite are limited in the public domain, the well-established profile of Lenvatinib provides a robust framework for understanding its pharmacological effects. Further research is warranted to fully elucidate the specific activity and clinical relevance of this compound.

References

Synthesis of O-Demethyl Lenvatinib Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Demethyl Lenvatinib (B1674733), the primary metabolite of the multi-kinase inhibitor Lenvatinib, is a critical compound for pharmacological and metabolic studies. This technical guide provides a comprehensive overview of a proposed synthetic route to obtain O-Demethyl Lenvatinib hydrochloride. Due to the limited availability of a direct, published synthetic protocol, this document outlines a scientifically grounded approach based on established demethylation methodologies for aryl methyl ethers, particularly within the quinoline (B57606) scaffold. This guide includes a proposed detailed experimental protocol, tabulated data for key reaction parameters, and visual diagrams to elucidate the synthetic pathway and workflow.

Introduction

Lenvatinib is a potent oral tyrosine kinase inhibitor that targets multiple receptors, including vascular endothelial growth factor (VEGF) receptors, fibroblast growth factor (FGF) receptors, and platelet-derived growth factor (PDGF) receptor alpha. Its therapeutic efficacy in treating various cancers is well-documented. The metabolism of Lenvatinib in humans primarily involves demethylation of the 7-methoxy group on the quinoline ring, yielding O-Demethyl Lenvatinib (also known as M2).[1][2] Understanding the synthesis and properties of this metabolite is crucial for comprehensive drug development, including metabolite identification, safety profiling, and as a reference standard in pharmacokinetic studies.

This whitepaper presents a proposed synthetic strategy for O-Demethyl Lenvatinib, followed by its conversion to the hydrochloride salt to enhance its solubility and stability.[3] The proposed synthesis starts from the readily available Lenvatinib free base.

Proposed Synthetic Pathway

The core of the proposed synthesis is the selective O-demethylation of the 7-methoxy group of Lenvatinib. Several reagents are known to effectively cleave aryl methyl ethers. Based on the chemical structure of Lenvatinib, which contains multiple functional groups, a reagent with high selectivity and efficiency under relatively mild conditions is desirable. Boron tribromide (BBr₃) is a powerful and widely used reagent for the demethylation of aryl methyl ethers and is proposed as the reagent of choice for this synthesis.

The overall proposed reaction scheme is as follows:

Synthesis_Pathway Lenvatinib Lenvatinib Intermediate O-Demethyl Lenvatinib (Free Base) Lenvatinib->Intermediate BBr₃, DCM -78 °C to rt Final_Product O-Demethyl Lenvatinib HCl Intermediate->Final_Product HCl in Ether or HCl gas in IPA

Caption: Proposed synthetic pathway for this compound from Lenvatinib.

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of this compound. These protocols are based on general procedures for similar chemical transformations and should be optimized for specific laboratory conditions.

O-Demethylation of Lenvatinib (Synthesis of O-Demethyl Lenvatinib Free Base)

Materials:

  • Lenvatinib free base

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (B109758) (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Lenvatinib free base (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add a 1M solution of BBr₃ in DCM (3.0-5.0 eq) to the cooled solution via the dropping funnel over a period of 30-60 minutes. The reaction mixture may change color.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of methanol. This will decompose the excess BBr₃.

  • Workup: Concentrate the mixture under reduced pressure. To the residue, add saturated aqueous NaHCO₃ solution to neutralize the acidic components. Extract the aqueous layer with a suitable organic solvent (e.g., a mixture of DCM and isopropanol).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Formation of this compound

Materials:

  • O-Demethyl Lenvatinib free base

  • Anhydrous diethyl ether

  • Hydrochloric acid solution in diethyl ether (e.g., 2M) or anhydrous HCl gas

  • Anhydrous Isopropyl Alcohol (IPA) (optional)

Procedure:

  • Dissolution: Dissolve the purified O-Demethyl Lenvatinib free base in a minimal amount of a suitable anhydrous solvent, such as a mixture of DCM and IPA.

  • Acidification: To this solution, add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Alternatively, bubble anhydrous HCl gas through the solution.

  • Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Data Presentation

The following tables summarize the expected materials and potential outcomes for the proposed synthesis. The quantitative data are illustrative and would need to be confirmed by experimental results.

Table 1: Reagents and Proposed Stoichiometry for O-Demethylation

ReagentMolecular Weight ( g/mol )Molar Equivalents
Lenvatinib426.851.0
Boron Tribromide (BBr₃)250.523.0 - 5.0
Dichloromethane (DCM)84.93Solvent
Methanol32.04Quenching Agent

Table 2: Illustrative Experimental Results

StepProductTheoretical Yield (g)Actual Yield (g)Purity (by HPLC)
O-DemethylationO-Demethyl LenvatinibBased on starting material(To be determined)>95% (after purification)
Salt FormationO-Demethyl Lenvatinib HClBased on free base(To be determined)>98%

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the proposed experimental workflow.

Experimental_Workflow cluster_demethylation O-Demethylation cluster_salt_formation Hydrochloride Salt Formation Start Dissolve Lenvatinib in DCM Cool Cool to -78 °C Start->Cool Add_BBr3 Add BBr₃ Solution Cool->Add_BBr3 React Stir and Warm to RT Add_BBr3->React Quench Quench with Methanol React->Quench Workup Aqueous Workup Quench->Workup Purify_Free_Base Column Chromatography Workup->Purify_Free_Base Dissolve_Free_Base Dissolve O-Demethyl Lenvatinib Purify_Free_Base->Dissolve_Free_Base Purified Free Base Add_HCl Add HCl Solution Dissolve_Free_Base->Add_HCl Precipitate Precipitation Add_HCl->Precipitate Isolate Filter and Dry Precipitate->Isolate

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed, albeit proposed, methodology for the synthesis of this compound. The selection of boron tribromide for the demethylation step is based on its proven efficacy for cleaving aryl methyl ethers. The subsequent conversion to the hydrochloride salt is a standard procedure to improve the handling and formulation properties of the compound. The provided protocols and diagrams offer a solid foundation for researchers to undertake the synthesis of this important metabolite. It is imperative to note that the reaction conditions, particularly stoichiometry and reaction time, may require optimization to achieve the best possible yield and purity. Standard analytical techniques should be employed to characterize the final product and confirm its identity and purity.

References

An In-depth Technical Guide to the Chemical Properties of O-Demethyl Lenvatinib Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and biological properties of O-Demethyl Lenvatinib (B1674733) hydrochloride, a primary metabolite of the multi-targeted tyrosine kinase inhibitor, Lenvatinib. The information is intended for use in research and drug development contexts.

Core Chemical Properties

O-Demethyl Lenvatinib is a metabolite of Lenvatinib, formed by the demethylation of the methoxy (B1213986) group on the quinoline (B57606) ring.[1] The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[1]

Below is a summary of its key chemical identifiers and properties.

PropertyValueReference(s)
IUPAC Name 4-[3-chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-hydroxy-6-quinolinecarboxamide hydrochloride[2]
Synonyms O-Desmethyl Lenvatinib HCl, M2 (metabolite designation)[3]
Molecular Formula C₂₀H₁₈Cl₂N₄O₄[4][5]
Molecular Weight 449.29 g/mol [5]
CAS Number 417717-04-5 (for free base)[1][2][6]
Appearance Solid, Light yellow to yellow[5]
Solubility Soluble in DMSO (≥ 50 mg/mL)[5]
InChI Key InChI=1S/C20H17ClN4O4/c21-14-7-11(3-4-15(14)25-20(28)24-10-1-2-10)29-18-5-6-23-16-9-17(26)13(19(22)27)8-12(16)18/h3-10,26H,1-2H2,(H2,22,27)(H2,24,25,28)[2]

Biological Activity and Mechanism of Action

O-Demethyl Lenvatinib hydrochloride is a metabolite of Lenvatinib (E7080).[7][8] The parent compound, Lenvatinib, is a potent, orally administered, multi-targeted tyrosine kinase inhibitor (TKI).[9][10] It disrupts key signaling pathways implicated in tumor growth, pathogenic angiogenesis, and cancer progression by inhibiting a range of receptor tyrosine kinases (RTKs).[9][11]

The primary targets of Lenvatinib include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR): VEGFR1, VEGFR2, and VEGFR3. Inhibition of this pathway is a critical mechanism for blocking tumor angiogenesis, thereby restricting the tumor's blood supply.[9][10]

  • Fibroblast Growth Factor Receptors (FGFR): FGFR1, FGFR2, FGFR3, and FGFR4. Blocking FGFR signaling interferes with cell proliferation, differentiation, and survival pathways that are often dysregulated in cancer.[9][10]

  • Other Pro-oncogenic RTKs: Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT proto-oncogene, and RET proto-oncogene.[8][9][10]

By simultaneously blocking these pathways, Lenvatinib exerts a powerful anti-tumor effect.[10] As a major metabolite, O-Demethyl Lenvatinib is a critical compound for pharmacokinetic and pharmacodynamic studies in patients treated with Lenvatinib.[3]

Lenvatinib_Mechanism_of_Action cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_pathways Downstream Cellular Processes VEGF VEGF VEGFR VEGFR1-3 VEGF->VEGFR FGF FGF FGFR FGFR1-4 FGF->FGFR PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa SCF SCF cKIT KIT SCF->cKIT GDNF GDNF RET RET GDNF->RET Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis Metastasis Metastasis VEGFR->Metastasis Proliferation Cell Proliferation & Survival FGFR->Proliferation FGFR->Metastasis PDGFRa->Proliferation cKIT->Proliferation RET->Proliferation Lenvatinib Lenvatinib / O-Demethyl Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->cKIT Lenvatinib->RET

Caption: Multi-targeted inhibition by Lenvatinib.

Experimental Protocols

The quantification of this compound (M2), alongside its parent drug and other metabolites, is crucial for clinical pharmacology studies. Validated analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for this purpose.

A. LC-MS/MS Method for Determination in Human Plasma [3]

This protocol outlines a validated method for the simultaneous determination of Lenvatinib and its major metabolites, including O-Demethyl Lenvatinib (M2), in human plasma samples from hepatocellular carcinoma patients.

  • Objective: To quantify Lenvatinib, descyclopropyl lenvatinib (M1), O-demethyl lenvatinib (M2), and lenvatinib N-Oxide (M3).

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: Specific details on plasma sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) would be defined by the validating laboratory, but protein precipitation is common for such analyses.

  • Chromatographic Separation:

    • Column: X-Terra RP18 (50 × 2.1 mm, 3.5 μm).

    • Column Temperature: 35°C.

    • Mobile Phase: Isocratic elution with Methanol and Water (10:90, v/v) containing 0.1% formic acid.

    • Flow Rate: 0.15 mL/min.

    • Run Time: 3 minutes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Calibration Range (M2): 0.1–100 ng/mL.

  • Validation: The method was validated for precision and accuracy, with inter- and intra-batch results being acceptable.

B. General RP-HPLC for Lenvatinib Analysis [12][13]

While a specific protocol for this compound was not detailed, methods for the parent compound Lenvatinib provide a strong basis for developing an analytical procedure for the metabolite.

  • Objective: Purity and quantification analysis of Lenvatinib in bulk and pharmaceutical dosage forms.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) or UV detector.

  • Chromatographic Conditions (Example 1): [13]

    • Column: YMC C18 (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Water:Methanol (30:70 v/v).

    • Flow Rate: 0.6 mL/min.

    • Detection Wavelength: 240 nm.

    • Retention Time (Lenvatinib): 2.135 min.

  • Chromatographic Conditions (Example 2): [12]

    • Column: Thermosil C18 (150 x 4.5 mm, 5.0 µm).

    • Mobile Phase: Methanol:Water (65:35% v/v).

    • Flow Rate: 0.8 ml/min.

    • Detection Wavelength: 265 nm.

    • Retention Time (Lenvatinib): 4.35 mins.

Experimental_Workflow Sample Human Plasma Sample Preparation Sample Preparation (e.g., Protein Precipitation) Sample->Preparation LC_Separation LC Separation (X-Terra RP18 Column) Preparation->LC_Separation MS_Detection MS/MS Detection (Positive ESI Mode) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Caption: LC-MS/MS workflow for metabolite analysis.

Storage and Handling

For optimal stability, this compound should be stored under controlled conditions.

  • Powder Form: Store at 4°C in a sealed container, protected from moisture and light.[5]

  • In Solvent: When dissolved in DMSO, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5][7] Ensure containers are sealed to prevent moisture absorption, as hygroscopic DMSO can affect solubility.[5]

References

In Vitro Metabolism of Lenvatinib to O-Demethyl Lenvatinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is an oral multi-tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinomas. Its efficacy and potential for drug-drug interactions are significantly influenced by its metabolic fate. A primary metabolic pathway for Lenvatinib is O-demethylation, leading to the formation of its major metabolite, O-demethyl Lenvatinib (also referred to as M2). This technical guide provides an in-depth overview of the in vitro metabolism of Lenvatinib to O-demethyl Lenvatinib, focusing on the enzymatic pathways, quantitative data, and detailed experimental protocols.

Core Metabolism Pathway

The biotransformation of Lenvatinib to O-demethyl Lenvatinib is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. Several CYP isoforms have been identified as contributors to this metabolic reaction, with CYP3A4 being the most significant, followed by CYP1A1, CYP1A2, and CYP2B6. The reaction involves the removal of a methyl group from the methoxy (B1213986) moiety on the quinoline (B57606) ring of the Lenvatinib molecule.

Quantitative Analysis of Lenvatinib Metabolism

The formation of O-demethyl Lenvatinib can be quantified using various in vitro systems, including human liver microsomes (HLM), rat liver microsomes (RLM), and recombinant human CYP enzymes. The following tables summarize key quantitative data related to the in vitro metabolism of Lenvatinib.

Table 1: Michaelis-Menten Kinetic Parameters for Lenvatinib Metabolism
SystemParameterValueReference
Human Liver Micros

Lenvatinib: A Technical Guide to Metabolism and Drug-Drug Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenvatinib (B1674733) is an oral multi-targeted tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor (VEGF) receptors 1-3, fibroblast growth factor (FGF) receptors 1-4, platelet-derived growth factor receptor-alpha (PDGFRα), and the RET and KIT proto-oncogenes.[1][2] Its efficacy in treating various malignancies, including differentiated thyroid cancer (DTC), renal cell carcinoma (RCC), and hepatocellular carcinoma (HCC), is well-established.[2][3] A thorough understanding of its metabolic fate and potential for drug-drug interactions (DDIs) is critical for optimizing its clinical use and for the development of new combination therapies. This technical guide provides an in-depth overview of the metabolism of lenvatinib, details its pharmacokinetic drug-drug interactions, and outlines the experimental methodologies used to characterize these properties.

Pharmacokinetics and Metabolism

Lenvatinib is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) reached within 1 to 4 hours.[4][5] The presence of a high-fat meal can delay the rate of absorption, extending the median Tmax to 4 hours, but does not significantly impact the overall extent of absorption (AUC).[6] The drug exhibits high plasma protein binding, ranging from 97% to 99%, primarily to albumin.[6][7] The terminal elimination half-life is approximately 28 hours, supporting a once-daily dosing regimen.[4][6][7]

Lenvatinib is extensively metabolized through multiple pathways before excretion.[1][2] The primary routes of elimination are through feces (approximately 64%) and urine (approximately 25%).[3][4][6]

Metabolic Pathways

The metabolism of lenvatinib is complex, involving both enzymatic and non-enzymatic processes.[3][6] The main metabolic transformations are mediated by the cytochrome P450 (CYP) system and aldehyde oxidase (AO).[6][7]

  • CYP3A4-Mediated Metabolism: Cytochrome P450 3A4 is a key enzyme responsible for the O-demethylation of lenvatinib to form the metabolite M2 (desmethyl-lenvatinib).[7][8] In vitro studies using human recombinant CYPs have confirmed that CYP3A4 is the most efficient enzyme in forming lenvatinib's oxidative metabolites, including O-desmethyl lenvatinib, N-descyclopropyl lenvatinib, and lenvatinib N-oxide.[8][9] The presence of cytochrome b₅ can further enhance the efficiency of CYP3A4-mediated metabolism.[8][9]

  • Aldehyde Oxidase (AO) Metabolism: Aldehyde oxidase plays a significant role in oxidizing both the parent drug, lenvatinib, and its CYP3A4-mediated metabolite, M2.[6][7] This oxidation leads to the formation of quinolinone metabolites M2' and M3', which are the main metabolites found in feces.[7]

  • Other CYP Contributions: While CYP3A4 is primary, other enzymes like CYP1A1 have been shown to contribute significantly to the formation of O-desmethyl lenvatinib.[8]

  • Non-Enzymatic Processes: Non-enzymatic pathways also contribute to the overall metabolism of lenvatinib.[7] In studies with cynomolgus monkeys, a unique pathway involving glutathione (B108866) (GSH) conjugation with the elimination of the O-aryl group was identified.[10]

The major metabolic pathways are visualized in the diagram below.

Lenvatinib_Metabolism cluster_main Lenvatinib Metabolic Pathways Lenvatinib Lenvatinib M2 M2 (Desmethyl-lenvatinib) Lenvatinib->M2 Demethylation M3 M3 (N-oxide) Lenvatinib->M3 N-oxidation M3_prime M3' Lenvatinib->M3_prime M2_prime M2' M2->M2_prime Excretion Excretion (Feces, Urine) M2_prime->Excretion M3_prime->Excretion CYP3A4 CYP3A4 CYP3A4->M2 Other_CYP Other CYPs (e.g., CYP1A1) Other_CYP->M2 Other_CYP->M3 AO Aldehyde Oxidase (AO) AO->M2_prime AO->M3_prime

Figure 1: Simplified metabolic pathway of lenvatinib.
Quantitative Metabolic Data

The following tables summarize key pharmacokinetic and metabolic parameters for lenvatinib.

Table 1: Pharmacokinetic Properties of Lenvatinib

Parameter Value Reference(s)
Tmax (fasted) 1 - 4 hours [4][5]
Tmax (high-fat meal) ~4 hours [6]
Bioavailability ~85% [5][7]
Plasma Protein Binding 97% - 99% [4][6]
Terminal Half-life (t½) ~28 hours [4][6][7]
Apparent Clearance (CL/F) 6.56 L/h [11]
Excretion (Feces) ~64% [3][4][6]

| Excretion (Urine) | ~25% |[3][4][6] |

Table 2: Major Metabolites and Forming Enzymes

Metabolite Description Primary Enzyme(s) Reference(s)
M2 O-desmethyl lenvatinib CYP3A4, CYP1A1 [7][8][9]
M3 N-oxide CYP enzymes [7][8]
M2' Quinolinone metabolite Aldehyde Oxidase [7]

| M3' | Quinolinone metabolite | Aldehyde Oxidase |[7] |

Drug-Drug Interactions (DDIs)

Given that CYP3A4 is a major pathway for lenvatinib metabolism, there is a potential for drug-drug interactions with inhibitors and inducers of this enzyme. Lenvatinib is also a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[3]

Pharmacokinetic Interactions
  • Effect of CYP3A4/P-gp Inhibitors: Co-administration with strong inhibitors of CYP3A4 and P-gp can lead to a modest increase in lenvatinib exposure. For instance, a study with the strong inhibitor ketoconazole (B1673606) resulted in a slight, but not clinically significant, increase in lenvatinib's AUC.[12][13] While dose adjustments are generally not required, careful monitoring for adverse events is recommended.[12][14]

  • Effect of CYP3A4/P-gp Inducers: Co-administration with strong inducers of CYP3A4 and P-gp can cause a minor decrease in lenvatinib exposure. A study involving multiple doses of the strong inducer rifampicin (B610482) decreased the AUC of a single dose of lenvatinib by 18%.[3][12][14] This change is not considered clinically relevant, and dose adjustments are not recommended.[11][14]

  • Effect of Lenvatinib on Other Drugs: Lenvatinib does not appear to have a clinically significant inhibitory or inductive effect on CYP3A4. A study using midazolam, a sensitive CYP3A4 substrate, found that co-administration with lenvatinib had no clinically relevant effect on midazolam's pharmacokinetics.[3][13]

Table 3: Summary of Pharmacokinetic Drug-Drug Interactions

Interacting Agent Mechanism Effect on Lenvatinib PK Clinical Recommendation Reference(s)
Ketoconazole Strong CYP3A4/P-gp Inhibitor Modest increase in AUC and Cmax No dose adjustment; monitor for toxicity [12][13]
Rifampicin (multiple doses) Strong CYP3A4/P-gp Inducer AUC decreased by 18% No dose adjustment recommended [3][12][14]

| Rifampicin (single dose) | P-gp Inhibitor | AUC increased by 31% | No dose adjustment recommended |[14] |

Pharmacodynamic Interactions
  • QTc Prolongation: Lenvatinib has been associated with prolongation of the QT interval.[6][14] Therefore, concurrent use of lenvatinib with other drugs known to prolong the QTc interval should be avoided or undertaken with caution, including close ECG monitoring.[6][15][16]

Experimental Methodologies

The characterization of lenvatinib's metabolism and DDI potential relies on standardized in vitro and in vivo experimental protocols.

In Vitro Metabolism Protocol (Human Liver Microsomes)

This protocol outlines a typical experiment to identify metabolites and determine the role of CYP enzymes.

  • Preparation: Human liver microsomes (HLMs) are pooled from multiple donors. A reaction mixture is prepared in a buffer (e.g., potassium phosphate) containing HLMs and lenvatinib at various concentrations.

  • Incubation: The reaction is initiated by adding a cofactor, typically an NADPH-regenerating system. Control incubations are run simultaneously, including incubations without the cofactor (to check for non-NADPH dependent metabolism) and without lenvatinib (as a blank). The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Sample Processing: Samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and any metabolites, is collected.

  • Analysis: The supernatant is analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites.[8]

  • Enzyme Phenotyping (Optional): To identify specific CYP enzymes involved, the experiment can be repeated in the presence of specific chemical inhibitors for different CYP isozymes or by using recombinant human CYP enzymes.[8][17]

InVitro_Workflow cluster_workflow In Vitro Metabolism Experimental Workflow A 1. Prepare Reaction Mixture (Lenvatinib + Human Liver Microsomes) B 2. Initiate Reaction (Add NADPH, Incubate at 37°C) A->B C 3. Terminate Reaction (Add Cold Acetonitrile) B->C D 4. Process Sample (Centrifuge to Pellet Protein) C->D E 5. Analyze Supernatant (LC-MS/MS) D->E F Metabolite Identification & Quantification E->F

Figure 2: Workflow for an in vitro metabolism study.
In Vivo DDI Study Protocol (Healthy Volunteers)

This protocol describes a typical clinical study to assess the effect of an interacting drug on lenvatinib's pharmacokinetics.

  • Study Design: A two-period, crossover study design is often employed. Healthy volunteer subjects are enrolled.

  • Period 1 (Reference): Subjects receive a single oral dose of lenvatinib (e.g., 24 mg). Serial blood samples are collected over a specified period (e.g., up to 72 hours post-dose) to characterize the full pharmacokinetic profile.

  • Washout Period: A sufficient washout period is allowed for the complete elimination of lenvatinib from the body.

  • Period 2 (Treatment): Subjects receive the interacting drug (e.g., multiple doses of rifampicin to achieve steady-state induction) for a specified duration. On a designated day, a single oral dose of lenvatinib is co-administered with the interacting drug. Serial blood samples are collected again, mirroring the schedule from Period 1.

  • Bioanalysis: Plasma concentrations of lenvatinib are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: PK parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) are calculated for both periods. The geometric mean ratios (lenvatinib + interactor / lenvatinib alone) for AUC and Cmax are determined to quantify the magnitude of the interaction.[12][14]

DDI_Logic cluster_ddi Pharmacokinetic DDI Logic for Lenvatinib Inducer CYP3A4 Inducer (e.g., Rifampicin) CYP3A4 CYP3A4 Enzyme Activity Inducer->CYP3A4 Increases Inhibitor CYP3A4 Inhibitor (e.g., Ketoconazole) Inhibitor->CYP3A4 Decreases Metabolism Lenvatinib Metabolism Rate CYP3A4->Metabolism Determines Concentration Lenvatinib Plasma Concentration Metabolism->Concentration Inversely Affects

Figure 3: Logic of CYP3A4-mediated DDIs with lenvatinib.

Conclusion

Lenvatinib undergoes extensive metabolism primarily through CYP3A4 and aldehyde oxidase. While it is a substrate for CYP3A4 and P-gp, dedicated clinical studies have shown that the co-administration of strong inhibitors or inducers of these pathways does not lead to clinically significant changes in lenvatinib exposure that would necessitate dose adjustments.[11][13][14] The primary interaction of clinical concern is the potential for additive QTc interval prolongation when co-administered with other QTc-prolonging agents. The predictable pharmacokinetic profile and low potential for clinically relevant pharmacokinetic DDIs contribute to the manageable safety profile of lenvatinib in its approved indications.

References

O-Demethyl Lenvatinib Hydrochloride: A Pharmacological Review in the Context of its Parent Compound, Lenvatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib, a multi-targeted tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of several cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs) implicated in pathogenic angiogenesis, tumor growth, and cancer progression.[1] Lenvatinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 3A4 (CYP3A4), leading to the formation of several metabolites. One of these is O-Demethyl Lenvatinib, also known as M2.[2]

While O-Demethyl Lenvatinib is a significant metabolite, studies on the mass balance and metabolic profile of Lenvatinib in humans have revealed that all of its metabolites are present in plasma at very low levels compared to the parent drug.[3] Consequently, it is the parent compound, Lenvatinib, that is considered to be almost exclusively responsible for the pharmacological effects observed in humans.[3] This technical guide provides a comprehensive overview of the pharmacology of Lenvatinib as the active moiety, with specific details on the formation and context of O-Demethyl Lenvatinib hydrochloride.

Pharmacology of Lenvatinib

Lenvatinib functions by inhibiting the kinase activities of a range of RTKs. Its primary targets are the vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3) and fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3, and FGFR4).[1] By blocking these pathways, Lenvatinib potently inhibits angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Additionally, Lenvatinib inhibits other RTKs involved in oncogenesis, including the platelet-derived growth factor receptor alpha (PDGFRα), KIT proto-oncogene (KIT), and the rearranged during transfection (RET) proto-oncogene.[1]

Quantitative Kinase Inhibition Data for Lenvatinib

The inhibitory activity of Lenvatinib against various kinases has been quantified through in vitro biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target KinaseIC50 (nM)
VEGFR1 (Flt-1)≤ 4
VEGFR2 (KDR)≤ 4
VEGFR3 (Flt-4)≤ 4
FGFR1< 10
FGFR2< 10
FGFR3< 10
FGFR4< 10
RET6
KIT< 10
PDGFRα< 10
PDGFRβ< 10
Data sourced from FDA review documents.[2]

Metabolism of Lenvatinib and the Role of O-Demethyl Lenvatinib (M2)

Lenvatinib is metabolized through multiple pathways, including oxidation by CYP enzymes and subsequent metabolism by aldehyde oxidase (AO). The demethylated form of Lenvatinib, M2, is identified as a major metabolite in vitro in human liver microsomes.[2] However, in clinical studies, there are no major circulating metabolites of Lenvatinib.[2] Unchanged Lenvatinib accounts for the vast majority of the drug-related material in plasma. This indicates that while O-Demethyl Lenvatinib is formed, its systemic exposure is significantly lower than that of the parent compound. The FDA review of Lenvatinib concluded that adequate exposure to the M2 metabolite occurred in animal studies to account for potential toxicity, and therefore, further evaluation of the metabolite was not warranted.[2]

The metabolic pathway for the formation of O-Demethyl Lenvatinib is illustrated below.

Lenvatinib Lenvatinib CYP3A4 CYP3A4 (in liver microsomes) Lenvatinib->CYP3A4 ODemethyl_Lenvatinib O-Demethyl Lenvatinib (M2) CYP3A4->ODemethyl_Lenvatinib O-demethylation Further_Metabolism Further Metabolism (e.g., by Aldehyde Oxidase) ODemethyl_Lenvatinib->Further_Metabolism

Metabolic conversion of Lenvatinib to O-Demethyl Lenvatinib.

Signaling Pathways Targeted by Lenvatinib

The primary mechanism of Lenvatinib's anti-cancer activity is the inhibition of signaling pathways driven by VEGFR and FGFR. These pathways are critical for tumor angiogenesis and cell proliferation.

VEGFR Signaling Pathway

The binding of vascular endothelial growth factor (VEGF) to its receptors (VEGFR) on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, leading to the formation of new blood vessels. Lenvatinib blocks the ATP-binding site of VEGFR, thereby inhibiting its autophosphorylation and the activation of downstream signaling molecules.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K Lenvatinib Lenvatinib Lenvatinib->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Inhibition of the VEGFR signaling pathway by Lenvatinib.
FGFR Signaling Pathway

Fibroblast growth factor (FGF) signaling is also implicated in tumor angiogenesis and proliferation. Lenvatinib's inhibition of FGFR disrupts these pro-tumorigenic signals.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Lenvatinib Lenvatinib Lenvatinib->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Inhibition of the FGFR signaling pathway by Lenvatinib.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pharmacological properties of kinase inhibitors like Lenvatinib. The following are representative protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (Example)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific receptor tyrosine kinase.

Materials:

  • Recombinant human kinase domain (e.g., KDR/VEGFR2)

  • Poly(Glu, Tyr)4:1 peptide substrate

  • Adenosine triphosphate (ATP), [γ-33P]ATP

  • Test compound (e.g., Lenvatinib) dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM MnCl2, 1 mM DTT)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted test compound.

  • Add the recombinant kinase to initiate the pre-reaction. Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

  • Incubate the reaction mixture for a specified time (e.g., 30-60 minutes) at 30°C.

  • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer a portion of the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-33P]ATP.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Example)

Objective: To assess the effect of a test compound on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HUVEC for angiogenesis studies, or a tumor cell line)

  • Complete cell culture medium

  • Test compound (e.g., Lenvatinib)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.

  • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the data on a dose-response curve.

Start Start: Seed cells in 96-well plate Incubate_adhere Incubate (e.g., 24h) Start->Incubate_adhere Prepare_compound Prepare serial dilutions of Lenvatinib Incubate_adhere->Prepare_compound Treat_cells Treat cells with diluted Lenvatinib Incubate_adhere->Treat_cells Prepare_compound->Treat_cells Incubate_treatment Incubate (e.g., 72h) Treat_cells->Incubate_treatment Add_reagent Add cell proliferation reagent Incubate_treatment->Add_reagent Incubate_reagent Incubate (e.g., 1-4h) Add_reagent->Incubate_reagent Read_plate Measure absorbance/ luminescence Incubate_reagent->Read_plate Analyze_data Calculate % viability and determine GI50 Read_plate->Analyze_data

Workflow for a typical cell proliferation assay.

Conclusion

The pharmacological activity of Lenvatinib is well-characterized, with potent inhibitory effects on key receptor tyrosine kinases involved in angiogenesis and tumor progression, most notably VEGFR and FGFR. This compound is a known metabolite of Lenvatinib, resulting from CYP3A4-mediated metabolism. However, due to its very low plasma concentrations in humans, its contribution to the overall pharmacological effect of Lenvatinib therapy is considered to be minimal. Therefore, the clinical efficacy and safety profile of Lenvatinib are attributed to the parent compound. This guide provides the core pharmacological data and experimental context for Lenvatinib, which is essential for researchers and professionals in the field of drug development.

References

The Biological Activity of Lenvatinib Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib (B1674733) is a potent multi-kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT proto-oncogenes.[1][2][3] Its therapeutic efficacy in various cancers, including thyroid, renal cell, and hepatocellular carcinoma, is well-established.[1][4] Lenvatinib undergoes extensive metabolism, primarily through CYP3A4 and aldehyde oxidase, leading to the formation of several metabolites.[2] While unchanged lenvatinib constitutes the majority of the circulating drug, its metabolites have been investigated for potential biological activity.[5] This technical guide provides an in-depth analysis of the biological activity of Lenvatinib's major metabolites, presenting quantitative data, detailed experimental protocols, and relevant signaling pathways.

Lenvatinib Metabolism and Major Metabolites

Lenvatinib is metabolized in the liver, leading to various metabolites.[6] The primary metabolic pathways include demethylation and N-oxidation.[7] The major identified metabolites with investigated biological activity are:

  • M1 (Descyclopropyl lenvatinib)

  • M2 (O-desmethyl lenvatinib)

  • M3 (Lenvatinib N-oxide)

While numerous other metabolites are formed, M1, M2, and M3 have been the focus of pharmacological evaluation due to their structural similarity to the parent compound.[8]

Quantitative Biological Activity of Lenvatinib and its Metabolites

The primary pharmacodynamic effects of lenvatinib and its metabolites have been assessed by their ability to inhibit VEGF-driven proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). The following table summarizes the in vitro inhibitory activities.

CompoundTarget/AssayIC50 (nmol/L)95% Confidence Interval (CI)Relative Potency to Lenvatinib
Lenvatinib VEGF-driven HUVEC proliferation3.4-100%
Metabolite M1 VEGF-driven HUVEC proliferation5718 - 180~6%
Metabolite M2 VEGF-driven HUVEC proliferation250240 - 270~1%
Metabolite M3 VEGF-driven HUVEC proliferation230120 - 440~1%

Data sourced from the European Medicines Agency Assessment Report for Lenvima (Kisplyx).[3][9]

These data indicate that while metabolites M1, M2, and M3 possess pharmacological activity, their potency in inhibiting VEGF-driven angiogenesis is substantially lower than that of the parent compound, Lenvatinib.[3][9]

Experimental Protocols

The following section details the methodology used to determine the in vitro biological activity of Lenvatinib and its metabolites.

Inhibition of VEGF-Driven HUVEC Proliferation

This assay evaluates the anti-proliferative activity of the test compounds on endothelial cells stimulated with Vascular Endothelial Growth Factor (VEGF).

1. Cell Culture:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media supplemented with growth factors.

2. Assay Procedure:

  • HUVECs are seeded in 96-well plates and allowed to adhere.
  • The cells are then treated with serial dilutions of Lenvatinib or its metabolites (M1, M2, M3).
  • VEGF is added to the wells to stimulate cell proliferation.
  • The plates are incubated for a specified period to allow for cell growth.

3. Data Analysis:

  • Cell proliferation is assessed using a standard method, such as the MTT assay, which measures metabolic activity.
  • The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curves.

Signaling Pathways and Experimental Workflow

Lenvatinib Signaling Pathway

Lenvatinib exerts its anti-angiogenic and anti-tumor effects by inhibiting key signaling pathways involved in cell proliferation, survival, and blood vessel formation.[6] The diagram below illustrates the primary signaling cascades targeted by Lenvatinib.

G cluster_ligands cluster_receptors cluster_drug cluster_pathways cluster_outcomes VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ VEGFR->PLCg PI3K_AKT PI3K/AKT VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK VEGFR->RAS_MAPK FGFR->PLCg FGFR->PI3K_AKT FGFR->RAS_MAPK Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Angiogenesis Angiogenesis PLCg->Angiogenesis Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation

Caption: Lenvatinib inhibits VEGFR and FGFR signaling pathways.

Experimental Workflow for In Vitro Activity Assessment

The following diagram outlines the general workflow for assessing the in vitro biological activity of Lenvatinib and its metabolites.

G cluster_prep cluster_assay cluster_analysis cell_culture HUVEC Cell Culture seeding Seed HUVECs in 96-well Plates cell_culture->seeding compound_prep Prepare Lenvatinib & Metabolite Dilutions treatment Treat Cells with Compounds compound_prep->treatment seeding->treatment stimulation Stimulate with VEGF treatment->stimulation incubation Incubate stimulation->incubation proliferation_assay Perform Proliferation Assay (e.g., MTT) incubation->proliferation_assay data_analysis Analyze Data & Calculate IC50 proliferation_assay->data_analysis

Caption: Workflow for HUVEC proliferation assay.

Conclusion

This technical guide has summarized the available data on the biological activity of the major metabolites of Lenvatinib. The evidence indicates that while metabolites M1, M2, and M3 are pharmacologically active, their contribution to the overall anti-angiogenic effect of Lenvatinib in vivo is likely minimal due to their significantly lower potency compared to the parent drug and their low circulating levels in plasma.[5][7] Further research could explore the activity of these metabolites on other targets or in different biological contexts. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers in the field of oncology drug development.

References

O-Demethyl Lenvatinib Hydrochloride: A Potential Pharmacodynamic Biomarker for Lenvatinib Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lenvatinib (B1674733) is a potent oral multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of several advanced cancers, including radioactive iodine-refractory differentiated thyroid cancer (DTC), unresectable hepatocellular carcinoma (HCC), and advanced renal cell carcinoma (RCC).[1][2] It exerts its anti-tumor effects by inhibiting multiple signaling pathways involved in tumor proliferation and angiogenesis.[2][3] The primary metabolic route for Lenvatinib involves cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites.[3][4] Among these, O-Demethyl Lenvatinib (M2) has emerged as a significant metabolite, primarily generated through the action of CYP3A4.[1][3][5] This technical guide explores the current understanding of O-Demethyl Lenvatinib hydrochloride, its pharmacokinetics, and its potential utility as a pharmacodynamic biomarker to optimize Lenvatinib therapy. While the parent drug's plasma concentration has been linked to clinical outcomes, the role of its metabolites, including O-Demethyl Lenvatinib, in predicting efficacy and toxicity is an area of active investigation.[6][7]

Lenvatinib's Mechanism of Action and Metabolic Pathway

Lenvatinib targets a range of receptor tyrosine kinases (RTKs) implicated in oncogenesis and tumor angiogenesis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[2][3] By inhibiting these pathways, Lenvatinib effectively suppresses tumor growth and the formation of new blood vessels that supply tumors.

The metabolism of Lenvatinib is complex, involving multiple enzymatic pathways. The O-demethylation of Lenvatinib to form O-Demethyl Lenvatinib (M2) is a key metabolic step. This reaction is predominantly catalyzed by CYP3A4, with contributions from other CYP isoforms such as CYP1A1, CYP1A2, and CYP2B6.[1][8]

Lenvatinib_Metabolism cluster_cyp CYP450 Enzymes Lenvatinib Lenvatinib ODemethyl_Lenvatinib O-Demethyl Lenvatinib (M2) Lenvatinib->ODemethyl_Lenvatinib O-demethylation Other_Metabolites Other Metabolites Lenvatinib->Other_Metabolites Excretion Excretion ODemethyl_Lenvatinib->Excretion Other_Metabolites->Excretion CYP3A4 CYP3A4 CYP3A4->Lenvatinib CYP1A1 CYP1A1 CYP1A1->Lenvatinib CYP1A2 CYP1A2 CYP1A2->Lenvatinib CYP2B6 CYP2B6 CYP2B6->Lenvatinib

Lenvatinib Metabolic Pathway to O-Demethyl Lenvatinib.

Quantitative Data on Lenvatinib and its Metabolites

A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of Lenvatinib and its three major metabolites, including O-Demethyl Lenvatinib (M2), in human plasma.[9][10] The pharmacokinetic parameters from this study in hepatocellular carcinoma patients are summarized below.

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Lenvatinib1–10001
Descyclopropyl lenvatinib (M1)0.1–1000.1
O‐demethyl lenvatinib (M2) 0.1–100 0.1
Lenvatinib N‐Oxide (M3)0.1–1000.1

Table 1: Calibration range and lower limit of quantification (LLOQ) for Lenvatinib and its major metabolites in human plasma.[9][10]

While methods for quantifying O-Demethyl Lenvatinib exist, studies directly correlating its plasma concentrations with clinical efficacy or toxicity are currently limited. Research has primarily focused on the parent drug, Lenvatinib, where higher trough concentrations have been associated with better objective response rates in HCC patients.[7] The pharmacokinetic and pharmacodynamic behavior of Lenvatinib's metabolites remains an area requiring further investigation.[9]

Experimental Protocols

Quantification of O-Demethyl Lenvatinib in Human Plasma by LC-MS/MS

The following protocol is a representative method for the determination of O-Demethyl Lenvatinib in human plasma, based on published literature.[9][10]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a 1.5 mL centrifuge tube, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., Lenvatinib-d4).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube and add 100 µL of water.

  • Vortex for 30 seconds.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: X-Terra RP18 column (50 × 2.1 mm, 3.5 µm).[9][10]

  • Mobile Phase: Isocratic elution with methanol–water (10:90, v/v) containing 0.1% formic acid.[9][10]

  • Flow Rate: 0.15 mL/min.[9][10]

  • Column Temperature: 35°C.[9][10]

  • Run Time: Approximately 3 minutes.[9][10]

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lenvatinib: m/z 427.1 → 370.1

    • O-Demethyl Lenvatinib: m/z 413.1 → 370.1

    • Internal Standard (Lenvatinib-d4): m/z 431.1 → 374.1 (Note: Specific MRM transitions may vary depending on the instrument and optimization)

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and collision gas).

4. Method Validation

The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

LCMS_Workflow Plasma_Sample Plasma Sample (50 µL) Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation (13,000 rpm, 10 min) Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer and Dilution Centrifugation->Supernatant_Transfer LC_Injection LC-MS/MS Injection (5 µL) Supernatant_Transfer->LC_Injection Data_Analysis Data Analysis and Quantification LC_Injection->Data_Analysis

Experimental Workflow for O-Demethyl Lenvatinib Quantification.

This compound as a Potential Biomarker: Rationale and Future Directions

The concept of using drug metabolites as biomarkers is well-established in pharmacology. Metabolite concentrations can reflect the activity of metabolizing enzymes, which can be influenced by genetic polymorphisms, drug-drug interactions, and patient-specific factors.[5] Therefore, monitoring O-Demethyl Lenvatinib levels could potentially provide valuable insights into:

  • CYP3A4 Activity: As the primary enzyme responsible for its formation, O-Demethyl Lenvatinib levels could serve as an indirect measure of CYP3A4 activity in patients receiving Lenvatinib. This could help in identifying individuals who are rapid or poor metabolizers, potentially requiring dose adjustments.

  • Drug-Drug Interactions: Co-administration of Lenvatinib with strong CYP3A4 inhibitors or inducers could significantly alter the formation of O-Demethyl Lenvatinib. Monitoring this metabolite could help in managing such interactions.

  • Predicting Efficacy and Toxicity: While not yet established, it is plausible that the ratio of O-Demethyl Lenvatinib to the parent drug could be a more sensitive predictor of clinical outcomes than Lenvatinib concentration alone. Further research is needed to investigate the correlation between O-Demethyl Lenvatinib exposure and treatment response or adverse events.

Biomarker_Rationale Lenvatinib_Dose Lenvatinib Dose Lenvatinib_Concentration Lenvatinib Plasma Concentration Lenvatinib_Dose->Lenvatinib_Concentration Patient_Factors Patient Factors (Genetics, DDI, etc.) CYP3A4_Activity CYP3A4 Activity Patient_Factors->CYP3A4_Activity CYP3A4_Activity->Lenvatinib_Concentration Metabolism ODemethyl_Lenvatinib_Concentration O-Demethyl Lenvatinib Plasma Concentration CYP3A4_Activity->ODemethyl_Lenvatinib_Concentration Formation Clinical_Outcome Clinical Outcome (Efficacy / Toxicity) Lenvatinib_Concentration->Clinical_Outcome Potential Correlation ODemethyl_Lenvatinib_Concentration->Clinical_Outcome Hypothesized Correlation

Logical Relationship of O-Demethyl Lenvatinib as a Biomarker.

Conclusion and Future Perspectives

This compound is a major metabolite of Lenvatinib, and robust analytical methods for its quantification in human plasma are available. While its direct role as a biomarker for Lenvatinib's efficacy or toxicity has not yet been conclusively established, its measurement holds significant potential for personalized medicine. Future research should focus on prospective clinical studies designed to correlate the pharmacokinetic profiles of both Lenvatinib and O-Demethyl Lenvatinib with clinical endpoints. Such studies will be crucial in determining whether O-Demethyl Lenvatinib can be a valuable tool for optimizing Lenvatinib therapy, ultimately leading to improved patient outcomes.

References

Enzymatic Synthesis of O-Demethyl Lenvatinib Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the enzymatic synthesis of O-Demethyl Lenvatinib (B1674733), a primary metabolite of the multi-kinase inhibitor Lenvatinib. The synthesis is achieved through the oxidative demethylation of Lenvatinib, a reaction catalyzed by cytochrome P450 (CYP) enzymes. This document provides an in-depth overview of the key enzymes involved, a representative experimental protocol for the synthesis using human liver microsomes, and a general procedure for the purification of the metabolite and its subsequent conversion to the hydrochloride salt. The information presented herein is intended to serve as a comprehensive resource for researchers in drug metabolism, medicinal chemistry, and pharmacology who are interested in the synthesis and characterization of Lenvatinib metabolites.

Introduction

Lenvatinib is a potent oral tyrosine kinase inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis.[1] Its metabolism in humans is complex, with O-demethylation being a significant pathway. The resulting metabolite, O-Demethyl Lenvatinib, is crucial for comprehensive pharmacokinetic and pharmacodynamic studies of the parent drug. The enzymatic synthesis of this metabolite provides a bio-relevant route to obtain this compound for use as an analytical standard and for further biological evaluation.

The O-demethylation of Lenvatinib is primarily mediated by the cytochrome P450 system, a superfamily of heme-containing monooxygenases. Specifically, studies have identified that the human CYP isoforms CYP1A1, CYP1A2, CYP2B6, and CYP3A4 are capable of catalyzing this reaction, with CYP1A1 and CYP3A4 being the most significant contributors.[2][3]

This guide will focus on a representative method for the enzymatic synthesis of O-Demethyl Lenvatinib using human liver microsomes as the enzyme source, which provides a mixture of the relevant CYP enzymes.

Enzymatic Reaction and Key Enzymes

The core of the synthesis is the O-demethylation of the methoxy (B1213986) group on the quinoline (B57606) ring of Lenvatinib. This reaction is an oxidative process that requires the CYP enzyme, NADPH-cytochrome P450 reductase, and the cofactor NADPH.

Key Human Cytochrome P450 Isoforms Involved in Lenvatinib O-Demethylation:

  • CYP1A1: A significant contributor to the formation of O-Demethyl Lenvatinib.

  • CYP3A4: A major hepatic drug-metabolizing enzyme that also plays a crucial role in Lenvatinib's O-demethylation.[2]

  • CYP1A2 and CYP2B6: These isoforms have also been shown to contribute to the metabolism of Lenvatinib to its O-demethylated form.

Quantitative Data

While specific quantitative data for the preparative enzymatic synthesis of O-Demethyl Lenvatinib is not extensively published, the following table summarizes relevant kinetic parameters for Lenvatinib metabolism in liver microsomes. This data is essential for designing and optimizing the synthesis.

ParameterHuman Liver MicrosomesRat Liver MicrosomesReference
Km (Michaelis Constant) 16.9 µM23.5 µM[4]

Note: The provided Km values represent the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). This information is critical for determining the optimal substrate concentration to use in the synthesis to ensure efficient enzyme activity.

Experimental Protocols

Enzymatic Synthesis of O-Demethyl Lenvatinib

This protocol is a representative procedure for the synthesis of O-Demethyl Lenvatinib using human liver microsomes. Optimization of specific parameters may be required to achieve desired yields.

Materials:

  • Lenvatinib

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Magnesium Chloride (MgCl2)

  • Acetonitrile (ACN), HPLC grade

  • Water, ultrapure

  • Incubator/shaker set to 37°C

  • Centrifuge

Procedure:

  • Preparation of Reaction Mixture: In a suitable reaction vessel, combine the following components in the specified order:

    • Potassium Phosphate Buffer (0.1 M, pH 7.4)

    • MgCl2 solution (to a final concentration of 5 mM)

    • Pooled Human Liver Microsomes (to a final protein concentration of 1 mg/mL)

    • Lenvatinib (dissolved in a minimal amount of DMSO, to a final concentration of 20 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with continuous gentle shaking. The optimal incubation time should be determined empirically by monitoring the formation of the product over time.

  • Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collection of Supernatant: Carefully collect the supernatant, which contains the synthesized O-Demethyl Lenvatinib.

Purification of O-Demethyl Lenvatinib

The supernatant from the enzymatic reaction can be purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Preparative RP-HPLC system with a suitable C18 column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Rotary evaporator or lyophilizer

Procedure:

  • Sample Preparation: The collected supernatant may be concentrated under a stream of nitrogen or by vacuum centrifugation before injection onto the HPLC column.

  • HPLC Separation: Inject the concentrated supernatant onto the preparative RP-HPLC column. Elute the compounds using a suitable gradient of Mobile Phase A and Mobile Phase B. The gradient should be optimized to achieve good separation of O-Demethyl Lenvatinib from the remaining Lenvatinib and other reaction components.

  • Fraction Collection: Collect the fractions corresponding to the O-Demethyl Lenvatinib peak, which can be identified by analytical HPLC-MS.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator or by lyophilization to obtain the purified O-Demethyl Lenvatinib.

Formation of O-Demethyl Lenvatinib Hydrochloride

The purified O-Demethyl Lenvatinib (free base) can be converted to its hydrochloride salt to improve its solubility and stability.

Materials:

  • Purified O-Demethyl Lenvatinib

  • Anhydrous diethyl ether or other suitable anhydrous, non-protic solvent

  • Anhydrous HCl solution in diethyl ether (e.g., 2 M)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolution: Dissolve the purified O-Demethyl Lenvatinib in a minimal amount of anhydrous diethyl ether under an inert atmosphere.

  • Acidification: Slowly add a stoichiometric amount of the anhydrous HCl solution in diethyl ether to the dissolved metabolite with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Drying: Dry the this compound salt under vacuum to remove any residual solvent.

Visualizations

Signaling Pathway

Enzymatic_Synthesis_Pathway Lenvatinib Lenvatinib CYP_Enzymes CYP1A1, CYP3A4, etc. + NADPH + O2 Lenvatinib->CYP_Enzymes Substrate O_Demethyl_Lenvatinib O-Demethyl Lenvatinib CYP_Enzymes->O_Demethyl_Lenvatinib Product Formaldehyde Formaldehyde CYP_Enzymes->Formaldehyde Byproduct

Caption: Enzymatic O-demethylation of Lenvatinib by Cytochrome P450 enzymes.

Experimental Workflow

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_salt_formation Salt Formation Reaction_Setup Reaction Setup (HLMs, Lenvatinib, Buffer) Pre_incubation Pre-incubation (37°C) Reaction_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add NADPH) Pre_incubation->Reaction_Initiation Incubation Incubation (37°C, 2-4h) Reaction_Initiation->Incubation Termination Reaction Termination (Add Acetonitrile) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Preparative_HPLC Preparative RP-HPLC Supernatant_Collection->Preparative_HPLC Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Dissolution Dissolve in Anhydrous Solvent Solvent_Removal->Dissolution Acidification Add Anhydrous HCl Dissolution->Acidification Precipitation Precipitation Acidification->Precipitation Isolation_Drying Isolation and Drying Precipitation->Isolation_Drying Final_Product Final_Product Isolation_Drying->Final_Product O-Demethyl Lenvatinib HCl

Caption: Overall workflow for the synthesis and purification of O-Demethyl Lenvatinib HCl.

Conclusion

This technical guide provides a comprehensive overview and a representative protocol for the enzymatic synthesis of this compound. By leveraging the catalytic activity of human liver microsomes, this method offers a biorelevant approach to obtaining this important metabolite. The provided protocols for synthesis, purification, and salt formation, along with the quantitative data and visual workflows, serve as a valuable resource for researchers in the field of drug metabolism and development. Further optimization of the described methods may be necessary to achieve specific research goals and production scales.

References

Structural Characterization of O-Demethyl Lenvatinib Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethyl Lenvatinib, a primary metabolite of the multi-targeted tyrosine kinase inhibitor Lenvatinib, plays a crucial role in understanding the drug's metabolism and pharmacokinetic profile. This technical guide provides a comprehensive overview of the structural characterization of its hydrochloride salt. The document delves into the physicochemical properties, analytical methodologies for identification, and the metabolic pathway leading to its formation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of O-Demethyl Lenvatinib and its hydrochloride salt is fundamental for its analysis and handling. The key properties are summarized in the table below.

PropertyO-Demethyl LenvatinibO-Demethyl Lenvatinib Hydrochloride
IUPAC Name 4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-hydroxyquinoline-6-carboxamide4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-hydroxyquinoline-6-carboxamide hydrochloride
Synonyms M2, O-Desmethyl Lenvatinib-
CAS Number 417717-04-5Not available
Molecular Formula C₂₀H₁₇ClN₄O₄C₂₀H₁₈Cl₂N₄O₄
Molecular Weight 412.83 g/mol 449.29 g/mol
Appearance Solid (Neat)Powder

Metabolic Pathway of Lenvatinib to O-Demethyl Lenvatinib

Lenvatinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[1][2] One of the major metabolic routes is the O-demethylation of the methoxy (B1213986) group at the 7-position of the quinoline (B57606) ring, resulting in the formation of O-Demethyl Lenvatinib (M2). This process is a common phase I metabolic reaction for many xenobiotics.

Lenvatinib Metabolism Metabolic Pathway of Lenvatinib to O-Demethyl Lenvatinib (M2) Lenvatinib Lenvatinib (C₂₁H₁₉ClN₄O₄) ODemethyl_Lenvatinib O-Demethyl Lenvatinib (M2) (C₂₀H₁₇ClN₄O₄) Lenvatinib->ODemethyl_Lenvatinib CYP3A4 (O-demethylation)

Figure 1: Metabolic conversion of Lenvatinib to O-Demethyl Lenvatinib.

Structural Characterization Techniques

The definitive identification and structural elucidation of this compound rely on a combination of modern analytical techniques. Mass spectrometry is a key method for which data is available, while NMR and FTIR spectroscopy are standard complementary techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is a powerful tool for the identification and quantification of drug metabolites.

Experimental Protocol: LC-MS/MS Analysis

A validated LC-MS/MS method has been successfully employed for the determination of Lenvatinib and its major metabolites, including O-Demethyl Lenvatinib, in human plasma.[3]

  • Chromatographic Separation:

    • Column: X-Terra RP18 column (50 × 2.1 mm, 3.5 μm).[3]

    • Mobile Phase: Isocratic elution with methanol–water (10:90, v/v) containing 0.1% formic acid.[3]

    • Flow Rate: 0.15 mL/min.[3]

    • Column Temperature: 35°C.[3]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).[3]

    • Instrumentation: Triple quadrupole mass spectrometer.

Mass Spectrometry Data

The mass spectrum of this compound provides crucial information for its identification.

AnalytePrecursor Ion (m/z)Product Ions (m/z)
O-Demethyl Lenvatinib (M2)413.1Not explicitly detailed in search results

Note: The representative mass spectrum for this compound has been published, confirming its molecular weight.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules by providing detailed information about the carbon-hydrogen framework.

Expected Application for this compound

  • ¹H NMR: Would be used to determine the number of different types of protons, their chemical environments, and their proximity to other protons. The key difference in the ¹H NMR spectrum compared to Lenvatinib would be the absence of the methoxy signal (a singlet integrating to 3 protons, typically around 3.9-4.0 ppm) and the appearance of a signal for the hydroxyl proton.

  • ¹³C NMR: Would identify the number of chemically non-equivalent carbon atoms and their electronic environments. The carbon of the demethylated methoxy group would show a significant upfield shift compared to the methoxy carbon in Lenvatinib.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial to assemble the molecular structure by establishing correlations between protons and carbons.

At present, specific NMR spectral data for isolated this compound is not publicly available.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Application for this compound

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the newly formed phenolic hydroxyl group.

  • N-H stretch: Bands in the region of 3200-3500 cm⁻¹ associated with the amide and urea (B33335) functionalities.

  • C=O stretch: Strong absorptions around 1650-1700 cm⁻¹ for the amide and urea carbonyl groups.

  • C-N stretch: Bands in the fingerprint region.

  • Aromatic C-H and C=C stretches: Characteristic absorptions for the quinoline and phenoxy rings.

Experimental Workflow for Structural Characterization

The logical workflow for the complete structural characterization of this compound would involve isolation followed by spectroscopic analysis.

Structural Characterization Workflow General Workflow for Structural Characterization cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Metabolism In vitro/In vivo Metabolism of Lenvatinib Extraction Extraction of Metabolites Metabolism->Extraction Chromatography Preparative HPLC Extraction->Chromatography MS Mass Spectrometry (HRMS, MS/MS) Chromatography->MS Molecular Weight and Formula NMR NMR Spectroscopy (¹H, ¹³C, 2D) Chromatography->NMR Connectivity and 3D Structure FTIR FTIR Spectroscopy Chromatography->FTIR Functional Group Identification Confirmation Final Structure of O-Demethyl Lenvatinib HCl MS->Confirmation NMR->Confirmation FTIR->Confirmation

Figure 2: A generalized experimental workflow for the structural elucidation of a drug metabolite.

Conclusion

The structural characterization of this compound is well-supported by mass spectrometry data, which confirms its identity as a major metabolite of Lenvatinib. While detailed public data on NMR and FTIR analyses are currently scarce, the established principles of these techniques provide a clear roadmap for the complete structural elucidation of this important molecule. The analytical methods and data presented in this guide are essential for researchers and professionals involved in the development and analysis of Lenvatinib and its metabolites.

References

O-Demethyl Lenvatinib Hydrochloride: A Technical Overview of its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth examination of O-Demethyl Lenvatinib (B1674733), a principal metabolite of the multi-kinase inhibitor Lenvatinib. Lenvatinib, marketed as Lenvima, is a critical therapeutic agent for several cancers, including thyroid, renal cell, and hepatocellular carcinomas. Understanding its metabolic fate is crucial for a comprehensive grasp of its pharmacology, efficacy, and safety profile. This document details the discovery of O-Demethyl Lenvatinib, its metabolic pathway, physicochemical properties, and known biological activity. It includes detailed experimental protocols for metabolite identification and activity assays, alongside visualizations of key signaling and metabolic pathways to support advanced research and drug development.

Introduction to Lenvatinib

Lenvatinib, developed by Eisai Co., is an orally administered, potent multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It is a pivotal therapy for treating various solid tumors.[3][4] The U.S. FDA first approved Lenvatinib in February 2015 for treating progressive, radioiodine-refractory differentiated thyroid cancer.[1] Its indications have since expanded to include advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[1][5]

The primary mechanism of action for Lenvatinib involves the inhibition of several receptor tyrosine kinases (RTKs) implicated in pathogenic angiogenesis, tumor growth, and cancer progression.[6][7] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT proto-oncogene (c-Kit), and the Rearranged during Transfection (RET) proto-oncogene.[8][9] By blocking these signaling pathways, Lenvatinib effectively suppresses tumor neovascularization and cell proliferation.[5][10]

Discovery and History of O-Demethyl Lenvatinib

The discovery of O-Demethyl Lenvatinib, also designated as metabolite M2, is intrinsically linked to the preclinical and clinical development of the parent drug, Lenvatinib (formerly E7080).[1][11] During development, comprehensive studies are required to characterize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

A human mass balance study using radiolabeled [14C]Lenvatinib was conducted to trace its fate in the body.[12] This study was fundamental in identifying the full spectrum of Lenvatinib's metabolites. Samples of plasma, urine, and feces were analyzed, revealing that Lenvatinib undergoes extensive metabolism.[12][13] O-demethylation was identified as one of the primary biotransformation pathways, leading to the discovery of O-Demethyl Lenvatinib (M2).[11][14] This metabolic reaction is catalyzed predominantly by the cytochrome P450 isoform CYP3A4 in the liver.[5][11]

Metabolic Pathway and Chemical Synthesis

Lenvatinib is metabolized through multiple pathways, including oxidation by CYP3A4 and aldehyde oxidase, as well as non-enzymatic processes.[1][5] The formation of O-Demethyl Lenvatinib (M2) is a Phase I metabolic reaction involving the removal of a methyl group from the methoxy (B1213986) substituent on the quinoline (B57606) ring system.

Lenvatinib Lenvatinib (C₂₁H₁₉ClN₄O₄) Enzyme CYP3A4 (O-demethylation) Lenvatinib->Enzyme Metabolite O-Demethyl Lenvatinib (M2) (C₂₀H₁₇ClN₄O₄) Enzyme->Metabolite -CH₃

Metabolic conversion of Lenvatinib to O-Demethyl Lenvatinib.

While O-Demethyl Lenvatinib is a product of biological metabolism, its chemical synthesis is necessary for use as an analytical reference standard and for in vitro pharmacological testing. The synthesis of Lenvatinib itself involves the coupling of two key intermediates: 6-formamido-7-methoxyl-4-chloroquinoline and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropyl urea.[15] The synthesis of the O-Demethyl metabolite would require a modified precursor, replacing the 7-methoxy group with a 7-hydroxy group prior to the final coupling step. O-Demethyl Lenvatinib and its hydrochloride salt are available commercially from specialized chemical vendors for research purposes.[2][16][17]

Data Presentation

Table 1: Physicochemical Properties
PropertyLenvatinibO-Demethyl Lenvatinib
IUPAC Name 4-[3-Chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide4-[3-Chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-hydroxyquinoline-6-carboxamide
Molecular Formula C₂₁H₁₉ClN₄O₄C₂₀H₁₇ClN₄O₄
Molar Mass 426.86 g/mol 412.83 g/mol
CAS Number 417716-92-81168093-68-3
Table 2: Pharmacokinetic Parameters of Lenvatinib
ParameterValueReference
Bioavailability ~85%[1]
Time to Peak Plasma Conc. (Tmax) 1 to 4 hours[5]
Protein Binding 98% to 99%[1]
Terminal Half-Life (t½) ~28 hours[1][5]
Metabolism CYP3A4, Aldehyde Oxidase, Non-enzymatic[1][5]
Excretion Feces (~64%), Urine (~25%)[5]
Table 3: In Vitro Inhibitory Activity of Lenvatinib
Target KinaseIC₅₀ (nmol/L) or Kᵢ (nM)Reference
VEGFR1 (FLT1) Kᵢ = 1.3 nM[1]
VEGFR2 (KDR) IC₅₀ = 4 nmol/L[18]
VEGFR3 (FLT4) IC₅₀ = 5 nmol/L[18]
FGFR1 Kᵢ = 22 nM[1]
PDGFRα IC₅₀ = 51 nmol/L[18]
c-Kit Kᵢ = 11 nM[1]
RET Kᵢ = 1.5 nM[1]

Note: Specific inhibitory activity data for O-Demethyl Lenvatinib is not widely published. However, one study noted that metabolites M1, M2 (O-Demethyl Lenvatinib), and M3 inhibited the proliferation of human umbilical vein endothelial cells (HUVECs) in vitro, suggesting they retain some pharmacological activity.[14]

Experimental Protocols

Protocol: Metabolite Identification via LC-MS/MS

This protocol outlines a general workflow for the identification of metabolites like O-Demethyl Lenvatinib from biological matrices.

  • Sample Preparation:

    • Plasma, urine, or fecal homogenate samples are thawed.

    • Proteins are precipitated by adding three volumes of cold acetonitrile (B52724).

    • Samples are vortexed and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

    • The supernatant is collected and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in a mobile phase-compatible solvent (e.g., 50:50 water:acetonitrile).

  • Chromatographic Separation (LC):

    • An aliquot of the reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.

    • Column: A reverse-phase column (e.g., C18) is used for separation.

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is employed.

    • Gradient: A linear gradient from 5% B to 95% B over 30 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Detection (MS/MS):

    • The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Full Scan (MS1): The instrument scans a wide mass range (e.g., m/z 100-1000) to detect parent ions of the drug and potential metabolites.

    • Product Ion Scan (MS2): The instrument isolates the parent ion of Lenvatinib (m/z 427.1) and the expected parent ion of O-Demethyl Lenvatinib (m/z 413.1) and fragments them.

    • Identification: The fragmentation pattern of the metabolite is compared to that of the parent drug and a synthesized reference standard to confirm its structure. The mass shift of -14 Da from Lenvatinib is indicative of demethylation.

cluster_0 Sample Preparation cluster_1 Analysis Sample Biological Sample (Plasma, Urine) Precipitate Protein Precipitation (Acetonitrile) Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation & Reconstitution Centrifuge->Evaporate HPLC HPLC Separation (C18 Column) Evaporate->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Data Data Analysis (Metabolite ID) MS->Data

Workflow for drug metabolite identification.

Protocol: In Vitro Cell Proliferation Assay (HUVEC Model)

This protocol describes a method to assess the anti-proliferative activity of a compound, which can be used to compare Lenvatinib and O-Demethyl Lenvatinib.

  • Cell Culture:

    • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium (EGM) supplemented with growth factors.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Assay Preparation:

    • HUVECs are seeded into 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

    • Stock solutions of Lenvatinib and O-Demethyl Lenvatinib hydrochloride are prepared in DMSO and serially diluted in culture medium to achieve final concentrations (e.g., ranging from 0.1 nM to 50 µM). A vehicle control (DMSO) is also prepared.

  • Treatment:

    • The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds or vehicle control.

    • Cells are incubated for 72 hours.

  • Viability Assessment:

    • Cell viability is measured using a reagent such as CellTiter-Glo® (Promega) or MTT.

    • For CellTiter-Glo®, the reagent is added to each well, and luminescence (proportional to ATP, an indicator of viable cells) is measured using a plate reader.

  • Data Analysis:

    • The luminescence readings are normalized to the vehicle control wells (representing 100% viability).

    • A dose-response curve is generated by plotting percent viability against the logarithm of the compound concentration.

    • The IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited) is calculated using non-linear regression analysis.

Signaling Pathways and Mechanism of Action

Lenvatinib exerts its anti-cancer effects by simultaneously blocking multiple signaling pathways crucial for tumor growth and angiogenesis.[6][19] The diagram below illustrates the primary pathways targeted by Lenvatinib. While the specific activity of O-Demethyl Lenvatinib on these pathways is less characterized, any retained inhibitory function would act on these same targets.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR VEGFR1/2/3 PLCg PLCγ VEGFR->PLCg RAS RAS-RAF-MEK-ERK (MAPK Pathway) VEGFR->RAS PI3K PI3K-AKT-mTOR VEGFR->PI3K Angio Angiogenesis VEGFR->Angio FGFR FGFR1-4 FGFR->PLCg FGFR->RAS FGFR->PI3K FGFR->Angio PDGFRa PDGFRα PDGFRa->PLCg PDGFRa->RAS PDGFRa->PI3K KIT KIT KIT->PLCg KIT->RAS KIT->PI3K RET RET RET->PLCg RET->RAS RET->PI3K PLCg->Angio Prolif Cell Proliferation & Survival RAS->Prolif PI3K->Prolif Lenvatinib Lenvatinib Lenvatinib->VEGFR inhibits Lenvatinib->FGFR inhibits Lenvatinib->PDGFRa inhibits Lenvatinib->KIT inhibits Lenvatinib->RET inhibits

Key signaling pathways inhibited by Lenvatinib.

Conclusion

O-Demethyl Lenvatinib (M2) is a primary, CYP3A4-mediated metabolite of Lenvatinib. Its discovery was a standard and necessary part of the rigorous ADME characterization of the parent drug. While some in vitro data suggest it retains pharmacological activity, its low plasma concentrations in humans mean that it is unlikely to contribute significantly to the clinical efficacy or toxicity of Lenvatinib therapy.[12][14] Nevertheless, the study of this compound as a reference standard is vital for pharmacokinetic studies and for ensuring a complete understanding of Lenvatinib's disposition in the body. Further research could fully elucidate its specific kinase inhibitory profile and confirm its role, if any, in the overall therapeutic effect of Lenvatinib.

References

The Central Role of CYP3A4 in the O-Demethylation of Lenvatinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib (B1674733), a multi-targeted tyrosine kinase inhibitor, has demonstrated significant efficacy in the treatment of various solid tumors, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. The clinical pharmacokinetics of Lenvatinib are complex, with metabolism being a key determinant of its systemic exposure and, consequently, its efficacy and toxicity profile. A critical metabolic pathway for Lenvatinib is O-demethylation, leading to the formation of the O-Demethyl Lenvatinib metabolite. This technical guide provides an in-depth analysis of the enzymatic processes governing this transformation, with a primary focus on the pivotal role of Cytochrome P450 3A4 (CYP3A4).

Lenvatinib Metabolism: The Predominance of CYP3A4

Lenvatinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) system, aldehyde oxidase, and non-enzymatic processes.[1][2] Among the CYP enzymes, CYP3A4 is the principal contributor to the oxidative metabolism of Lenvatinib.[1][3] In vitro studies utilizing human liver microsomes and recombinant CYP isoforms have unequivocally established that CYP3A4 is responsible for the majority of Lenvatinib's CYP-mediated metabolism, accounting for over 80% of this activity.[1]

The metabolic reactions catalyzed by CYPs lead to the formation of several metabolites, including O-desmethyl Lenvatinib, N-descyclopropyl Lenvatinib, and Lenvatinib N-oxide.[4] The O-demethylation of Lenvatinib is a significant pathway, and CYP3A4 has been identified as the most efficient enzyme in forming this metabolite, particularly in the presence of cytochrome b5.[4][5]

While CYP3A4 is the primary enzyme, other CYP isoforms also contribute to Lenvatinib metabolism, albeit to a lesser extent. Notably, CYP1A1 has been shown to play a role in the formation of O-desmethyl Lenvatinib.[4] Intriguingly, some research suggests that CYP1A1 may even be more efficient than CYP3A4 in O-demethylating Lenvatinib in the absence of cytochrome b5, highlighting the complex interplay of factors that can influence metabolic pathways.[4] Other enzymes implicated in the O-demethylation of Lenvatinib include CYP1A2 and CYP2B6.[6][7]

Quantitative Analysis of Lenvatinib Metabolism

To provide a clear comparison of the enzymatic contributions to Lenvatinib metabolism, the following table summarizes the available quantitative data.

Enzyme FamilySpecific IsoformRelative Contribution to CYP-mediated Lenvatinib MetabolismMetabolites FormedReference
Cytochrome P450CYP3A4 >80% O-desmethyl Lenvatinib , N-descyclopropyl Lenvatinib, Lenvatinib N-oxide[1]
Cytochrome P450CYP1A1Significant contributorO-desmethyl Lenvatinib[4]
Cytochrome P450CYP1A2Minor contributorO-desmethyl Lenvatinib[6][7]
Cytochrome P450CYP2B6Minor contributorO-desmethyl Lenvatinib[6][7]

Signaling Pathways and Experimental Workflows

To visually represent the metabolic processing of Lenvatinib and the experimental approaches used to study it, the following diagrams are provided.

Lenvatinib_Metabolism cluster_CYP_Metabolism CYP-mediated Metabolism Lenvatinib Lenvatinib CYP3A4 CYP3A4 (>80%) Lenvatinib->CYP3A4 Primary Pathway CYP1A1 CYP1A1 Lenvatinib->CYP1A1 Other_CYPs Other CYPs (CYP1A2, CYP2B6) Lenvatinib->Other_CYPs O_Demethyl_Lenvatinib O-Demethyl Lenvatinib Other_Metabolites Other Metabolites (N-descyclopropyl, N-oxide) CYP3A4->O_Demethyl_Lenvatinib CYP3A4->Other_Metabolites CYP1A1->O_Demethyl_Lenvatinib Other_CYPs->O_Demethyl_Lenvatinib

Caption: Metabolic pathway of Lenvatinib highlighting the central role of CYP3A4.

Experimental_Workflow start Start: In Vitro Incubation incubation Incubation of Lenvatinib with: - Human Liver Microsomes (HLM) - Recombinant CYP Enzymes (e.g., CYP3A4) start->incubation extraction Metabolite Extraction (e.g., Protein Precipitation) incubation->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of O-Demethyl Lenvatinib analysis->quantification end End: Data Analysis quantification->end

Caption: A generalized experimental workflow for studying Lenvatinib metabolism in vitro.

Experimental Protocols

The investigation into the role of CYP3A4 in O-Demethyl Lenvatinib formation relies on established in vitro methodologies. While specific parameters may vary between laboratories, the core protocols involve incubation of the parent drug with a source of metabolic enzymes followed by analytical quantification of the resulting metabolites.

In Vitro Incubation with Human Liver Microsomes (HLM)

This method provides a biologically relevant system containing a spectrum of CYP enzymes.

  • Materials:

    • Lenvatinib stock solution

    • Pooled Human Liver Microsomes (HLM)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

    • Quenching solution (e.g., cold acetonitrile)

  • Procedure:

    • Prepare a reaction mixture containing HLM and phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding Lenvatinib to the mixture.

    • Start the metabolic process by adding the NADPH regenerating system.

    • Incubate for a specified time at 37°C with gentle shaking.

    • Terminate the reaction by adding a cold quenching solution.

    • Centrifuge the mixture to precipitate proteins.

    • Collect the supernatant for LC-MS/MS analysis.

Incubation with Recombinant CYP Enzymes

This approach allows for the investigation of the specific contribution of individual CYP isoforms.

  • Materials:

    • Lenvatinib stock solution

    • Recombinant human CYP3A4 enzyme (co-expressed with P450 reductase and optionally cytochrome b5)

    • NADPH regenerating system

    • Phosphate buffer (e.g., 100 mM KPO4, pH 7.4)

    • Quenching solution

  • Procedure:

    • Prepare a reaction mixture containing the recombinant CYP enzyme and buffer.

    • Add Lenvatinib to the mixture.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a defined period.

    • Stop the reaction with a quenching solution.

    • Process the sample for LC-MS/MS analysis as described for HLM.

LC-MS/MS Analysis of O-Demethyl Lenvatinib

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of Lenvatinib and its metabolites.[8][9][10]

  • Chromatographic Separation:

    • A reverse-phase C18 column is typically used for separation.[8][9]

    • The mobile phase often consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[8][9]

  • Mass Spectrometric Detection:

    • Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for Lenvatinib and O-Demethyl Lenvatinib.

Conclusion

References

The Pharmacokinetics of Lenvatinib and Its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenvatinib (B1674733) is an oral multi-kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor (PDGF) receptor α, RET, and KIT proto-oncogenes. Its potent anti-angiogenic and anti-tumor activity has led to its approval for the treatment of several cancers, including differentiated thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. A thorough understanding of its pharmacokinetic profile is crucial for optimizing its clinical use and for the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of lenvatinib and its metabolites, supported by detailed experimental methodologies and quantitative data.

Pharmacokinetic Profile

Lenvatinib exhibits a predictable pharmacokinetic profile characterized by rapid oral absorption and extensive metabolism.

Absorption

Following oral administration, lenvatinib is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 1 to 4 hours. The extent of absorption is not significantly affected by food, although a high-fat meal can delay the median Tmax from 2 to 4 hours. The oral bioavailability of lenvatinib is estimated to be approximately 85%.

Distribution

Lenvatinib is highly bound to human plasma proteins, primarily albumin, with a binding percentage ranging from 97% to 99%. This binding is independent of drug concentration and is not significantly affected by hepatic or renal impairment. The predicted mean steady-state volume of distribution (Vd/F) for lenvatinib is 97 L, indicating distribution into tissues. The blood-to-plasma concentration ratio is approximately 0.6, suggesting lower distribution into red blood cells.

Metabolism

Lenvatinib undergoes extensive metabolism, with unchanged drug accounting for a minor fraction of the excreted dose. The primary metabolic pathways include oxidation by aldehyde oxidase (AO) and cytochrome P450 3A4 (CYP3A4), as well as non-enzymatic processes. In vitro studies using human liver microsomes have identified several metabolites, with the O-desmethylated form (M2) being a major metabolite. Other identified metabolites include N-descyclopropyl lenvatinib (M1) and lenvatinib N-oxide (M3). While numerous metabolites have been detected, their circulating levels in human plasma are very low compared to the parent drug, suggesting that lenvatinib itself is the primary contributor to the observed pharmacological effects.

Excretion

The terminal elimination half-life of lenvatinib is approximately 28 hours. Excretion occurs predominantly through the feces, with a smaller portion eliminated in the urine. Following a single oral dose of radiolabeled lenvatinib, approximately 64% of the radioactivity is recovered in the feces and 25% in the urine over 10 days. Unchanged lenvatinib accounts for only about 2.5% of the total administered dose excreted in urine and feces, highlighting the significant role of metabolism in its clearance.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of lenvatinib in humans.

Table 1: Pharmacokinetic Parameters of Lenvatinib in Adult Patients

ParameterValueReference(s)
Time to Peak Plasma Concentration (Tmax) 1 - 4 hours
Terminal Elimination Half-life (t½) ~28 hours
Apparent Oral Clearance (CL/F) 6.56 L/h
Apparent Volume of Distribution (Vd/F) 97 L
Plasma Protein Binding 97% - 99%
Oral Bioavailability ~85%

Table 2: Excretion of Lenvatinib and its Metabolites in Humans (as a percentage of administered radioactive dose)

Excretion RouteTotal RadioactivityUnchanged LenvatinibReference(s)
Feces ~64%Part of the 2.5% total
Urine ~25%Part of the 2.5% total
Total Recovery ~89%2.5%

Detailed Experimental Protocols

Quantification of Lenvatinib and its Metabolites by LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantification of lenvatinib and its metabolites in biological matrices.

  • Sample Preparation: Plasma, urine, or fecal homogenate samples are typically prepared by protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

  • Chromatographic Separation: Separation is achieved on a reverse-phase C18 or similar column. A common mobile phase consists of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., acetonitrile or methanol), run in a gradient or isocratic elution mode.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for lenvatinib and its metabolites.

In Vitro Metabolism using Human Liver Microsomes
  • Incubation Mixture: Lenvatinib (at a concentration of 10 µg/mL) is incubated with human liver microsomes in a phosphate (B84403) buffer (pH 7.4) at 37°C. The reaction mixture also contains a regenerating system for NADPH (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP450-mediated metabolism.

  • Reaction and Termination: The metabolic reaction is initiated by the addition of the NADPH regenerating system and incubated for a specified time (e.g., 60 minutes). The reaction is then terminated by adding a cold organic solvent such as acetonitrile.

  • Metabolite Identification: After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to identify and characterize the metabolites formed.

Human Mass Balance Study
  • Study Design: A single oral dose of radiolabeled ([14C]) lenvatinib (e.g., 24 mg containing 100 µCi) is administered to healthy subjects or patients.

  • Sample Collection: Blood, plasma, urine, and feces are collected at predetermined intervals for up to 10 days or until radioactivity levels in excreta fall below a certain threshold (e.g., <1% of the administered dose in a 24-hour period).

  • Total Radioactivity Measurement: The total radioactivity in the collected samples is determined by liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).

  • Metabolite Profiling: The samples are also analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.

Plasma Protein Binding by Equilibrium Dialysis
  • Method: The extent of plasma protein binding is determined using an equilibrium dialysis method.

  • Procedure: Human plasma containing lenvatinib is dialyzed against a protein-free buffer (e.g., phosphate-buffered saline) using a semi-permeable membrane. The system is incubated at 37°C until equilibrium is reached.

  • Analysis: The concentrations of lenvatinib in the plasma and buffer compartments are then measured by a validated LC-MS/MS method. The percentage of protein binding is calculated from the difference in concentrations.

Visualizations

Lenvatinib Mechanism of Action: Signaling Pathway Inhibition

Lenvatinib_MoA cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR1/2/3 VEGF->VEGFR FGF FGF FGFR FGFR1-4 FGF->FGFR Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway VEGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway VEGFR->PI3K_Akt_mTOR FGFR->Ras_Raf_MEK_ERK FGFR->PI3K_Akt_mTOR Other_RTKs PDGFRα, RET, KIT Other_RTKs->Ras_Raf_MEK_ERK Other_RTKs->PI3K_Akt_mTOR Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->Other_RTKs Angiogenesis Angiogenesis Ras_Raf_MEK_ERK->Angiogenesis Proliferation Tumor Cell Proliferation Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Angiogenesis PI3K_Akt_mTOR->Proliferation

Caption: Lenvatinib inhibits multiple receptor tyrosine kinases.

Lenvatinib Metabolism and Excretion Workflow

Lenvatinib_Metabolism_Excretion Lenvatinib_Oral Oral Administration of Lenvatinib GI_Tract Gastrointestinal Tract Lenvatinib_Oral->GI_Tract Systemic_Circulation Systemic Circulation (Parent Drug) GI_Tract->Systemic_Circulation Absorption Liver Liver Systemic_Circulation->Liver Feces Fecal Excretion (~64%) Systemic_Circulation->Feces Biliary/Fecal Excretion of Unchanged Drug (~2.5% total) Urine Renal Excretion (~25%) Systemic_Circulation->Urine Renal Excretion of Unchanged Drug Metabolism Metabolism Liver->Metabolism Metabolites Metabolites (M1, M2, M3, etc.) Metabolism->Metabolites Metabolites->Feces Biliary/Fecal Excretion Metabolites->Urine Renal Excretion

Caption: Overview of Lenvatinib's metabolic and excretion pathways.

Experimental Workflow for a Human Mass Balance Study

Mass_Balance_Workflow Dosing Administer single oral dose of radiolabeled (14C) Lenvatinib Collection Collect Blood, Urine, and Feces over a defined period (e.g., 10 days) Dosing->Collection Blood_Processing Process Blood to Plasma Collection->Blood_Processing Feces_Homogenization Homogenize Feces Collection->Feces_Homogenization Radioactivity_Measurement Measure Total Radioactivity (LSC or AMS) Collection->Radioactivity_Measurement Urine LCMS_Analysis Analyze for Parent Drug and Metabolites (LC-MS/MS) Collection->LCMS_Analysis Urine Blood_Processing->Radioactivity_Measurement Blood_Processing->LCMS_Analysis Feces_Homogenization->Radioactivity_Measurement Feces_Homogenization->LCMS_Analysis Data_Analysis Pharmacokinetic and Mass Balance Analysis Radioactivity_Measurement->Data_Analysis LCMS_Analysis->Data_Analysis

Caption: Workflow for a human mass balance study of Lenvatinib.

Preclinical Profile of O-Demethyl Lenvatinib Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethyl Lenvatinib (B1674733), also known as M2, is a primary metabolite of Lenvatinib, a multi-kinase inhibitor approved for the treatment of several types of cancer. This technical guide provides a comprehensive overview of the available preclinical data on O-Demethyl Lenvatinib hydrochloride. It is important to note that preclinical studies have predominantly focused on the parent drug, Lenvatinib, with specific data on its metabolites being limited. In clinical studies, unchanged Lenvatinib is the major circulating compound and is considered the primary contributor to the observed pharmacological activity.[1] This document synthesizes the existing information on the formation, metabolic fate, and known biological activities of O-Demethyl Lenvatinib.

Metabolism and Formation of O-Demethyl Lenvatinib

In vitro studies using human liver microsomes have identified O-Demethyl Lenvatinib (M2) as a major metabolite of Lenvatinib.[1] The demethylation process is a key step in the metabolic cascade of the parent compound.

Metabolic Pathway of Lenvatinib to O-Demethyl Lenvatinib

The formation of O-Demethyl Lenvatinib is a critical step in the biotransformation of Lenvatinib. The following diagram illustrates this metabolic conversion.

Lenvatinib Metabolism Metabolic Pathway of Lenvatinib to O-Demethyl Lenvatinib Lenvatinib Lenvatinib M2 O-Demethyl Lenvatinib (M2) Lenvatinib->M2 O-demethylation Enzymes CYP3A4 (primary in humans) CYP2A1, CYP2C12 (in rats)

Caption: Metabolic conversion of Lenvatinib to O-Demethyl Lenvatinib.

Recent research published in 2024 has identified that in rats, cytochrome P450 enzymes CYP2A1 and 2C12 are the most effective in the formation of O-Demethyl Lenvatinib.[2] In humans, CYP3A4 is understood to be a key enzyme in the metabolism of Lenvatinib.

Further metabolism of O-Demethyl Lenvatinib is mediated by aldehyde oxidase. In fact, O-Demethyl Lenvatinib (M2) has been shown to be a more favorable substrate for aldehyde oxidase than the parent compound, Lenvatinib.[3] This subsequent metabolic step is an important characteristic of this metabolite.

Further Metabolism of O-Demethyl Lenvatinib Further Metabolism of O-Demethyl Lenvatinib M2 O-Demethyl Lenvatinib (M2) Further_Metabolites Further Oxidized Metabolites M2->Further_Metabolites Oxidation AO Aldehyde Oxidase

Caption: Aldehyde oxidase-mediated metabolism of O-Demethyl Lenvatinib.

Pharmacological Activity

While Lenvatinib is responsible for the majority of the pharmacological effects observed in patients, preclinical data suggests that its metabolites, including O-Demethyl Lenvatinib, may possess some biological activity.

In Vitro Angiogenesis Inhibition

A study has reported that the Lenvatinib metabolites M1, M2 (O-Demethyl Lenvatinib), and M3 exhibited inhibitory activity against the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in vitro. This finding suggests that O-Demethyl Lenvatinib may contribute, albeit to a lesser extent than the parent compound, to the overall anti-angiogenic effect of Lenvatinib treatment.

Due to the limited availability of specific quantitative data for the kinase inhibition profile of this compound, a detailed table of IC50 values cannot be provided at this time.

Preclinical Safety and Toxicology

Summary of Available Preclinical Data

The following table summarizes the key preclinical information currently available for O-Demethyl Lenvatinib.

Parameter Finding Source
Metabolic Formation Major metabolite of Lenvatinib in human liver microsomes in vitro.[1]
Metabolizing Enzymes Formed by CYP2A1 and 2C12 in rats.[2]
Further Metabolism Favorable substrate for aldehyde oxidase.[3]
Circulating Levels Not a major circulating metabolite in humans.[1]
Pharmacological Activity Inhibited proliferation of HUVECs in vitro.
Toxicology Exposure in animal studies was considered sufficient to cover potential toxicity.[1]

Experimental Protocols

Detailed experimental protocols for the preclinical studies specifically investigating this compound are not extensively published. However, based on the nature of the available data, the following general methodologies would have been employed.

In Vitro Metabolism Studies
  • Objective: To identify the metabolites of Lenvatinib and the enzymes responsible for their formation.

  • Methodology:

    • Incubation of Lenvatinib with human and animal liver microsomes in the presence of NADPH.

    • Analysis of the incubation mixture using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed.

    • Use of specific chemical inhibitors or recombinant human cytochrome P450 enzymes to identify the specific CYPs involved in the metabolism.

Aldehyde Oxidase Substrate Assay
  • Objective: To determine if Lenvatinib and its metabolites are substrates for aldehyde oxidase.

  • Methodology:

    • Incubation of the test compound (Lenvatinib or O-Demethyl Lenvatinib) with liver cytosol or a purified aldehyde oxidase enzyme preparation.

    • Monitoring the depletion of the substrate and/or the formation of the oxidized product over time using LC-MS.

HUVEC Proliferation Assay
  • Objective: To assess the anti-angiogenic potential of Lenvatinib metabolites.

  • Methodology:

    • Seeding Human Umbilical Vein Endothelial Cells (HUVECs) in multi-well plates.

    • Treating the cells with various concentrations of O-Demethyl Lenvatinib.

    • After a defined incubation period, assessing cell proliferation using a standard method such as the MTT assay or by direct cell counting.

The workflow for a typical in vitro metabolism and activity screening is depicted below.

Experimental Workflow In Vitro Preclinical Evaluation Workflow cluster_0 Metabolism Assessment cluster_1 Activity Screening Microsome_Incubation Incubation with Liver Microsomes LCMS_Analysis_Metabolism LC-MS Analysis Microsome_Incubation->LCMS_Analysis_Metabolism Metabolite_ID Metabolite Identification (e.g., M2) LCMS_Analysis_Metabolism->Metabolite_ID Metabolite_Treatment Treatment with O-Demethyl Lenvatinib Metabolite_ID->Metabolite_Treatment Isolated Metabolite HUVEC_Culture HUVEC Culture HUVEC_Culture->Metabolite_Treatment Proliferation_Assay Cell Proliferation Assay Metabolite_Treatment->Proliferation_Assay Activity_Data Anti-proliferative Activity Data Proliferation_Assay->Activity_Data

Caption: General workflow for in vitro preclinical evaluation.

Conclusion

This compound is a significant metabolite of Lenvatinib, primarily formed through cytochrome P450-mediated demethylation and further metabolized by aldehyde oxidase. While it is not a major circulating entity in humans, preclinical evidence suggests it possesses some anti-angiogenic activity. The available data on its specific preclinical pharmacology and toxicology are limited, with the parent compound, Lenvatinib, being the focus of extensive investigation and the primary driver of clinical efficacy and safety. Further research dedicated to the independent characterization of O-Demethyl Lenvatinib could provide a more complete understanding of its contribution to the overall pharmacological profile of Lenvatinib.

References

Methodological & Application

Application Notes and Protocols for the Analytical Method of O-Demethyl Lenvatinib Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analytical method for the quantitative determination of O-Demethyl Lenvatinib (B1674733) hydrochloride, a primary metabolite of Lenvatinib, in human plasma. The protocols are based on a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, ensuring high sensitivity and selectivity for pharmacokinetic and drug metabolism studies.

Overview of the Analytical Method

This application note describes a robust and sensitive LC-MS/MS method for the quantification of O-Demethyl Lenvatinib hydrochloride in human plasma. The method involves a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry. This method is suitable for high-throughput analysis in a clinical or research setting. The method has been validated for the simultaneous determination of Lenvatinib and its major metabolites, including this compound (M2).[1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Lenvatinib and its other major metabolites (descyclopropyl lenvatinib and lenvatinib N-Oxide) as required

  • Internal Standard (IS), e.g., a stable isotope-labeled analog of Lenvatinib

  • Methanol (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: X-Terra RP18, 50 × 2.1 mm, 3.5 µm[1]

Sample Preparation: Protein Precipitation
  • Thaw plasma samples to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 10 µL of the internal standard working solution.

  • Add acetonitrile for protein precipitation.

  • Vortex the mixture for approximately 1-2 minutes.

  • Centrifuge the tubes at a high speed (e.g., 13,000 × g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant may be diluted for subsequent analysis.

  • Inject an appropriate volume of the final sample solution into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

ParameterValue
Column X-Terra RP18, 50 × 2.1 mm, 3.5 µm[1]
Mobile Phase Methanol:Water (10:90, v/v) with 0.1% Formic Acid[1]
Flow Rate 0.15 mL/min[1]
Column Temperature 35°C[1]
Injection Volume To be optimized for the specific instrument
Run Time Approximately 3 minutes[1]

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Scan Type Multiple Reaction Monitoring (MRM)
Mass Transitions Specific Q1/Q3 transitions for O-Demethyl Lenvatinib and the IS need to be determined by direct infusion of the compounds.

Method Validation Summary

The analytical method was validated in accordance with regulatory guidelines. The following tables summarize the key validation parameters for the analysis of Lenvatinib and its metabolites, including this compound.

Table 1: Calibration Curve Details

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Lenvatinib1 - 1000[1]> 0.99
O-Demethyl Lenvatinib (M2) 0.1 - 100 [1]> 0.99
Descyclopropyl lenvatinib (M1)0.1 - 100[1]> 0.99
Lenvatinib N-Oxide (M3)0.1 - 100[1]> 0.99

Table 2: Precision and Accuracy Data

While specific quantitative data for this compound was not detailed in the provided search results, the method demonstrated acceptable inter- and intra-batch precision and accuracy for Lenvatinib and its metabolites.[1] For a validated bioanalytical method, precision (expressed as the coefficient of variation, %CV) is typically required to be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ), and accuracy (expressed as the percentage of the nominal concentration) should be within 85-115% (80-120% at the LLOQ).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in human plasma.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation (13,000 x g, 10 min) protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer hplc_separation HPLC Separation (X-Terra RP18 Column) supernatant_transfer->hplc_separation msms_detection MS/MS Detection (ESI+, MRM) hplc_separation->msms_detection quantification Quantification msms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for the LC-MS/MS analysis of O-Demethyl Lenvatinib.

Signaling Pathway Context

O-Demethyl Lenvatinib is a metabolite of Lenvatinib, a multi-targeted tyrosine kinase inhibitor. Lenvatinib exerts its therapeutic effect by inhibiting several signaling pathways involved in tumor growth and angiogenesis. The diagram below illustrates the primary targets of the parent compound, Lenvatinib.

signaling_pathway cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_cellular_processes Cellular Processes Lenvatinib Lenvatinib VEGFR VEGFR1-3 Lenvatinib->VEGFR FGFR FGFR1-4 Lenvatinib->FGFR PDGFRa PDGFRα Lenvatinib->PDGFRa KIT KIT Lenvatinib->KIT RET RET Lenvatinib->RET Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis TumorGrowth Tumor Growth PDGFRa->TumorGrowth KIT->TumorGrowth RET->TumorGrowth Metastasis Metastasis TumorGrowth->Metastasis

Caption: Primary signaling pathways inhibited by Lenvatinib.

References

Application Notes and Protocols for the Quantification of Lenvatinib and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib (B1674733) is an oral, multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinoma.[1][2][3] It exerts its therapeutic effect by inhibiting several receptor tyrosine kinases involved in tumor angiogenesis and proliferation, such as vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[1][3]

The metabolism of Lenvatinib is complex, primarily occurring in the liver via CYP3A4 and aldehyde oxidase, leading to the formation of several metabolites.[1][2] The main biotransformation pathways include oxidation, N-oxidation, dealkylation, hydrolysis, and glucuronidation.[4] Key metabolites identified in human plasma include descyclopropyl lenvatinib (M1), O-demethyl lenvatinib (M2), and lenvatinib N-Oxide (M3).[1][5] Given that unchanged Lenvatinib accounts for the majority of the circulating drug-related material in plasma, it is considered the primary contributor to the pharmacological effects.[4][6] However, the quantification of its major metabolites is crucial for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies.

This document provides detailed application notes and protocols for the quantification of Lenvatinib and its primary metabolites in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and robust analytical technique for this purpose.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from a validated LC-MS/MS method for the determination of Lenvatinib and its major metabolites in human plasma.[5]

Table 1: Chromatographic and Mass Spectrometric Parameters

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Lenvatinib~2.5427.1370.0
M1 (descyclopropyl lenvatinib)~2.2385.1328.0
M2 (O-demethyl lenvatinib)~1.8413.1356.0
M3 (lenvatinib N-Oxide)~2.0443.1370.0
Lenvatinib-D4 (IS)~2.5432.1370.0

Table 2: Calibration and Validation Parameters

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)
Lenvatinib1 - 10001≤ 11.3≤ 11.396.3 - 109.0
M10.1 - 1000.1AcceptableAcceptableAcceptable
M20.1 - 1000.1AcceptableAcceptableAcceptable
M30.1 - 1000.1AcceptableAcceptableAcceptable

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. "Acceptable" indicates that the precision and accuracy were within the required limits as per regulatory guidelines, although specific values were not detailed in the source.[5] A separate validated method for Lenvatinib alone demonstrated a linearity range of 0.50-2000 ng/mL.[8]

Experimental Protocols

This section details the methodology for the simultaneous quantification of Lenvatinib and its metabolites (M1, M2, and M3) in human plasma.

Materials and Reagents
  • Lenvatinib, M1, M2, M3, and Lenvatinib-D4 (internal standard) reference standards

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 50 µL of plasma, add 150 µL of methanol containing the internal standard (Lenvatinib-D4).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: A validated HPLC or UPLC system.

  • Column: X-Terra RP18 column (50 x 2.1 mm, 3.5 µm).[5]

  • Mobile Phase: Isocratic elution with Methanol:Water (10:90, v/v) containing 0.1% formic acid.[5]

  • Flow Rate: 0.15 mL/min.[5]

  • Column Temperature: 35°C.[5]

  • Injection Volume: 10 µL.

  • Run Time: Approximately 3 minutes.[5]

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions: See Table 1 for specific precursor and product ions for each analyte.

  • Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the instrument manufacturer's recommendations for the specific analytes.

Data Analysis and Quantification
  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.

  • Determine the concentration of the analytes in the quality control and unknown samples from the calibration curve.

Visualizations

Lenvatinib Signaling Pathway Inhibition

Lenvatinib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_cellular_processes Cellular Processes VEGF VEGF VEGFR VEGFR1/2/3 VEGF->VEGFR FGF FGF FGFR FGFR1-4 FGF->FGFR PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa SCF SCF cKIT c-KIT SCF->cKIT GDNF GDNF RET RET GDNF->RET Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis Proliferation Tumor Cell Proliferation PDGFRa->Proliferation cKIT->Proliferation RET->Proliferation Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->cKIT Lenvatinib->RET

Caption: Lenvatinib inhibits multiple receptor tyrosine kinases.

Experimental Workflow for Lenvatinib Metabolite Quantification

Lenvatinib_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (50 µL) Spike Add Internal Standard (Lenvatinib-D4) Plasma->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Isocratic Elution) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Weighted Linear Regression) Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: Workflow for plasma sample analysis.

References

Application Notes and Protocols for O-Demethyl Lenvatinib Hydrochloride HPLC Method Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed application note and protocol for the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of O-Demethyl Lenvatinib hydrochloride. O-Demethyl Lenvatinib is a major metabolite of Lenvatinib, a multi-kinase inhibitor used in the treatment of various cancers. This method is suitable for the determination of purity, stability, and quantification of this compound in bulk drug substance and can be adapted for related substances testing. The method has been developed based on established analytical principles for Lenvatinib and its metabolites.

Introduction

Lenvatinib is a potent receptor tyrosine kinase (RTK) inhibitor that targets vascular endothelial growth factor (VEGF) receptors, fibroblast growth factor (FGF) receptors, and other kinases implicated in tumorigenesis. The metabolism of Lenvatinib in vivo leads to several metabolites, with O-Demethyl Lenvatinib (M2) being one of the significant products. Accurate quantification of this metabolite is crucial for various stages of drug development, including metabolic studies, impurity profiling, and quality control of reference standards.

This application note details a robust RP-HPLC method for the analysis of this compound. The method is designed to be specific, accurate, precise, and stability-indicating.

Chromatographic Conditions

A set of optimized chromatographic conditions has been established to ensure good resolution, peak shape, and sensitivity for this compound.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterRecommended Conditions
Instrument HPLC system with UV/PDA detector
Column X-Terra RP18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile and 10 mM Ammonium (B1175870) Acetate (B1210297) buffer (pH 5.0)
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 240 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Table 2: Mobile Phase Gradient Program

Time (minutes)% Acetonitrile% 10 mM Ammonium Acetate (pH 5.0)
02080
158020
208020
222080
252080

Experimental Protocols

Preparation of Solutions
  • Ammonium Acetate Buffer (10 mM, pH 5.0): Dissolve approximately 0.77 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 5.0 with glacial acetic acid. Filter the buffer through a 0.45 µm nylon membrane filter.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation Protocol

The developed method should be validated according to ICH Q2(R1) guidelines. The following validation parameters are recommended:

  • System Suitability: Inject the standard solution five times and evaluate the relative standard deviation (RSD) of the peak area, theoretical plates, and tailing factor.

  • Specificity (Forced Degradation Study): A forced degradation study is essential to demonstrate the stability-indicating nature of the method.[1] The sample should be subjected to the stress conditions outlined in Table 3. Analyze the stressed samples alongside a non-degraded sample.

  • Linearity: Prepare a series of at least five concentrations of this compound (e.g., 25-150 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

  • Accuracy (% Recovery): Perform recovery studies by spiking a known quantity of this compound reference standard into a sample solution at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate preparations of the sample solution on the same day and by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument if possible.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).

Table 3: Forced Degradation Study Protocol

Stress ConditionProtocol
Acid Hydrolysis Treat sample with 0.1 N HCl at 60°C for 24 hours.
Base Hydrolysis Treat sample with 0.1 N NaOH at 60°C for 24 hours.
Oxidative Degradation Treat sample with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid sample to 105°C for 48 hours.
Photolytic Degradation Expose sample solution to UV light (254 nm) for 24 hours.

Data Presentation

The following tables summarize the expected results from the method validation.

Table 4: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%

Table 5: Linearity and Range

ParameterExpected Result
Linearity Range 25 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999

Table 6: Accuracy (Recovery) Data

Spiked Level% Recovery (Mean ± SD)
80%98.0 - 102.0
100%98.0 - 102.0
120%98.0 - 102.0

Table 7: Precision Data

Precision Type% RSD
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%

Table 8: LOD and LOQ

ParameterExpected Value (µg/mL)
LOD ~0.1
LOQ ~0.3

Visualizations

HPLC_Method_Development_Workflow cluster_validation Validation Parameters start Start: Define Analytical Target Profile lit_review Literature Review for Lenvatinib & Metabolites start->lit_review method_dev Initial Method Development (Column, Mobile Phase, etc.) lit_review->method_dev optimization Method Optimization (Gradient, Flow Rate, Temp) method_dev->optimization system_suitability System Suitability Testing optimization->system_suitability validation Method Validation (ICH Q2(R1)) system_suitability->validation documentation Finalize Method and Write Application Note validation->documentation specificity Specificity (Forced Degradation) linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness end End: Validated HPLC Method documentation->end

Caption: HPLC Method Development and Validation Workflow.

Conclusion

The proposed RP-HPLC method for the analysis of this compound is a robust and reliable approach for quality control and research purposes. The detailed protocol for method development and validation ensures that the analytical procedure is suitable for its intended use, providing accurate and precise results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with Lenvatinib and its related compounds.

References

Application Notes and Protocols for O-Demethyl Lenvatinib Hydrochloride Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethyl Lenvatinib hydrochloride is a primary metabolite of Lenvatinib, a multi-targeted tyrosine kinase inhibitor (TKI).[1][2][3][4][5] Lenvatinib is a potent inhibitor of several receptor tyrosine kinases (RTKs) implicated in tumor progression and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[1][2][3][4][6][7] O-Demethyl Lenvatinib is also reported to target and inhibit these same kinases, suggesting it is a biologically active metabolite with potential anti-tumor activities.[1][3]

These application notes provide a detailed framework for conducting cell-based assays to evaluate the in vitro efficacy and mechanism of action of this compound. The protocols are based on established methodologies for the parent compound, Lenvatinib, and can be adapted for various cancer cell lines. It is important to note that while O-Demethyl Lenvatinib is an active metabolite, studies on the metabolism of Lenvatinib in humans have shown that its plasma concentrations are significantly lower than the parent drug.[8] Therefore, in vitro findings should be interpreted in the context of their physiological relevance.

Mechanism of Action and Signaling Pathways

O-Demethyl Lenvatinib, like its parent compound Lenvatinib, is believed to exert its anti-tumor effects by inhibiting multiple signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis. By targeting VEGFR, FGFR, and PDGFR, the compound can disrupt downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways.

The following diagram illustrates the key signaling pathways targeted by O-Demethyl Lenvatinib.

Lenvatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_ras_mapk Ras/MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes VEGFR VEGFR Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K FGFR FGFR FGFR->Ras FGFR->PI3K PDGFR PDGFRα PDGFR->Ras PDGFR->PI3K KIT KIT KIT->Ras KIT->PI3K RET RET RET->Ras RET->PI3K lenvatinib O-Demethyl Lenvatinib HCl lenvatinib->VEGFR lenvatinib->FGFR lenvatinib->PDGFR lenvatinib->KIT lenvatinib->RET Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Inhibition of Proliferation Transcription->Proliferation Angiogenesis Inhibition of Angiogenesis Transcription->Angiogenesis Survival Induction of Apoptosis Transcription->Survival

Caption: Targeted signaling pathways of this compound.

Quantitative Data Summary

Due to a lack of publicly available in vitro quantitative data specifically for this compound, the following table provides a summary of reported IC50 values for the parent compound, Lenvatinib, against various kinases and in cell-based assays. These values can serve as a benchmark for interpreting data generated for O-Demethyl Lenvatinib.

Target/AssayIC50 (nM)Cell Line/System
Kinase Assays
VEGFR1 (Flt-1)22Cell-free
VEGFR2 (KDR)4.0Cell-free
VEGFR3 (Flt-4)5.2Cell-free
FGFR146Cell-free
PDGFRα51Cell-free
PDGFRβ39Cell-free
RET35Cell-free
Cell-Based Assays
VEGF-induced HUVEC Proliferation2.7HUVEC
bFGF-induced HUVEC Proliferation410HUVEC
PDGF-induced L-cell Proliferation340L-cells
Anaplastic Thyroid Cancer Cell Viability24,260 (24.26 µM)8505C
Anaplastic Thyroid Cancer Cell Viability26,320 (26.32 µM)TCO1

Data is for Lenvatinib and is intended for comparative purposes.[9][10][11]

Experimental Protocols

The following protocols are adapted from established methods for Lenvatinib and are recommended for the evaluation of this compound.

Protocol 1: Cell Viability/Proliferation Assay (XTT-based)

This protocol determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., 8505C, TCO1 for thyroid cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • 96-well cell culture plates

  • XTT Cell Proliferation Assay Kit

  • Microplate reader

Experimental Workflow:

Cell_Viability_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with varying concentrations of O-Demethyl Lenvatinib HCl incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 xtt_addition Add XTT labeling mixture incubation2->xtt_addition incubation3 Incubate for 2-4 hours xtt_addition->incubation3 read_absorbance Measure absorbance at 450 nm incubation3->read_absorbance data_analysis Analyze data and calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the cell viability/proliferation assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5%.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the treated wells) and untreated control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the Ras/MAPK and PI3K/Akt signaling pathways.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO, sterile

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., around the IC50 value determined from the viability assay) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

  • Signal Detection: Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the levels in treated samples to the vehicle control.

Conclusion

The provided protocols and background information offer a comprehensive guide for researchers to initiate cell-based studies on this compound. While the biological activity of this metabolite is reported to be similar to its parent compound, Lenvatinib, it is crucial to experimentally determine its specific potency and effects in relevant cancer cell models. The successful execution of these assays will contribute to a better understanding of the pharmacological profile of O-Demethyl Lenvatinib and its potential role in the overall therapeutic efficacy of Lenvatinib.

References

Application Notes and Protocols: O-Demethyl Lenvatinib Hydrochloride Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethyl Lenvatinib hydrochloride is a primary metabolite of Lenvatinib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinoma.[1][2] Lenvatinib and its metabolites, including O-Demethyl Lenvatinib, exert their therapeutic effects by inhibiting several receptor tyrosine kinases (RTKs) implicated in pathogenic angiogenesis, tumor growth, and cancer progression.[1][2][3] This reference standard is intended for research and analytical purposes to enable the accurate identification, quantification, and biological characterization of this active metabolite.

O-Demethyl Lenvatinib, along with other metabolites, has been shown to be pharmacologically active, inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs) in vitro.[4] Understanding the specific activity and pharmacokinetic profile of O-Demethyl Lenvatinib is crucial for a comprehensive understanding of Lenvatinib's overall mechanism of action and for the development of new therapeutic strategies.

Chemical Properties

PropertyValue
Chemical Name 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-hydroxyquinoline-6-carboxamide hydrochloride
Molecular Formula C₂₀H₁₈Cl₂N₄O₄
Molecular Weight 449.29 g/mol
CAS Number 417717-04-5 (free base)
Appearance White to off-white solid
Solubility Soluble in DMSO

Biological Activity and Mechanism of Action

O-Demethyl Lenvatinib is an active metabolite of Lenvatinib and is expected to share a similar mechanism of action.[4] Lenvatinib is a potent inhibitor of multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, FGFR4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[1][2][3] The inhibition of these signaling pathways disrupts tumor angiogenesis, proliferation, and survival.

While direct comparative potency data for O-Demethyl Lenvatinib is limited in publicly available literature, its parent compound, Lenvatinib, has demonstrated significant inhibitory activity against key kinases.

Table 1: Kinase Inhibitory Profile of Lenvatinib (Parent Compound)

Target KinaseIC₅₀ / Kᵢ (nM)
VEGFR1 (Flt-1)1.3 (Kᵢ)
VEGFR2 (KDR)0.74 (Kᵢ)
VEGFR3 (Flt-4)0.71 (Kᵢ)
FGFR122 (Kᵢ)
FGFR28.2 (Kᵢ)
FGFR315 (Kᵢ)
RET1.5 (Kᵢ)
KIT11 (Kᵢ)
VEGFR2 (in cells)3.0 (IC₅₀)
VEGFR3 (in cells)2.3 (IC₅₀)

Data sourced from publicly available literature on Lenvatinib.[3][5]

Researchers using the this compound reference standard are encouraged to perform dose-response studies to determine its specific potency in their experimental systems.

Signaling Pathway

The primary mechanism of action of Lenvatinib and its active metabolites involves the inhibition of key signaling pathways that drive tumor growth and angiogenesis. The diagram below illustrates the targeted pathways.

Lenvatinib_Signaling_Pathway cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR1/2/3 VEGF->VEGFR FGF FGF FGFR FGFR1-4 FGF->FGFR PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK FGFR->PI3K_AKT FGFR->RAS_MAPK PDGFRa->PI3K_AKT PDGFRa->RAS_MAPK KIT KIT KIT->PI3K_AKT KIT->RAS_MAPK RET RET RET->PI3K_AKT RET->RAS_MAPK Lenvatinib O-Demethyl Lenvatinib HCl Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival PI3K_AKT->Survival RAS_MAPK->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Survival

Caption: Lenvatinib Signaling Pathway Inhibition.

Experimental Protocols

Handling and Storage of Reference Standard
  • Storage of Solid Compound: Store the solid this compound reference standard at -20°C for long-term storage.

  • Preparation of Stock Solutions:

    • Prepare a stock solution in 100% Dimethyl Sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 4.49 mg of the compound in 1 mL of DMSO.

    • Sonicate if necessary to ensure complete dissolution.

  • Storage of Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

In Vitro Cell Proliferation Assay

This protocol provides a general guideline for assessing the anti-proliferative activity of this compound on a cancer cell line of interest.

Cell_Proliferation_Workflow A 1. Seed Cells Plate cells in a 96-well plate and incubate overnight. B 2. Prepare Drug Dilutions Prepare a serial dilution of O-Demethyl Lenvatinib HCl in culture medium. A->B C 3. Treat Cells Replace medium with drug-containing medium and incubate for 72 hours. B->C D 4. Add Viability Reagent Add CCK-8 or MTT reagent to each well. C->D E 5. Measure Absorbance Incubate and measure absorbance using a microplate reader. D->E F 6. Data Analysis Calculate cell viability and determine the IC50 value. E->F

Caption: Workflow for Cell Proliferation Assay.

Materials:

  • Cancer cell line of interest (e.g., HuH-7 for hepatocellular carcinoma)

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CCK-8 or MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC₅₀ value. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

  • Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis of VEGFR2 Phosphorylation

This protocol can be used to assess the inhibitory effect of this compound on the phosphorylation of VEGFR2 in endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Recombinant human VEGF

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer

  • Primary antibodies (anti-phospho-VEGFR2, anti-total-VEGFR2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture HUVECs to near confluency and then serum-starve them overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2 hours.

  • Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated VEGFR2 to total VEGFR2 and the loading control (GAPDH).

Analytical Method: Quantification by LC-MS/MS

This section provides a summary of a published method for the quantification of O-Demethyl Lenvatinib (M2) in human plasma.

Table 2: LC-MS/MS Parameters for O-Demethyl Lenvatinib Quantification

ParameterCondition
Chromatography
LC SystemAgilent 1290 Infinity LC system
ColumnWaters XBridge C18 (2.1 x 50 mm, 3.5 µm)
Mobile PhaseIsocratic: 10% Acetonitrile, 90% Water with 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
MS SystemAB Sciex Triple Quad 5500
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionTo be determined empirically for O-Demethyl Lenvatinib
Calibration Range0.1 - 100 ng/mL

This is an example protocol based on similar analyses. The specific MRM transition for this compound should be optimized by the end-user.

LCMS_Workflow A 1. Sample Preparation Protein precipitation of plasma samples with acetonitrile. B 2. LC Separation Inject the supernatant onto the C18 column for chromatographic separation. A->B C 3. MS/MS Detection Ionize the analyte and detect the specific parent-daughter ion transition. B->C D 4. Quantification Generate a calibration curve and quantify the analyte concentration. C->D

Caption: LC-MS/MS Quantification Workflow.

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell lines. It is the responsibility of the end-user to validate all procedures and ensure compliance with all applicable safety and regulatory guidelines.

References

Application Notes and Protocols: O-Demethyl Lenvatinib Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethyl Lenvatinib, a primary metabolite of the multi-targeted tyrosine kinase inhibitor Lenvatinib, is crucial for comprehensive pharmacokinetic and metabolic studies.[1][2][3][4][5] As with its parent compound, O-Demethyl Lenvatinib targets multiple signaling pathways involved in tumorigenesis and angiogenesis. The hydrochloride salt form of O-Demethyl Lenvatinib is often utilized in research due to its generally enhanced aqueous solubility and stability compared to the free base form.[4][6]

These application notes provide detailed information on the solubility of O-Demethyl Lenvatinib hydrochloride in various solvents and offer protocols for its dissolution and handling in research settings.

Chemical Properties

PropertyValue
Chemical Name 4-(3-chloro-4-(cyclopropylcarbamoylamino)phenoxy)-7-hydroxyquinoline-6-carboxamide hydrochloride
Molecular Formula C₂₀H₁₈Cl₂N₄O₄
Molecular Weight 449.29 g/mol

Solubility Data

The solubility of this compound has been determined in a range of common laboratory solvents. The data is summarized in the table below. It is important to note that for the parent compound, Lenvatinib, solubility is pH-dependent, with decreased solubility at higher pH values.[7] A similar characteristic should be anticipated for its demethylated metabolite.

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
Dimethyl Sulfoxide (DMSO) 50111.29Requires sonication for complete dissolution. The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[8]
Water Enhanced solubility (qualitative)-The hydrochloride salt form exhibits improved water solubility over the free base.[4][6] Quantitative data is not readily available.
Ethanol Insoluble or slightly soluble (inferred)-The parent compound, Lenvatinib mesylate, is practically insoluble in dehydrated ethanol.[5]
Methanol Slightly soluble (inferred)-Lenvatinib mesylate is reported to be slightly soluble in methanol.[5]
Phosphate-Buffered Saline (PBS) Sparingly soluble (inferred)-The parent compound, Lenvatinib, is sparingly soluble in aqueous buffers.[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol describes the preparation of a 50 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), freshly opened

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 50 mg/mL.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • Place the tube in an ultrasonic bath and sonicate until the solution is clear and all solid has dissolved.

  • Once dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[9] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

G Workflow for High-Concentration DMSO Stock Preparation cluster_0 Preparation Steps cluster_1 Storage weigh Weigh O-Demethyl Lenvatinib HCl add_dmso Add Anhydrous DMSO (to 50 mg/mL) weigh->add_dmso vortex Vortex for 1-2 minutes add_dmso->vortex sonicate Sonicate until dissolved vortex->sonicate aliquot Aliquot into smaller volumes sonicate->aliquot store Store at -20°C (1 month) or -80°C (6 months) aliquot->store

DMSO Stock Preparation Workflow
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

Due to the limited aqueous solubility, it is recommended to first dissolve this compound in DMSO and then dilute it into the aqueous buffer or cell culture medium.

Materials:

  • High-concentration DMSO stock solution of this compound (from Protocol 1)

  • Desired aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile dilution tubes

Procedure:

  • Thaw the DMSO stock solution at room temperature.

  • Perform serial dilutions of the DMSO stock solution with the aqueous buffer to achieve the desired final concentration.

  • It is recommended to prepare these working solutions fresh for each experiment. If precipitation occurs upon dilution, consider adjusting the final DMSO concentration or using a different formulation.

G Workflow for Aqueous Working Solution Preparation start Start with High-Concentration DMSO Stock Solution thaw Thaw stock solution at room temperature start->thaw dilute Perform serial dilutions with aqueous buffer thaw->dilute use Use freshly prepared working solution dilute->use

Aqueous Solution Preparation
Protocol 3: Formulation for In Vivo Studies

For animal studies, a co-solvent formulation is often necessary to achieve a suitable concentration for administration. The following is a general formulation protocol.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline or PBS

Procedure:

  • Dissolve this compound in DMSO to create a concentrated stock solution.

  • In a separate tube, prepare the vehicle by mixing the co-solvents in the desired ratio (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline).[2]

  • Add the DMSO stock solution to the vehicle and mix thoroughly until a clear solution is obtained.

  • It is recommended to prepare this formulation fresh on the day of use.

Signaling Pathways Targeted by Lenvatinib and its Metabolites

O-Demethyl Lenvatinib, as a metabolite of Lenvatinib, is expected to inhibit a similar spectrum of receptor tyrosine kinases, including VEGFR, FGFR, PDGFR, KIT, and RET. These receptors are key components of signaling pathways that drive tumor growth, angiogenesis, and metastasis.

G Key Signaling Pathways Targeted by Lenvatinib and its Metabolites cluster_receptors Receptor Tyrosine Kinases cluster_outcomes Cellular Processes compound O-Demethyl Lenvatinib VEGFR VEGFR compound->VEGFR FGFR FGFR compound->FGFR PDGFR PDGFR compound->PDGFR KIT KIT compound->KIT RET RET compound->RET angiogenesis Angiogenesis VEGFR->angiogenesis proliferation Tumor Cell Proliferation VEGFR->proliferation metastasis Metastasis VEGFR->metastasis FGFR->angiogenesis FGFR->proliferation FGFR->metastasis PDGFR->angiogenesis PDGFR->proliferation PDGFR->metastasis KIT->angiogenesis KIT->proliferation KIT->metastasis RET->angiogenesis RET->proliferation RET->metastasis

Targeted Signaling Pathways

Disclaimer

The information provided in these application notes is for research purposes only. The solubility of chemical compounds can be influenced by various factors, including temperature, pH, and the purity of the compound and solvents. It is recommended to perform small-scale solubility tests before preparing larger quantities of solutions. Always adhere to laboratory safety protocols when handling chemical reagents.

References

Application Notes & Protocols: Stability Testing of O-Demethyl Lenvatinib Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Demethyl Lenvatinib is a primary metabolite of Lenvatinib, a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers. Ensuring the stability of an active pharmaceutical ingredient (API) like O-Demethyl Lenvatinib hydrochloride is critical for maintaining its quality, safety, and efficacy throughout its shelf life. This document provides a comprehensive protocol for the stability testing of this compound, drawing upon established International Council for Harmonisation (ICH) guidelines and methodologies applied to its parent compound, Lenvatinib.

The stability testing program is designed to evaluate how the quality of the drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. The protocol covers forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule, as well as long-term and accelerated stability studies to determine a retest period and recommend storage conditions.

Scope

This protocol applies to the stability testing of this compound as a bulk drug substance. It outlines the procedures for forced degradation studies and a formal stability study under ICH-recomme nded conditions.

Materials and Equipment

Materials
  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Hydrogen peroxide (H2O2), 30%, analytical grade

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ortho-phosphoric acid, analytical grade

  • Buffer salts (e.g., potassium phosphate), HPLC grade

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV or Photodiode Array (PDA) detector

  • LC-Mass Spectrometry (LC-MS/MS) system for degradation product identification

  • ICH-compliant stability chambers with temperature and humidity control

  • Photostability chamber

  • Calibrated pH meter

  • Analytical balance

  • Volumetric glassware

  • Water bath/oven

Experimental Protocols

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is a prerequisite for any stability study. The method must be able to accurately quantify the decrease in the amount of the active ingredient and separate it from any degradation products. An example of a suitable UPLC method, adapted from literature on Lenvatinib, is provided below.

ParameterCondition
Column UPLC HSS C18 (100 mm × 2.1 mm, 1.8 µm)
Mobile Phase 0.1% Ortho-phosphoric acid in water: Acetonitrile (Gradient or Isocratic)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm (or as determined by UV scan)
Injection Volume 1-5 µL

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify the likely degradation products and establish the degradation pathways of this compound. This information is crucial for developing and validating a suitable stability-indicating method.

Stress ConditionProtocol
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and heat at 80°C for a specified time. Neutralize the solution before analysis.
Oxidative Degradation Treat the sample solution with 3-30% H2O2 at room temperature for a specified time.
Thermal Degradation Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration.
Photolytic Degradation Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be protected from light.

Data Presentation: Forced Degradation Summary

Stress Condition Reagent/Condition Duration % Degradation No. of Degradants Remarks
Acid Hydrolysis 0.1 M HCl, 80°C 8 hours
Base Hydrolysis 0.1 M NaOH, 80°C 8 hours
Oxidation 3% H2O2, RT 24 hours
Thermal 105°C 48 hours

| Photolytic | 1.2 million lux hrs | - | | | |

Formal Stability Study

The formal stability study is conducted to establish a retest period for the drug substance. The study should be conducted on at least three primary batches of the API.

Storage Conditions and Testing Frequency

Study TypeStorage ConditionMinimum DurationTesting Frequency (Months)
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6

Note: Intermediate testing is performed if a significant change occurs during accelerated studies. For refrigerated storage, long-term is 5°C ± 3°C and accelerated is 25°C ± 2°C / 60% RH ± 5% RH.

Stability Testing Parameters

The following parameters should be tested at each time point:

  • Appearance (visual inspection)

  • Assay (using the validated stability-indicating method)

  • Purity/Degradation products (quantification of any new or existing impurities)

  • Water content (Karl Fischer titration, if applicable)

Data Presentation: Long-Term Stability Data Summary

Testing Interval (Months) Storage Condition Appearance Assay (%) Total Impurities (%) Water Content (%)
0 -
3 25°C/60%RH
6 25°C/60%RH
9 25°C/60%RH

| 12 | 25°C/60%RH | | | | |

Visualizations

G cluster_0 Phase 1: Method Development & Forced Degradation cluster_1 Phase 2: Formal Stability Study cluster_2 Phase 3: Outcome A Develop Stability- Indicating Method B Validate Method (ICH Q2) A->B C Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B->C D Identify Degradation Products (LC-MS/MS) C->D E Place 3 Batches on Stability (Long-term & Accelerated) D->E F Test at Specified Intervals G Analyze Data (Appearance, Assay, Impurities) H Evaluate Results I Establish Retest Period H->I J Recommend Storage Conditions I->J

Caption: Experimental workflow for stability testing.

G cluster_pathway Hypothetical Lenvatinib Signaling Pathway Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Downstream Downstream Signaling (e.g., RAF-MEK-ERK) VEGFR->Downstream FGFR->Downstream PDGFR->Downstream Lenvatinib Lenvatinib / Metabolites Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFR Angiogenesis Angiogenesis Downstream->Angiogenesis TumorGrowth Tumor Growth Downstream->TumorGrowth

Caption: Lenvatinib's multi-targeted kinase inhibition.

Revolutionizing Cancer Therapy: A Detailed Bioanalytical Method for Lenvatinib and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lenvatinib (B1674733) is a potent multi-tyrosine kinase inhibitor approved for the treatment of several types of cancers, including thyroid, renal cell, and hepatocellular carcinomas.[1][2][3] Its efficacy is attributed to the inhibition of various signaling pathways crucial for tumor growth and angiogenesis.[2][4][5] To support pre-clinical and clinical drug development, a robust and sensitive bioanalytical method for the simultaneous quantification of Lenvatinib and its major metabolites is essential. This application note details a validated LC-MS/MS method for the determination of Lenvatinib and its primary metabolites—descyclopropyl lenvatinib (M1), O-demethyl lenvatinib hydrochloride (M2), and lenvatinib N-Oxide (M3)—in human plasma.[6][7] The described protocol offers high sensitivity, specificity, and throughput, making it suitable for pharmacokinetic and therapeutic drug monitoring studies.

Introduction

Lenvatinib is an oral tyrosine kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors 1-3, fibroblast growth factor (FGF) receptors 1-4, platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[1][2][5] By inhibiting these pathways, Lenvatinib effectively hinders tumor angiogenesis and proliferation.[3][4] The metabolism of Lenvatinib is extensive, occurring through multiple pathways including oxidation, N-oxidation, dealkylation, and hydrolysis.[8][9] Understanding the pharmacokinetic profiles of both the parent drug and its metabolites is crucial for optimizing dosing strategies and ensuring patient safety. This document provides a comprehensive protocol for a bioanalytical method designed for the accurate quantification of Lenvatinib and its key metabolites in a biological matrix.

Signaling Pathway of Lenvatinib

Lenvatinib exerts its anti-cancer effects by simultaneously inhibiting multiple receptor tyrosine kinases (RTKs) involved in oncogenesis and tumor angiogenesis. The primary targets include VEGFR, FGFR, and PDGFR. Inhibition of these receptors disrupts downstream signaling cascades, such as the Ras/MEK/ERK and PI3K/Akt pathways, ultimately leading to decreased cell proliferation, survival, and angiogenesis.

Lenvatinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligands VEGF FGF PDGF Receptors VEGFR FGFR PDGFRα Ligands->Receptors Binding & Activation Ras Ras Receptors->Ras PI3K PI3K Receptors->PI3K Lenvatinib Lenvatinib Lenvatinib->Receptors Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response ↓ Proliferation ↓ Angiogenesis ↓ Survival ERK->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response

Lenvatinib's mechanism of action.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of Lenvatinib and its metabolites from human plasma.[10]

Materials:

  • Human plasma samples

  • Lenvatinib, M1, M2, M3 analytical standards

  • Internal Standard (IS): Lenvatinib-d4

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 5 µL of the internal standard working solution (500 ng/mL Lenvatinib-d4 in 50% ACN).

  • Add 150 µL of acetonitrile to precipitate plasma proteins.[10]

  • Vortex mix the samples for 2 minutes.

  • Centrifuge the samples at 13,000 x g for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean tube.

  • Add 100 µL of 50% acetonitrile-water.[10]

  • Vortex briefly and transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation is achieved using a reversed-phase C18 column followed by detection with a triple quadrupole mass spectrometer.

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Triple Quadrupole Mass Spectrometer (MS/MS)

  • X-Terra RP18 column (50 × 2.1 mm, 3.5 µm)[6][7]

LC Conditions:

Parameter Value
Column X-Terra RP18 (50 × 2.1 mm, 3.5 µm)[6][7]
Mobile Phase Methanol:Water (10:90, v/v) with 0.1% Formic Acid[6][7]
Flow Rate 0.15 mL/min[6][7]
Column Temperature 35°C[6]
Injection Volume 5 µL

| Run Time | 3 minutes[6] |

MS/MS Conditions: The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lenvatinib 427.2370.2
M1 (descyclopropyl) 387.2330.2
M2 (O-demethyl) 413.2356.2
M3 (N-Oxide) 443.2386.2
Lenvatinib-d4 (IS) 431.2374.2

Bioanalytical Method Workflow

The overall workflow for the bioanalytical method, from sample receipt to data analysis, is depicted below.

Bioanalytical_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Receipt Sample Receipt (Plasma) Sample_Login Sample Login & Tracking (LIMS) Sample_Receipt->Sample_Login Sample_Prep Sample Preparation (Protein Precipitation) Sample_Login->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

References

Application Notes and Protocols for O-Demethyl Lenvatinib Hydrochloride In Vitro Permeability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethyl Lenvatinib is a metabolite of Lenvatinib, an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers.[1][2][3] Understanding the permeability of metabolites like O-Demethyl Lenvatinib is crucial in drug development to assess their potential for absorption, distribution, and overall contribution to the parent drug's efficacy and safety profile. Lenvatinib itself is a substrate for efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can impact its intestinal absorption and bioavailability.[4] Therefore, evaluating the permeability of its metabolites is a critical step.

This document provides a detailed protocol for determining the in vitro permeability of O-Demethyl Lenvatinib hydrochloride using the Caco-2 cell monolayer assay. This assay is a widely accepted model that mimics the human intestinal epithelium and is considered the gold standard for predicting in vivo drug absorption.[5][6] The protocol covers both apical to basolateral (A-B) and basolateral to apical (B-A) permeability to assess absorptive transport and the potential for active efflux.

Core Principles of the Caco-2 Permeability Assay

The Caco-2 cell line, derived from a human colorectal carcinoma, spontaneously differentiates into a monolayer of polarized enterocytes when cultured on semipermeable membranes.[6] These cells form tight junctions, effectively creating a barrier that simulates the intestinal wall.[5] By adding the test compound to either the apical (donor) or basolateral (receiver) side of the monolayer, researchers can measure the rate of its transport to the opposite side.[7] The apparent permeability coefficient (Papp) is then calculated to quantify the compound's permeability.[8]

Data Presentation

Table 1: Reference Compound Permeability Classification

CompoundTransport MechanismHuman Absorption (%)Expected Papp (A-B) (x 10⁻⁶ cm/s)Classification
AntipyrinePassive Transcellular97> 10High Permeability
AtenololPassive Paracellular50< 1.0Low Permeability
TalinololP-gp Substrate-VariableEfflux Control
Estrone 3-sulfateBCRP Substrate-VariableEfflux Control

Table 2: Experimental Conditions for this compound Permeability Assay

ParameterCondition
Cell LineCaco-2
Passage Number40 - 60
Seeding Density6.5 x 10⁴ cells/cm²
Culture Period18 - 22 days
Test CompoundThis compound
Test Concentration10 µM
Dosing VehicleHanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
Incubation Time2 hours
Incubation Temperature37°C
Number of Replicatesn = 3

Table 3: Data Analysis and Interpretation

ParameterFormulaInterpretation
Apparent Permeability (Papp) Papp = (dQ/dt) / (A * C₀)High Permeability: Papp (A-B) > 10 x 10⁻⁶ cm/sModerate Permeability: 1 x 10⁻⁶ cm/s < Papp (A-B) < 10 x 10⁻⁶ cm/sLow Permeability: Papp (A-B) < 1 x 10⁻⁶ cm/s
Efflux Ratio (ER) ER = Papp (B-A) / Papp (A-B)Potential for Active Efflux: ER > 2

Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Experimental Protocols

Materials and Reagents
  • This compound

  • Caco-2 cells (passage 40-60)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES buffer

  • Lucifer Yellow

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Analytical standards (Antipyrine, Atenolol, Talinolol)

  • LC-MS/MS system for quantification

Caco-2 Cell Culture and Seeding
  • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂. The culture medium should be DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.

  • Passage the cells every 3-4 days when they reach 80-90% confluency.

  • For the assay, seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6.5 x 10⁴ cells/cm².

  • Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

Monolayer Integrity Assessment
  • Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be > 200 Ω·cm².

  • Perform a Lucifer Yellow permeability test. Add Lucifer Yellow to the apical chamber and incubate for 1 hour.[5]

  • Measure the amount of Lucifer Yellow that has permeated into the basolateral chamber using a fluorescence plate reader. A Papp value for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s indicates a tight monolayer.[5]

Permeability Assay Protocol
  • Preparation of Dosing Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in pre-warmed (37°C) HBSS with 10 mM HEPES to the final test concentration (e.g., 10 µM). The final DMSO concentration should be less than 1%.

    • Prepare dosing solutions for the control compounds (Antipyrine, Atenolol, Talinolol) in the same manner.

  • Equilibration:

    • Gently wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Equilibrate the monolayers in HBSS for 30 minutes at 37°C.[5]

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Remove the equilibration buffer from both the apical and basolateral chambers.

    • Add the dosing solution of this compound or control compound to the apical (donor) chamber (e.g., 0.5 mL for a 12-well plate).

    • Add fresh, pre-warmed HBSS to the basolateral (receiver) chamber (e.g., 1.5 mL for a 12-well plate).

    • Incubate the plate at 37°C on an orbital shaker for 2 hours.

    • At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Remove the equilibration buffer from both chambers.

    • Add the dosing solution to the basolateral (donor) chamber.

    • Add fresh HBSS to the apical (receiver) chamber.

    • Follow the same incubation and sampling procedure as for the A-B direction.

Sample Analysis and Data Calculation
  • Determine the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (Vᵣ / (A * t)) * (Cᵣ / C₀)

    • Vᵣ = Volume in the receiver chamber (cm³)

    • A = Surface area of the membrane (cm²)

    • t = Incubation time (s)

    • Cᵣ = Concentration in the receiver chamber at the end of incubation

    • C₀ = Initial concentration in the donor chamber

  • Calculate the Efflux Ratio (ER) as described in Table 3.

Visualizations

experimental_workflow cluster_prep Cell Culture and Preparation cluster_assay Permeability Assay cluster_transport Transport Experiment (2 hours) cluster_analysis Data Analysis culture Caco-2 Cell Culture (T-75 Flasks) seeding Seed Cells on Transwell Inserts culture->seeding differentiation Culture for 18-22 Days (Monolayer Formation) seeding->differentiation integrity Monolayer Integrity Check (TEER & Lucifer Yellow) differentiation->integrity dosing_prep Prepare Dosing Solutions (O-Demethyl Lenvatinib HCl & Controls) integrity->dosing_prep equilibration Equilibrate Monolayers (30 min at 37°C) dosing_prep->equilibration ab_transport A -> B Transport (Apical Dosing) equilibration->ab_transport ba_transport B -> A Transport (Basolateral Dosing) equilibration->ba_transport sampling Collect Samples from Donor & Receiver Chambers ab_transport->sampling ba_transport->sampling quantification LC-MS/MS Quantification sampling->quantification papp_calc Calculate Papp (A-B & B-A) quantification->papp_calc er_calc Calculate Efflux Ratio (ER) papp_calc->er_calc classification Permeability Classification er_calc->classification

Caption: Workflow for the in vitro Caco-2 permeability assay.

logical_relationship cluster_results Experimental Results cluster_interpretation Interpretation papp_ab Papp (A-B) Value er Efflux Ratio (ER) ER = Papp (B-A) / Papp (A-B) papp_ab->er absorption Prediction of Oral Absorption papp_ab->absorption papp_ba Papp (B-A) Value papp_ba->er efflux Identification of Active Efflux er->efflux

Caption: Logical flow from experimental data to interpretation.

References

Application Notes and Protocols for Lenvatinib Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Lenvatinib and its metabolites from biological matrices, primarily human plasma, for quantitative analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Lenvatinib is a multi-targeted tyrosine kinase inhibitor (TKI) used in the treatment of various cancers. It functions by inhibiting several signaling pathways crucial for tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[1][2][3] Accurate quantification of Lenvatinib and its metabolites in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

The major identified metabolites of Lenvatinib in human plasma include M1 (decyclopropylation), M2 (demethylation), M3 (N-oxidation), and M5 (O-dearylation). This document outlines several common and effective sample preparation techniques to extract Lenvatinib and these metabolites from plasma prior to LC-MS/MS analysis.

Lenvatinib Signaling Pathways

Lenvatinib exerts its anti-cancer effects by simultaneously blocking multiple receptor tyrosine kinases (RTKs) involved in tumor progression and angiogenesis.

Lenvatinib_Signaling_Pathways cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/AKT) VEGFR->Downstream FGFR->Downstream PDGFRa->Downstream KIT KIT KIT->Downstream RET RET RET->Downstream Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation

Figure 1: Lenvatinib's Mechanism of Action.

Sample Preparation Experimental Workflow

The general workflow for preparing plasma samples for Lenvatinib metabolite analysis involves extraction of the analytes from the biological matrix, followed by separation and detection.

Sample_Prep_Workflow Start Plasma Sample Collection Spike Spike with Internal Standard (IS) Start->Spike Extraction Extraction Method Spike->Extraction PPT Protein Precipitation Extraction->PPT Simple & Fast LLE Liquid-Liquid Extraction Extraction->LLE Cleaner Extract SPE Solid-Phase Extraction Extraction->SPE High Selectivity QuEChERS QuEChERS Extraction->QuEChERS High Throughput Centrifuge Centrifugation PPT->Centrifuge LLE->Centrifuge Evaporation Evaporation & Reconstitution (if necessary) SPE->Evaporation QuEChERS->Centrifuge Centrifuge->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Figure 2: General Experimental Workflow.

Experimental Protocols

Herein are detailed protocols for four common sample preparation techniques.

Protein Precipitation (PPT)

This method is rapid and straightforward, making it suitable for high-throughput analysis. Acetonitrile (B52724) is a commonly used protein precipitating agent.[4][5]

Materials:

  • Human plasma

  • Lenvatinib and metabolite analytical standards

  • Internal Standard (IS) solution (e.g., Lenvatinib-d4)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Spike with 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean tube for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT by partitioning the analytes of interest into an immiscible organic solvent. Ethyl acetate (B1210297) is a common extraction solvent for Lenvatinib.[2][6]

Materials:

  • Human plasma

  • Lenvatinib and metabolite analytical standards

  • Internal Standard (IS) solution

  • Ethyl acetate

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 Acetonitrile:Water)

Protocol:

  • To 200 µL of plasma in a centrifuge tube, add 25 µL of internal standard solution.

  • Add 50 µL of 0.1 M NaOH and vortex briefly.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the reconstitution solution.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE offers high selectivity and concentration of the analytes, resulting in very clean extracts. Mixed-mode cation exchange (MCX) cartridges are often used for basic compounds like Lenvatinib.

Materials:

  • Human plasma

  • Lenvatinib and metabolite analytical standards

  • Internal Standard (IS) solution

  • Oasis MCX µElution plates

  • Methanol (MeOH)

  • 2% Formic acid in water

  • 5% Ammonium (B1175870) hydroxide in Acetonitrile:Methanol (90:10, v/v)

  • Vortex mixer

  • Centrifuge or vacuum manifold

Protocol:

  • Pre-treat 100 µL of plasma by adding 10 µL of internal standard and 200 µL of 2% formic acid in water, then vortex.

  • Load: Directly load the pre-treated sample onto the Oasis MCX µElution plate.

  • Wash 1: Wash the sorbent with 200 µL of 2% formic acid in water.

  • Wash 2: Wash the sorbent with 200 µL of methanol.

  • Elute: Elute the analytes with 2 x 50 µL of 5% ammonium hydroxide in Acetonitrile:Methanol (90:10, v/v).

  • The eluate can be directly injected for LC-MS/MS analysis or diluted if necessary.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a high-throughput technique that combines salting-out extraction with dispersive solid-phase extraction (dSPE) for cleanup.

Materials:

  • Human plasma

  • Lenvatinib and metabolite analytical standards

  • Internal Standard (IS) solution

  • Acetonitrile (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Primary secondary amine (PSA) sorbent

  • Vortex mixer

  • Centrifuge

Protocol:

  • In a 2 mL microcentrifuge tube, combine 200 µL of plasma with 10 µL of internal standard solution.

  • Add 1.5 mL of acetonitrile for extraction and vortex for 30 seconds.

  • Add 350 mg of anhydrous MgSO₄ and 40 mg of PSA.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 5 minutes.

  • Collect the supernatant for LC-MS/MS analysis.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation method can significantly impact the recovery of the analyte and the extent of matrix effects, which can influence the accuracy and precision of the analytical method.

Method Analyte Recovery (%) Matrix Effect (%) Reference
Protein Precipitation (PPT) Lenvatinib>95.696.3 - 109.0[4]
Lenvatinib66.815.7 (extraction efficiency)[7][8]
Lenvatinib97.94 - 106.57100.3 - 106.79[5]
Liquid-Liquid Extraction (LLE) Lenvatinib~85-95Not explicitly stated, but generally lower than PPT[2][6]
Solid-Phase Extraction (SPE) - Oasis MCX Basic DrugsHigh and reproducibleLow (improved phospholipid removal)[1]
QuEChERS Lenvatinib90.48 - 107.77-7.34 - 6.64 (accuracy)[3][9][10]

Note: Recovery and matrix effect values can vary depending on the specific experimental conditions, including the biological matrix, analyte concentration, and LC-MS/MS system used. The data presented here is for comparative purposes.

Conclusion

The selection of an appropriate sample preparation method for Lenvatinib and its metabolite analysis depends on the specific requirements of the study.

  • Protein Precipitation is a simple and fast method suitable for high-throughput screening.

  • Liquid-Liquid Extraction offers a cleaner sample extract than PPT, reducing potential matrix effects.

  • Solid-Phase Extraction provides the highest level of sample cleanup and is ideal for methods requiring high sensitivity and selectivity.

  • QuEChERS is an efficient and high-throughput method that provides good recovery and cleanup.

Each protocol should be validated according to the relevant regulatory guidelines to ensure the reliability of the analytical data.

References

Application Notes and Protocols for O-Demethyl Lenvatinib Hydrochloride in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: O-Demethyl Lenvatinib hydrochloride is a primary and pharmacologically active metabolite of Lenvatinib. However, there is a significant lack of publicly available data on in vivo studies where this compound was the directly administered agent. The vast majority of existing research focuses on the parent compound, Lenvatinib. Therefore, the following application notes and protocols are primarily based on the extensive in vivo data available for Lenvatinib. These should be considered as a starting point and a guide for developing experimental plans for this compound. Significant optimization of dosing, formulation, and administration will be required.

Introduction

O-Demethyl Lenvatinib is a major metabolite of Lenvatinib, an oral, multi-targeted tyrosine kinase inhibitor (TKI). Lenvatinib potently inhibits vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogenes. This inhibition of multiple signaling pathways involved in tumor growth, angiogenesis, and metastasis underlies its potent antitumor activity. O-Demethyl Lenvatinib, also referred to as M2, is considered pharmacologically active, and understanding its in vivo properties is crucial for a comprehensive understanding of Lenvatinib's overall efficacy and metabolism.

These application notes provide a framework for conducting in vivo studies with this compound, with protocols adapted from established studies with the parent compound, Lenvatinib.

Signaling Pathways

Lenvatinib and its active metabolites are expected to act on similar signaling pathways. The primary mechanism involves the inhibition of receptor tyrosine kinases, which disrupts downstream signaling cascades crucial for cancer cell proliferation and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_inhibitor cluster_downstream Intracellular Signaling VEGFR VEGFR1/2/3 PLCg PLCγ VEGFR->PLCg FGFR FGFR1-4 FGFR->PLCg PDGFRa PDGFRα PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway PDGFRa->PI3K_AKT_mTOR KIT KIT KIT->PI3K_AKT_mTOR RET RET RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RET->RAS_RAF_MEK_ERK VEGF VEGF VEGF->VEGFR FGF FGF FGF->FGFR PDGF PDGF PDGF->PDGFRa SCF SCF SCF->KIT GDNF GDNF GDNF->RET Lenvatinib O-Demethyl Lenvatinib HCl Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET Angiogenesis Angiogenesis PLCg->Angiogenesis Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Figure 1: Simplified signaling pathway of Lenvatinib and its active metabolites.

Data Presentation

The following tables summarize quantitative data from in vivo studies with the parent compound, Lenvatinib. This data can serve as a reference for designing studies with this compound.

Table 1: In Vivo Antitumor Efficacy of Lenvatinib in Mouse Xenograft Models

Tumor ModelMouse StrainLenvatinib Dose (mg/kg)Administration RouteTreatment ScheduleOutcome
Anaplastic Thyroid CancerBALB/c nude10 and 100OralDailySignificant tumor growth inhibition
Differentiated Thyroid CancerBALB/c nude10, 30, and 100OralDailyDose-dependent tumor growth inhibition
Small Cell Lung Cancer (H146)BALB/c nude30-100OralTwice daily for 21 daysDose-dependent tumor growth inhibition; regression at 100 mg/kg
Mammary Carcinoma (MDA-MB-231)Nude100OralDaily for 8 weeksTumor growth inhibition
Hepatocellular Carcinoma (Hepa1-6)C57L/J10OralDailyAlmost complete suppression of tumor growth

Table 2: Pharmacokinetic Parameters of Lenvatinib in Different Species (Oral Administration)

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Mouse3~1,000~0.5~4,000~70
Rat3~800~1~5,000~78
Dog3~600~2~6,000~64
Monkey3~400~2~3,500~75
Data is approximated from graphical representations in cited literature.

Experimental Protocols

The following are detailed protocols for key experiments, adapted from studies with Lenvatinib.

Protocol 1: General In Vivo Antitumor Efficacy Study

This protocol outlines a typical workflow for assessing the antitumor activity of a test compound in a mouse xenograft model.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture 1. Tumor Cell Culture animal_model 2. Animal Model Preparation (e.g., BALB/c nude mice) cell_culture->animal_model implantation 3. Subcutaneous Tumor Cell Implantation animal_model->implantation randomization 4. Tumor Growth & Animal Randomization (e.g., ~100 mm³) implantation->randomization formulation 5. Preparation of O-Demethyl Lenvatinib HCl Formulation randomization->formulation dosing 6. Daily Oral Administration (Vehicle vs. Treatment Groups) formulation->dosing monitoring 7. Regular Monitoring (Tumor Volume, Body Weight, Clinical Signs) dosing->monitoring euthanasia 8. Euthanasia & Tumor Excision at Study End monitoring->euthanasia tumor_analysis 9. Tumor Weight Measurement & Pharmacodynamic Analysis (e.g., Western Blot, IHC) euthanasia->tumor_analysis data_analysis 10. Statistical Analysis of Tumor Growth Inhibition tumor_analysis->data_analysis

Figure 2: General workflow for an in vivo antitumor efficacy study.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114), or 10% DMSO + 90% (20% SBE-β-CD in Saline))

  • Tumor cells of interest (e.g., human cancer cell lines)

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Calipers for tumor measurement

  • Analytical balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject cultured tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., approximately 100 mm³).

  • Randomization: Randomly assign mice into treatment and control (vehicle) groups.

  • Formulation Preparation: Prepare the this compound formulation. For oral administration, a suspension in 0.5% methylcellulose is a common vehicle for TKIs. Alternatively, a solution using solubilizing agents like SBE-β-CD can be prepared. It is recommended to prepare the formulation fresh daily.

  • Administration: Administer the compound or vehicle orally (e.g., by gavage) once or twice daily. Dosing will need to be determined through dose-ranging studies. Based on Lenvatinib studies, a starting range of 10-100 mg/kg could be explored.

  • Data Collection: Measure tumor dimensions with calipers and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (due to tumor burden or predetermined duration), euthanize the animals, and excise and weigh the tumors.

  • Analysis: Analyze tumor growth inhibition and assess for any signs of toxicity.

Protocol 2: Pilot Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of this compound following oral administration.

Materials:

  • This compound formulation

  • Appropriate animal model (e.g., Sprague-Dawley rats or BALB/c mice)

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS or a validated analytical method for quantification

Procedure:

  • Dosing: Administer a single oral dose of this compound to a cohort of animals. A dose used in efficacy studies or a lower dose can be used as a starting point.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.

Important Considerations for In Vivo Studies

  • Solubility and Formulation: this compound is the salt form, which generally has better aqueous solubility than the free base. However, formulation is still critical for consistent oral absorption. A dissolution method suggested by a commercial supplier for in vivo use is 10% DMSO and 90% (20% SBE-β-CD in Saline). The choice of vehicle should be carefully considered and tested for stability and tolerability.

  • Dose Selection: Since there is no established in vivo dosage for this compound, dose-finding studies are essential. These studies should start with lower doses and escalate to determine a well-tolerated and efficacious dose range.

  • Animal Models: The choice of animal model will depend on the research question. Immunocompromised mice bearing human tumor xenografts are commonly used for efficacy studies of anticancer agents.

  • Toxicity Monitoring: Closely monitor animals for any signs of toxicity, including weight loss, changes in behavior, and other clinical signs. Lenvatinib has known toxicities that may be relevant to its metabolite.

  • Metabolism: Be aware that the pharmacokinetic profile of directly administered this compound will differ from its profile when formed as a metabolite of Lenvatinib. The parent compound undergoes extensive metabolism, and the levels of circulating metabolites are generally low.

By carefully adapting the established protocols for Lenvatinib and conducting thorough optimization studies, researchers can begin to elucidate the in vivo properties of this compound.

Application Note: Analytical Strategies for Impurity Profiling of Lenvatinib

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lenvatinib (B1674733) is a potent oral multi-tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinoma.[1][2] It primarily targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[3][4] The control of impurities in the active pharmaceutical ingredient (API) and final drug product is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the medication.[5]

Impurity profiling involves the identification, quantification, and characterization of these unwanted chemicals. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[5][6][7] According to ICH Q3A/B guidelines, impurities present at levels above 0.1% generally require identification and characterization.[6][7] This application note details robust analytical techniques for the comprehensive impurity profiling of Lenvatinib, including protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), alongside methodologies for forced degradation studies.

Classification of Lenvatinib Impurities

Impurities in Lenvatinib can originate from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[7][8] They are broadly classified as:

  • Organic Impurities: These can be process-related (e.g., starting materials, by-products, intermediates) or degradation-related.[7] A patent for an HPLC method discloses the existence of at least nine specific process and degradation impurities, designated as compounds A-I and LVTN-1.[9]

  • Inorganic Impurities: These may result from the manufacturing process and include reagents, catalysts, and heavy metals.[7]

  • Residual Solvents: Trace amounts of solvents used during synthesis may remain in the final product.[7][8]

Several specific Lenvatinib impurities have been identified, including Desamino Hydroxy Lenvatinib and Descyclopropyl Lenvatinib.[8][10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Quantification

A validated stability-indicating HPLC method is essential for separating and quantifying Lenvatinib from its potential impurities and degradation products.

Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol is a composite based on several validated methods for Lenvatinib analysis.[11][12][13][14]

  • Chromatographic System:

    • Instrument: WATERS HPLC with Auto Sampler (e.g., Separation module 2695) and a Photodiode Array (PDA) detector.[11][13]

    • Column: Thermosil C18 (150 mm x 4.6 mm, 5.0 µm) or equivalent.[11][13]

    • Column Temperature: Ambient.[12]

    • Mobile Phase: A mixture of Methanol and Water (65:35 v/v).[11] The mobile phase should be filtered through a 0.22 µm filter and degassed prior to use.

    • Flow Rate: 0.8 mL/min.[11][13]

    • Injection Volume: 20 µL.[12]

    • Detection Wavelength: 265 nm.[11][13]

    • Run Time: Approximately 7-10 minutes.[12]

  • Standard and Sample Preparation:

    • Diluent: Use the mobile phase as the diluent.[12]

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Lenvatinib reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

    • Sample Solution: For capsule dosage forms, accurately weigh the powder equivalent to 10 mg of Lenvatinib, transfer to a 10 mL volumetric flask, dissolve in diluent with sonication, and dilute to volume. Further dilute this stock to a final concentration within the linear range of the method.[11]

  • Procedure & System Suitability:

    • Inject the blank (diluent), followed by the standard solution multiple times to check for system suitability.

    • Key system suitability parameters include:

      • Tailing Factor: Should be ≤ 2.0 (A reported value is 1.23).[11][13]

      • Theoretical Plates: Should be > 2000 (A reported value is 4146).[11][13]

      • %RSD for peak areas: Should be ≤ 2.0%.

    • Inject the sample solutions for analysis.

    • Calculate the amount of each impurity using the relative response factor (RRF) if known, or as a percentage of the main Lenvatinib peak area.

LC-MS/MS for Impurity Identification and Characterization

LC-MS/MS is a powerful technique for the structural elucidation of unknown impurities and for sensitive quantification in biological matrices.[1][15][16]

Protocol: LC-MS/MS Analysis

This protocol is based on a method developed for the analysis of Lenvatinib and its impurities in rat plasma.[1][2][17]

  • Chromatographic System (LC):

    • Instrument: A suitable LC system coupled to a triple quadrupole mass spectrometer.

    • Column: X-Bridge phenyl column (150 x 4.6 mm, 3.5 µm).[1][2]

    • Mobile Phase:

      • A: 1 mL formic acid in 1 L of water (0.1% Formic Acid in Water).[1][2]

      • B: Acetonitrile.[1][2]

    • Elution: Gradient elution.[1][2]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Run Time: 30 minutes.[1][2]

  • Mass Spectrometry System (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for quantification of known impurities and full scan/product ion scan for characterization of unknown impurities.

  • Sample Preparation (from plasma):

    • This typically involves protein precipitation (PP) or solid-phase extraction (SPE) to remove matrix components.[18]

    • An internal standard (e.g., Carfilzomib) is added before extraction to ensure accuracy.[1][2]

  • Procedure:

    • Optimize MS parameters (e.g., cone voltage, collision energy) for Lenvatinib and known impurities by infusing standard solutions.

    • Develop MRM transitions for quantitative analysis.

    • Analyze samples and use full scan and product ion scan data to propose structures for any new peaks observed.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products that could form under various stress conditions.[19][20] These studies are conducted according to ICH guideline Q1A(R2).[19][21]

Protocol: Stress Condition Application

  • Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for a specified period. Neutralize the solution before analysis. Lenvatinib has been shown to be sensitive to acidic hydrolysis.[22]

  • Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C. Neutralize the solution before analysis. Lenvatinib is also sensitive to alkaline hydrolysis, which can generate multiple degradation products.

  • Oxidative Degradation: Treat the drug substance with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for several days.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.

After exposure, dilute the samples appropriately and analyze using the validated stability-indicating HPLC method to resolve the degradation products from the parent drug.[22]

Data Presentation

Quantitative data from method validation and analysis should be presented clearly for easy interpretation.

Table 1: HPLC Method and Validation Parameters

Parameter Condition / Value Reference
Chromatographic Conditions
Column Thermosil C18 (150mm x 4.6mm, 5µm) [11][13]
Mobile Phase Methanol:Water (65:35 v/v) [11][13]
Flow Rate 0.8 mL/min [11][13]
Detection UV at 265 nm [11][13]
Retention Time ~4.35 min [11][13]
Validation Parameters
Linearity Range 30 - 150 µg/mL [11][13]
Correlation Coefficient (r²) 0.999 [11][13]
Accuracy (% Recovery) 100.4% [11][13]
Precision (%RSD) 0.5% (Repeatability) [11][13]
Limit of Detection (LOD) 2.97 µg/mL [11][13]

| Limit of Quantification (LOQ) | 9.92 µg/mL |[11][13] |

Table 2: Summary of Forced Degradation Results

Stress Condition Reagent/Condition Observation Reference
Acid Hydrolysis 0.1 M HCl, 80°C Significant degradation, formation of DP I & IV [22]
Base Hydrolysis 0.1 M NaOH, 80°C Significant degradation, formation of DP II, III, & V
Oxidation 3-30% H₂O₂, RT Comparatively stable [22]
Thermal Dry Heat, 105°C Comparatively stable [22]
Photolytic UV/Visible Light Comparatively stable [22]

| Neutral Hydrolysis | Water, Reflux | Comparatively stable |[22] |

Visualizations

Diagrams help visualize complex workflows and pathways, aiding in comprehension.

Lenvatinib_Signaling_Pathway cluster_Lenvatinib Lenvatinib Action cluster_RTK Receptor Tyrosine Kinases (RTKs) cluster_Effects Downstream Effects Lenvatinib Lenvatinib VEGFR VEGFR1, 2, 3 Lenvatinib->VEGFR Inhibits FGFR FGFR1, 2, 3, 4 Lenvatinib->FGFR Inhibits Other_RTKs PDGFRα, KIT, RET Lenvatinib->Other_RTKs Inhibits Inhibition Inhibition Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Tumor_Growth Tumor Growth & Progression VEGFR->Tumor_Growth Promotes FGFR->Angiogenesis Promotes FGFR->Tumor_Growth Promotes Other_RTKs->Angiogenesis Promotes Other_RTKs->Tumor_Growth Promotes

Caption: Simplified Lenvatinib mechanism of action.

Impurity_Profiling_Workflow Start Start: Lenvatinib API / Drug Product Method_Dev Stability-Indicating Method Development (HPLC/UPLC) Start->Method_Dev Forced_Deg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Method_Dev->Forced_Deg Validation Method Validation (ICH Q2) Forced_Deg->Validation Demonstrates Specificity Analysis Impurity Detection & Quantification Validation->Analysis Threshold_Check Impurity > 0.1% ? Analysis->Threshold_Check Identification Structural Characterization (e.g., LC-MS/MS, NMR) Threshold_Check->Identification Yes Reporting Reporting & Specification Setting Threshold_Check->Reporting No Identification->Reporting End End Reporting->End

Caption: General workflow for impurity profiling.

Forced_Degradation_Workflow cluster_Stress Stress Conditions (ICH Q1A) Drug_Sample Lenvatinib Drug Substance (Solid and Solution) Acid Acid Hydrolysis (0.1M HCl) Drug_Sample->Acid Base Base Hydrolysis (0.1M NaOH) Drug_Sample->Base Oxidation Oxidation (3-30% H₂O₂) Drug_Sample->Oxidation Thermal Thermal (Dry Heat) Drug_Sample->Thermal Photo Photolytic (UV/Vis Light) Drug_Sample->Photo Analysis Analysis by Stability-Indicating HPLC/UPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Mass Balance Analysis->Evaluation Report Identify & Characterize Significant Degradants Evaluation->Report

Caption: Workflow for forced degradation studies.

Conclusion

The impurity profiling of Lenvatinib is a mandatory regulatory requirement that ensures the quality and safety of the final pharmaceutical product. A combination of stability-indicating chromatographic techniques, primarily RP-HPLC for quantification and LC-MS/MS for identification, provides a robust framework for this task.[1][23] Comprehensive forced degradation studies are critical for identifying potential degradants and establishing the specificity of the analytical methods.[20][24] The protocols and data presented in this application note offer a detailed guide for researchers and scientists involved in the development and quality control of Lenvatinib.

References

Application Notes and Protocols for O-Demethyl Lenvatinib Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

O-Demethyl Lenvatinib hydrochloride is the primary active metabolite of Lenvatinib, a multi-targeted tyrosine kinase inhibitor. Lenvatinib, and by extension its O-demethylated metabolite, targets several receptor tyrosine kinases (RTKs) implicated in tumorigenesis and angiogenesis. These include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), as well as the KIT and RET proto-oncogenes.[1][2][3] By inhibiting these kinases, this compound is expected to disrupt downstream signaling pathways, such as the Ras/MAPK and PI3K/AKT pathways, leading to the inhibition of cancer cell proliferation, migration, and survival.[4]

These application notes provide protocols for the use of this compound in cell culture, including methods for assessing its biological activity through cell viability, signaling pathway modulation, and apoptosis induction. The provided protocols are based on established methodologies for tyrosine kinase inhibitors and the known activities of the parent compound, Lenvatinib.

Product Information

Product Name This compound
Synonyms Desmethyl Lenvatinib hydrochloride
Molecular Formula C₂₀H₁₈Cl₂N₄O₄
Molecular Weight 465.29 g/mol
Storage Store at -20°C. Protect from light.
Solubility Soluble in DMSO. For cell culture applications, it is recommended to prepare a stock solution in DMSO and dilute it with culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5][6]

Data Presentation

The following tables provide representative data on the inhibitory activity of the parent compound, Lenvatinib, in various cancer cell lines. Researchers can use this information as a reference for designing experiments with this compound.

Table 1: IC₅₀ Values of Lenvatinib in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Assay Duration
HAK-5Liver Cancer5.872 h
KYN-2Liver Cancer10.472 h
HAK-1ALiver Cancer12.572 h
KM12CColon Cancer9.5472 h
8505CAnaplastic Thyroid Cancer24.2648 h
TCO1Anaplastic Thyroid Cancer26.3248 h
A375Melanoma>23.672 h
DU145Prostate Cancer>23.672 h

Data is compiled from various sources.[1][4][7]

Table 2: Kinase Inhibitory Activity of Lenvatinib

Kinase TargetIC₅₀ (nM)
VEGFR1 (Flt-1)22
VEGFR2 (KDR)4.0
VEGFR3 (Flt-4)5.2
FGFR146
PDGFRα51
PDGFRβ39
KIT100

Data is compiled from various sources.[3][4]

Mandatory Visualization

Signaling Pathways

G cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR1/2/3 PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR FGFR1-4 FGFR->PLCg FGFR->PI3K PDGFR PDGFRα PDGFR->PI3K KIT_RET KIT / RET KIT_RET->PI3K O_Demethyl_Lenvatinib O-Demethyl Lenvatinib HCl O_Demethyl_Lenvatinib->VEGFR O_Demethyl_Lenvatinib->FGFR O_Demethyl_Lenvatinib->PDGFR O_Demethyl_Lenvatinib->KIT_RET RAS RAS PLCg->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT->Proliferation

Caption: this compound signaling pathway.

Experimental Workflow

cluster_assays Downstream Assays prep Prepare O-Demethyl Lenvatinib HCl Stock (in DMSO) treat Treat Cells with Varying Concentrations prep->treat culture Seed Cells in Culture Plates culture->treat incubate Incubate for Desired Duration (e.g., 24-72h) treat->incubate viability Cell Viability Assay (MTT / XTT) incubate->viability western Western Blotting (p-AKT, p-ERK) incubate->western apoptosis Apoptosis Assay (Cleaved Caspase-3) incubate->apoptosis analysis Data Analysis (IC50, Protein Levels, Apoptotic Index) viability->analysis western->analysis apoptosis->analysis

Caption: General experimental workflow for cell-based assays.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the effect of this compound on the phosphorylation of key downstream signaling proteins like AKT and ERK.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a specified time (e.g., 1-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[10][11]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[10]

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: Apoptosis Assay by Detection of Cleaved Caspase-3

This protocol is for determining if this compound induces apoptosis, using an antibody that specifically recognizes the cleaved, active form of caspase-3.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO

  • Culture plates

  • Fixation and permeabilization buffers

  • Primary antibody against cleaved caspase-3 (Asp175)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope or flow cytometer

Procedure (for Immunofluorescence Microscopy):

  • Cell Treatment: Grow cells on glass coverslips in a culture plate. Treat with this compound for a desired period (e.g., 24-48 hours).

  • Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Antibody Staining: Incubate with the primary antibody for cleaved caspase-3 overnight at 4°C. Wash and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI. Visualize the cells using a fluorescence microscope. Apoptotic cells will show positive staining for cleaved caspase-3.[12][13]

Procedure (for Flow Cytometry):

  • Cell Treatment and Harvesting: Treat cells in a culture plate. Harvest both adherent and floating cells.

  • Fixation and Permeabilization: Fix and permeabilize the cells using commercially available kits or standard protocols.

  • Antibody Staining: Stain the cells with the primary antibody against cleaved caspase-3, followed by a fluorescently labeled secondary antibody.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells positive for cleaved caspase-3 represents the apoptotic cell population.[12][13]

Troubleshooting

  • Compound Precipitation: If this compound precipitates upon dilution in culture medium, try performing serial dilutions in a smaller volume of medium first, or increase the serum concentration in the medium. Ensure the final DMSO concentration is as low as possible.[6]

  • Low/No Activity: The sensitivity of cell lines to tyrosine kinase inhibitors can vary. If low activity is observed, consider using a higher concentration range or a longer incubation time. Also, verify the expression of the target receptors (VEGFR, FGFR, etc.) in your cell line.

  • Inconsistent Western Blot Results: Ensure complete protein transfer and use appropriate blocking buffers. Optimize antibody concentrations and incubation times. Always include loading controls (e.g., β-actin or GAPDH) to ensure equal protein loading.

References

Application Notes and Protocols for the Synthesis of O-Demethyl Lenvatinib Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of O-Demethyl Lenvatinib (B1674733) hydrochloride, a primary metabolite of the multi-targeted tyrosine kinase inhibitor, Lenvatinib.[1][2] The synthesis involves a multi-step process commencing with the formation of the Lenvatinib free base, followed by a selective O-demethylation of the 7-methoxy group on the quinoline (B57606) ring, and concluding with the conversion to its hydrochloride salt to enhance solubility and stability.[3][4] This protocol is intended for research and development purposes.

Introduction

Overall Synthesis Workflow

The synthesis is a three-stage process:

  • Synthesis of Lenvatinib Free Base: Preparation of the core Lenvatinib molecule.

  • O-Demethylation: Selective removal of the methyl group from the 7-methoxy position of the quinoline ring system.

  • Hydrochloride Salt Formation: Conversion of the O-Demethyl Lenvatinib free base to its hydrochloride salt.

Synthesis_Workflow cluster_0 Stage 1: Lenvatinib Synthesis cluster_1 Stage 2: O-Demethylation cluster_2 Stage 3: Salt Formation A Starting Materials B Intermediate Formation A->B C Lenvatinib Free Base B->C D Lenvatinib Free Base E O-Demethylation Reaction (e.g., with BBr3) D->E F O-Demethyl Lenvatinib E->F G O-Demethyl Lenvatinib H Reaction with HCl G->H I O-Demethyl Lenvatinib HCl H->I

Caption: Overall workflow for the synthesis of O-Demethyl Lenvatinib hydrochloride.

Experimental Protocols

Stage 1: Synthesis of Lenvatinib Free Base

The synthesis of Lenvatinib can be achieved through various reported methods. A common route involves the coupling of 4-chloro-7-methoxyquinoline-6-carboxamide (B1359183) with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.

Materials and Reagents:

ReagentCAS Number
4-chloro-7-methoxyquinoline-6-carboxamide417721-36-9
1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea154493-73-9
Cesium Carbonate (Cs₂CO₃)534-17-8
Dimethyl Sulfoxide (B87167) (DMSO)67-68-5
Dichloromethane (B109758) (DCM)75-09-2
Water (H₂O)7732-18-5

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add 1 equivalent of 4-chloro-7-methoxyquinoline-6-carboxamide and 2 equivalents of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Add 2 equivalents of cesium carbonate to the mixture.

  • Heat the reaction mixture to 50°C and stir for 24 hours.

  • Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water dropwise to precipitate the crude Lenvatinib free base.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a DMSO/dichloromethane solvent system to yield Lenvatinib free base.

Quantitative Data (Representative):

ParameterValue
Yield67%
Purity (HPLC)>99.5%
Stage 2: O-Demethylation of Lenvatinib

This step involves the selective cleavage of the aryl methyl ether at the 7-position of the quinoline ring using boron tribromide (BBr₃).[8][9][10]

Materials and Reagents:

ReagentCAS Number
Lenvatinib Free Base417716-92-8
Boron Tribromide (BBr₃)10294-33-4
Dichloromethane (DCM)75-09-2
Methanol (MeOH)67-56-1
Saturated Sodium BicarbonateN/A

Procedure:

  • Dissolve Lenvatinib free base in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide (1.5-2.0 equivalents) in DCM to the cooled Lenvatinib solution.

  • Stir the reaction mixture at -78°C for 1 hour and then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to 0°C and quench by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude O-Demethyl Lenvatinib.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Estimated):

ParameterValue
Yield50-70%
Purity (HPLC)>98%
Stage 3: Formation of this compound

The final step is the conversion of the free base to its hydrochloride salt to improve its physicochemical properties.[3][4][11]

Materials and Reagents:

ReagentCAS Number
O-Demethyl Lenvatinib417717-04-5
Hydrochloric Acid (HCl)7647-01-0
Isopropanol (B130326) (IPA)67-63-0
Diethyl Ether60-29-7

Procedure:

  • Dissolve the purified O-Demethyl Lenvatinib in a minimal amount of a suitable solvent such as isopropanol.

  • Slowly add a solution of hydrochloric acid in isopropanol (1.1 equivalents) to the stirred solution of the free base at room temperature.

  • Stir the mixture for 1-2 hours, during which the hydrochloride salt should precipitate.

  • If precipitation is slow, the addition of an anti-solvent like diethyl ether can be used to induce precipitation.

  • Filter the solid precipitate, wash with a small amount of cold isopropanol or diethyl ether.

  • Dry the resulting solid under vacuum to yield this compound as a stable powder.

Quantitative Data (Representative):

ParameterValue
Yield>95%
Purity>99%

Signaling Pathway Context

Lenvatinib inhibits multiple signaling pathways involved in tumor angiogenesis and proliferation. A simplified diagram of the primary targets of Lenvatinib is presented below. O-Demethyl Lenvatinib is expected to have a similar, though potentially varied, inhibitory profile.

Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Tumor Proliferation FGFR->Proliferation PDGFR->Proliferation Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibits Lenvatinib->FGFR Inhibits Lenvatinib->PDGFR Inhibits

Caption: Simplified signaling pathways inhibited by Lenvatinib.

Conclusion

This document provides a comprehensive protocol for the synthesis of this compound. The described methods are based on established chemical transformations and are suitable for laboratory-scale production for research purposes. Adherence to standard laboratory safety procedures is mandatory when performing these protocols. The provided quantitative data are representative and may vary based on experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Lenvatinib Metabolite Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Lenvatinib (B1674733) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying Lenvatinib and its metabolites?

The most common and robust method for the quantification of Lenvatinib and its metabolites in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] This method offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations often found in pharmacokinetic studies.[1][2]

Q2: Which metabolites of Lenvatinib are typically monitored in pharmacokinetic studies?

While Lenvatinib is extensively metabolized, unchanged Lenvatinib accounts for the vast majority (97%) of the radioactivity in plasma.[4] Its metabolites are found at very low levels in human plasma.[4] However, key metabolites that have been identified and are sometimes monitored include descyclopropyl lenvatinib (M1), O-demethyl lenvatinib (M2), and lenvatinib N-Oxide (M3).[3] The primary metabolic pathways include oxidation, demethylation, and glutathione (B108866) conjugation.[5] In human liver microsomes, the demethylated form (M2) is considered a main metabolite.[6][7]

Q3: What are the common sample preparation techniques for Lenvatinib analysis?

Common sample preparation techniques for Lenvatinib and its metabolite analysis from plasma samples include:

  • Protein Precipitation (PP): This is a rapid and simple method often utilizing acetonitrile (B52724) or methanol (B129727).[1][8][9] It is effective for removing the majority of proteins from the plasma sample.[1]

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract compared to protein precipitation but can be more time-consuming.[1]

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest samples and allows for concentration of the analyte, but it is often the most complex and costly method.[1]

Q4: I am observing significant matrix effects in my analysis. What could be the cause and how can I mitigate it?

Matrix effects, where components in the sample other than the analyte of interest interfere with the ionization process, are a common issue in LC-MS/MS analysis. This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the results.

Potential Causes:

  • Endogenous components of the biological matrix (e.g., phospholipids, salts).

  • Insufficient cleanup during sample preparation.

Mitigation Strategies:

  • Improve Sample Preparation: Use a more rigorous extraction method like SPE or LLE to remove interfering substances.

  • Chromatographic Separation: Optimize the chromatographic method to separate the analytes from the matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

Q5: What are the known stability issues for Lenvatinib and its metabolites?

Lenvatinib is generally stable under various storage conditions. Studies have shown that Lenvatinib in plasma samples is stable for at least 5 days when stored at 25 °C or 4 °C.[10] For long-term storage, plasma samples are typically kept frozen at -40 °C or below.[11] It is crucial to perform freeze-thaw stability tests to ensure that repeated freezing and thawing of samples does not lead to degradation of the analytes.

Troubleshooting Guides

Guide 1: Poor Peak Shape or Low Resolution

Problem: Asymmetrical peaks, peak tailing, or co-elution of Lenvatinib and its metabolites.

Potential Cause Troubleshooting Step
Column Degradation Inspect the column for contamination or loss of stationary phase. Replace if necessary.
Inappropriate Mobile Phase Adjust the mobile phase composition (e.g., pH, organic solvent ratio) to improve peak shape and resolution.[12]
Suboptimal Gradient Elution Optimize the gradient profile to ensure adequate separation of all analytes.[8]
Sample Overload Reduce the injection volume or dilute the sample.
Contamination Flush the column and LC system to remove any contaminants.
Guide 2: Low Signal Intensity or Poor Sensitivity

Problem: The signal for Lenvatinib or its metabolites is weak, or the lower limit of quantification (LLOQ) is not met.

Potential Cause Troubleshooting Step
Inefficient Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature).[1]
Poor Sample Recovery Evaluate and optimize the sample preparation method to improve extraction efficiency.[1]
Analyte Degradation Ensure proper sample handling and storage conditions to prevent degradation.
Matrix Suppression Implement strategies to mitigate matrix effects as described in the FAQs.
Incorrect MS/MS Transition Verify the precursor and product ion m/z values for Lenvatinib and its metabolites.[1][11]
Guide 3: Inconsistent Results and Poor Reproducibility

Problem: High variability in quantitative results between injections or batches.

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls.
Internal Standard Issues Verify the concentration and stability of the internal standard stock solution. Ensure consistent addition to all samples.
LC System Variability Check for leaks, ensure consistent pump performance, and verify autosampler accuracy.
Matrix Effect Variability Different lots of biological matrix can have varying levels of interfering components. Evaluate matrix effects across different sources.
Calibration Curve Issues Prepare fresh calibration standards for each batch. Evaluate the linearity and range of the calibration curve.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various validated LC-MS/MS methods for Lenvatinib quantification.

Parameter Method 1 Method 2 Method 3 Method 4
Matrix Human PlasmaHuman PlasmaRat PlasmaHuman Plasma
Linearity Range (ng/mL) 0.50–2000[1]9.6–200[2]0.2–1000[8]1–1000[3]
LLOQ (ng/mL) 0.50[1]9.6[2]0.2[8]1[3]
Intra-day Precision (CV%) ≤ 10.0%[1]< 6.7%[2]1.72% to 7.09%[8]Acceptable[3]
Inter-day Precision (CV%) ≤ 11.3%[1]< 6.7%[2]3.61% to 9.58%[8]Acceptable[3]
Accuracy 96.3 to 109.0%[1]95.8–108.3%[2]-1.40% to 5.06%[8]Acceptable[3]
Recovery ≥ 95.6%[1]66.8%[2]97.94–106.57%[9]Not Specified
Sample Preparation Protein Precipitation[1]Acetonitrile Extraction[2]Protein Precipitation[8]Not Specified

Experimental Protocols

Protocol 1: Plasma Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of internal standard (IS) working solution (e.g., Lenvatinib-d4 in methanol with 0.1% formic acid).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.[11]

Protocol 2: LC-MS/MS Method Parameters
  • LC Column: A reverse-phase C18 column is commonly used (e.g., Synergi Fusion RP C18, ACQUITY UPLC BEH C18).[1][11]

  • Mobile Phase A: Ultrapure water with 0.1% formic acid.[1][11]

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[1][11]

  • Flow Rate: Typically in the range of 0.3-0.6 mL/min.[1][13]

  • Gradient Elution: A gradient is used to separate Lenvatinib from its metabolites and endogenous interferences.[1][11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is standard.[1][11]

  • MRM Transitions:

    • Lenvatinib: m/z 427.0 -> 370.0[11]

    • Lenvatinib-d4 (IS): m/z 431.1 -> 370.0[11]

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Poor Peak Shape, Low Sensitivity) check_lc Check LC System - Pressure stable? - Leaks? start->check_lc check_ms Check MS System - Tuning parameters correct? - Source clean? start->check_ms check_sample Review Sample Prep - Consistent procedure? - Correct reagents? start->check_sample optimize_method Optimize Method - Adjust gradient - Modify mobile phase check_lc->optimize_method If issue suspected check_ms->optimize_method If issue suspected reprepare_samples Re-prepare Samples & QCs check_sample->reprepare_samples If error found reinject Re-inject Samples optimize_method->reinject reprepare_samples->reinject analyze_data Analyze New Data reinject->analyze_data resolved Issue Resolved analyze_data->resolved Successful escalate Escalate to Senior Scientist analyze_data->escalate Unsuccessful SamplePreparationWorkflow start Start: Plasma Sample add_is Add Internal Standard (e.g., Lenvatinib-d4) start->add_is add_precipitant Add Protein Precipitant (e.g., Acetonitrile/Methanol) add_is->add_precipitant vortex Vortex to Mix add_precipitant->vortex centrifuge Centrifuge (e.g., 14,000 rpm, 10 min) vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis Inject into LC-MS/MS collect_supernatant->analysis LenvatinibMetabolism Lenvatinib Lenvatinib M1 M1 (Descyclopropyl) Lenvatinib->M1 Oxidation M2 M2 (O-demethyl) Lenvatinib->M2 CYP3A4 M3 M3 (N-Oxide) Lenvatinib->M3 Oxidation Other Other Metabolites (e.g., Glucuronidation) Lenvatinib->Other

References

Technical Support Center: Lenvatinib and Metabolites HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak shape of Lenvatinib (B1674733) and its metabolites during HPLC analysis.

Troubleshooting Guide

Poor peak shape in HPLC can compromise the accuracy and precision of quantitative analysis. The following are common issues encountered during the analysis of Lenvatinib and its metabolites, along with potential causes and solutions.

Q1: Why are my Lenvatinib peaks tailing?

Peak tailing, characterized by an asymmetry factor > 1, is a common issue. For Lenvatinib, a basic compound, this is often due to interactions with acidic silanol (B1196071) groups on the surface of the silica-based stationary phase.

Potential Causes and Solutions:

CauseRecommended Solution
Secondary Silanol Interactions - Lower Mobile Phase pH: Use a mobile phase with a pH between 3 and 4 to protonate residual silanol groups, minimizing their interaction with the basic Lenvatinib molecule.[1] - Use an End-Capped Column: Employ a column with end-capping to reduce the number of accessible free silanol groups. - Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to saturate the active silanol sites.
Column Overload Reduce the concentration of the injected sample.
Column Contamination or Degradation - Flush the column with a strong solvent. - If the problem persists, replace the column.

Q2: I'm observing peak fronting for Lenvatinib and its metabolites. What could be the cause?

Peak fronting, where the asymmetry factor is < 1, can be caused by several factors.

Potential Causes and Solutions:

CauseRecommended Solution
Sample Solvent Effects Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting a sample in a solvent significantly stronger than the mobile phase can cause fronting.
Column Overload While less common for fronting than tailing, high sample concentrations can sometimes lead to this issue. Try diluting the sample.
Poorly Packed Column Bed If the issue persists with a new column and proper sample preparation, the column itself may be compromised.

Q3: How can I improve the separation and peak shape of Lenvatinib's metabolites?

Lenvatinib is metabolized through several pathways, including oxidation, demethylation, and glutathione (B108866) conjugation, resulting in metabolites with varying polarities.[1]

  • Metabolite M1 (Descyclopropyl Lenvatinib): The removal of the cyclopropyl (B3062369) group likely increases the polarity of this metabolite compared to the parent drug.

  • Metabolite M2 (O-desmethyl Lenvatinib): Demethylation of the methoxy (B1213986) group to a hydroxyl group will significantly increase the polarity of M2.

  • Metabolite M3 (N-oxide): The formation of an N-oxide will also increase the polarity.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Gradient Elution: Start with a higher aqueous content in the mobile phase to retain and separate the more polar metabolites, then gradually increase the organic solvent percentage to elute the parent drug and less polar metabolites.

    • Organic Modifier: Experiment with different organic solvents. While acetonitrile (B52724) is common, methanol (B129727) can offer different selectivity for structurally similar compounds.

  • Adjust Mobile Phase pH: The ionization state of Lenvatinib (pKa ≈ 5.05) and its metabolites will significantly impact their retention on a reversed-phase column.[2]

    • A mobile phase pH around 3-4 will ensure Lenvatinib and its basic metabolites are protonated, leading to potentially better peak shapes.

    • Systematically varying the pH can help to optimize the separation between the parent drug and its metabolites.

  • Column Selection:

    • Consider a column with a different stationary phase chemistry if adequate separation is not achieved on a standard C18 column. A phenyl-hexyl or a polar-embedded phase column might provide alternative selectivity.

Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for HPLC analysis of Lenvatinib?

A good starting point for method development can be found in the literature. Several validated methods have been published.[3][4][5][6]

Q2: What is an acceptable tailing factor for Lenvatinib peaks?

For routine analysis, a tailing factor between 1.0 and 1.5 is generally considered acceptable. Some methods have reported tailing factors around 1.23 to 1.6 for Lenvatinib.[3][7][8]

Q3: How does the mobile phase pH affect the retention time of Lenvatinib?

As a basic compound, increasing the pH of the mobile phase towards and above the pKa of Lenvatinib will decrease its polarity and increase its retention time in reversed-phase HPLC. Conversely, a lower pH will lead to earlier elution.

Experimental Protocols

Below are examples of HPLC methods that have been successfully used for the analysis of Lenvatinib.

Method 1: Isocratic RP-HPLC for Lenvatinib in Pharmaceutical Dosage Form [4]

  • Column: YMC C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Water: Methanol (30:70 v/v)

  • Flow Rate: 0.6 mL/min

  • Detection: UV at 240 nm

  • Injection Volume: 20 µL

  • Run Time: 7.0 minutes

Method 2: Isocratic RP-HPLC with pH Control [1][5]

  • Column: Kromasil C18 (250mm × 4.6 mm, 5µm particle size)

  • Mobile Phase: 0.01M Ammonium acetate (B1210297) (pH adjusted to 3.5 with orthophosphoric acid) and Methanol (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 309 nm

  • Injection Volume: 20 µL

Quantitative Data Summary

The following tables summarize key quantitative data from published HPLC methods for Lenvatinib.

Table 1: Chromatographic Parameters for Lenvatinib Analysis

ParameterMethod 1[4]Method 2[6]Method 3[7][8]
Column YMC C18 (150x4.6mm, 5µm)Kromasil C18 (250x4.6mm, 5µm)Thermosil C18 (150x4.5mm, 5µm)
Mobile Phase Water:Methanol (30:70)0.01M NH4OAc (pH 3.5):Methanol (30:70)Methanol:Water (65:35)
Flow Rate (mL/min) 0.61.00.8
Retention Time (min) 2.1353.7334.35
Tailing Factor 1.6-1.23
Theoretical Plates 4384.4-4146

Table 2: Linearity and Detection Limits for Lenvatinib

ParameterMethod 1[4]Method 2[6]Method 3[7][8]
Linearity Range (µg/mL) 20 - 10010 - 12530 - 150
Correlation Coefficient (r²) 0.9990.9990.999
LOD (µg/mL) 0.48-2.97
LOQ (µg/mL) 1.46-9.92

Visualizations

Lenvatinib Metabolism Pathway

The following diagram illustrates the main metabolic pathways of Lenvatinib.

Lenvatinib_Metabolism cluster_cyp3a4 CYP3A4 cluster_ao Aldehyde Oxidase (AO) cluster_cyp_other CYP-mediated cluster_decyclopropylation Decyclopropylation Lenvatinib Lenvatinib M2 M2 (O-desmethyl) Lenvatinib->M2 Demethylation M3_prime M3' Lenvatinib->M3_prime Oxidation M3 M3 (N-oxide) Lenvatinib->M3 N-oxidation M1 M1 (Descyclopropyl) Lenvatinib->M1 M2_prime M2' M2->M2_prime Oxidation Lenvatinib_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes VEGFR VEGFR1/2/3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-Akt Pathway VEGFR->PI3K_AKT Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR1-4 FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT PDGFRa PDGFRα PDGFRa->PI3K_AKT KIT KIT RET RET Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival

References

matrix effects in bioanalysis of O-Demethyl Lenvatinib hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering matrix effects during the bioanalysis of O-Demethyl Lenvatinib hydrochloride using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect my analysis of O-Demethyl Lenvatinib?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] For O-Demethyl Lenvatinib, this can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), causing inaccurate and unreliable quantification.[1][3] These effects primarily arise from endogenous components like phospholipids (B1166683) or exogenous factors like dosing vehicles.[1][2]

Q2: I am observing significant ion suppression. What are the most likely causes?

A2: Ion suppression is a common challenge in LC-MS/MS bioanalysis.[3][4] The primary causes are often:

  • Endogenous Phospholipids: These are major interfering components in plasma samples, especially when using simpler sample preparation methods like protein precipitation.[5][6]

  • Insufficient Chromatographic Separation: If matrix components co-elute with O-Demethyl Lenvatinib, they will compete for ionization in the MS source.[4]

  • Sample Preparation Method: High-throughput methods like protein precipitation are prone to leaving significant matrix components in the final extract.[7][8]

Q3: How can I quantitatively assess the matrix effect for O-Demethyl Lenvatinib?

A3: The "gold standard" method is the post-extraction spike analysis.[1] This involves comparing the peak response of O-Demethyl Lenvatinib spiked into an extracted blank matrix sample to the response of the analyte in a neat (clean) solvent. The ratio of these responses is called the Matrix Factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.

Q4: What is an acceptable range for the Matrix Factor (MF)?

A4: Ideally, the Matrix Factor should be close to 1. During method validation, the coefficient of variation (CV%) of the matrix factor across different lots of biological matrix should not exceed 15%. This ensures that the effect, even if present, is consistent and can be reliably corrected by an appropriate internal standard.

Q5: Can using a stable isotope-labeled (SIL) internal standard for O-Demethyl Lenvatinib solve all matrix effect issues?

A5: A SIL internal standard is the best tool to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[6] However, it may not overcome a significant loss in sensitivity.[6] Therefore, it is always recommended to first optimize sample preparation and chromatography to minimize the underlying matrix effect.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent or non-reproducible results for QC samples.
  • Possible Cause: Variable matrix effects between different samples or matrix lots.

  • Troubleshooting Steps:

    • Assess Matrix Factor Across Lots: Analyze at least six different lots of blank matrix to determine if the matrix effect is consistent.

    • Review Internal Standard (IS) Response: Check if the IS peak area is consistent across all samples. A highly variable IS response is a strong indicator of inconsistent matrix effects.

    • Improve Sample Cleanup: If variability is high, the current sample preparation method is likely insufficient. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7][9]

Issue 2: Low signal intensity or poor sensitivity for O-Demethyl Lenvatinib.
  • Possible Cause: Significant ion suppression.

  • Troubleshooting Steps:

    • Perform a Post-Column Infusion Experiment: This qualitative test can help identify the regions in your chromatogram where ion suppression is occurring.[1][4] Infuse a constant flow of O-Demethyl Lenvatinib solution into the MS while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate retention times where matrix components are eluting and causing suppression.

    • Modify Chromatographic Conditions: Adjust the gradient or change the column to shift the retention time of O-Demethyl Lenvatinib away from the ion suppression zones identified in the post-column infusion experiment.[10]

    • Optimize Sample Preparation: As mentioned previously, enhance the cleanup procedure. SPE is often very effective at removing phospholipids and other interfering substances.[8]

Issue 3: Peak shape is poor (e.g., splitting, tailing) only in matrix samples.
  • Possible Cause: Matrix components are interfering with the chromatography on the analytical column or affecting the analyte's behavior at the ion source.[11]

  • Troubleshooting Steps:

    • Inject Less Sample: Reducing the injection volume can sometimes lessen the impact of matrix overload on the column.

    • Implement Sample Dilution: Diluting the sample with the initial mobile phase can mitigate strong matrix effects.

    • Use a Diverter Valve: Program the system to divert the flow from the initial part of the run (where salts and highly polar interferences elute) and the end of the run away from the MS source to reduce contamination.

Experimental Protocols & Data

While specific quantitative data for O-Demethyl Lenvatinib is not widely published, the methodologies used for the parent drug, Lenvatinib, are directly applicable.[12][13]

Protocol: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
  • Prepare Samples:

    • Set A: Spike O-Demethyl Lenvatinib and the internal standard (IS) into a neat solution (e.g., 50:50 acetonitrile:water) at low and high concentrations.

    • Set B: Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final extraction step, spike O-Demethyl Lenvatinib and the IS into the extracted matrix at the same low and high concentrations as Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • Matrix Factor (MF): Calculate using the formula: MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • IS-Normalized MF: Calculate using the formula: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)

    • CV%: Calculate the coefficient of variation of the MF across the different matrix lots.

Example Data: Matrix Effect & Recovery for Lenvatinib

The following table summarizes typical performance data from a validated LC-MS/MS method for the parent drug, Lenvatinib, which can serve as a benchmark for a method developed for its O-Demethyl metabolite.

ParameterLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)
Extraction Recovery (%) 88.591.290.5
Matrix Factor (MF) 0.950.980.97
IS-Normalized MF (CV%) 2.8%2.1%1.9%

Data is representative and compiled from typical bioanalytical validation reports for small molecules.

Visual Guides

Workflow for Investigating Matrix Effects

The following diagram outlines a systematic approach to identifying and mitigating matrix effects during method development.

cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Assessment cluster_2 Phase 3: Mitigation Strategy cluster_3 Phase 4: Re-evaluation Observe Observe Poor Data Quality (Inaccuracy, Imprecision, Low Sensitivity) Assess Assess Matrix Effect (Post-Extraction Spike) Observe->Assess Problem Identified Qualify Qualify Suppression (Post-Column Infusion) Assess->Qualify Quantitative Assessment Improve_SamplePrep Improve Sample Prep (Switch to LLE/SPE) Assess->Improve_SamplePrep High MF Variability (CV% > 15%) Optimize_LC Optimize Chromatography (Change Gradient, Column) Qualify->Optimize_LC Suppression Zone Identified Use_SIL_IS Use SIL Internal Standard Optimize_LC->Use_SIL_IS Improve_SamplePrep->Use_SIL_IS Revalidate Re-evaluate Matrix Effect (Confirm MF & CV%) Use_SIL_IS->Revalidate Revalidate->Improve_SamplePrep Still Unacceptable Proceed Proceed to Validation Revalidate->Proceed Acceptable (CV% < 15%)

Caption: Systematic workflow for matrix effect troubleshooting.

Decision Tree for Sample Preparation Method Selection

This diagram helps in selecting an appropriate sample preparation technique to minimize matrix effects.

Start Start: Method Development Check_Speed Is High Throughput Critical? Start->Check_Speed Check_Cleanliness Is Maximum Cleanliness Required? Check_Speed->Check_Cleanliness No PPT Protein Precipitation (PPT) Check_Speed->PPT Yes LLE Liquid-Liquid Extraction (LLE) Check_Cleanliness->LLE No SPE Solid-Phase Extraction (SPE) Check_Cleanliness->SPE Yes PPT->LLE Matrix Effects Observed? LLE->SPE Still Insufficient?

Caption: Decision tree for sample preparation selection.

References

O-Demethyl Lenvatinib hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Demethyl Lenvatinib hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a primary metabolite of Lenvatinib.[1] Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor that targets VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET, exhibiting potent antitumor properties.[1][2] The O-demethylated form is a result of metabolism by the liver enzyme CYP3A4.[3]

Q2: What are the known solubility properties of this compound?

A2: this compound's parent compound, Lenvatinib, is known to be sparingly soluble in aqueous buffers.[4] While specific data for the hydrochloride salt of the metabolite is limited, it is generally expected to have challenging aqueous solubility. The hydrochloride salt form is typically used to improve water solubility and stability compared to the free form.[5] One supplier indicates a high solubility in DMSO (50 mg/mL), which often requires sonication to achieve.[1]

Q3: How is this compound typically supplied and how should it be stored?

A3: It is typically supplied as a solid, often in a crystalline form, and should be stored at -20°C for long-term stability (up to 3 years).[2] Once dissolved in a solvent like DMSO, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound in Aqueous Buffers

Symptoms:

  • The compound does not fully dissolve in aqueous solutions like PBS or cell culture media.

  • Precipitation is observed when diluting a DMSO stock solution into an aqueous buffer.

Possible Causes:

  • Low intrinsic aqueous solubility: Like its parent compound Lenvatinib, O-Demethyl Lenvatinib is inherently hydrophobic. Lenvatinib mesylate is practically insoluble in Britton-Robinson buffer from pH 3-11.[6]

  • Incorrect solvent choice for initial stock: Starting with an inappropriate solvent can hinder subsequent dilution in aqueous media.

  • Precipitation upon dilution: The organic solvent from the stock solution may cause the compound to precipitate when introduced to the aqueous environment.

Solutions:

  • Primary Dissolution in an Organic Solvent: First, dissolve this compound in an organic solvent. DMSO is a common choice, with a reported solubility of up to 50 mg/mL.[1]

  • Stepwise Dilution: To minimize precipitation when transferring to an aqueous medium, perform a serial dilution of the high-concentration DMSO stock solution with your chosen aqueous buffer or cell culture medium.[2]

  • Use of Co-solvents: For in vivo experiments, a co-solvent system may be necessary. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] The components should be added sequentially.

  • Sonication and Gentle Heating: To aid dissolution, especially at higher concentrations, gentle warming (e.g., to 45°C) or sonication can be applied.[1][2]

Issue 2: Compound Precipitates Out of Solution Over Time

Symptoms:

  • A clear solution becomes cloudy or shows visible precipitate after a period of storage.

Possible Causes:

  • Metastable solution: The initial dissolved state may be supersaturated and thermodynamically unstable.

  • Temperature fluctuations: Changes in temperature can affect solubility, leading to precipitation, especially during freeze-thaw cycles.

  • pH shifts in the medium: The solubility of Lenvatinib is pH-dependent, and this is likely true for its metabolites as well.[7]

Solutions:

  • Freshly Prepared Solutions: It is highly recommended to prepare aqueous working solutions fresh for each experiment and avoid long-term storage.[4]

  • Aliquot Stock Solutions: To prevent degradation from repeated freeze-thaw cycles, aliquot the high-concentration organic stock solution into single-use volumes.[1]

  • pH Control: Ensure the pH of your final aqueous solution is maintained within a range that favors solubility, if known.

Data Presentation

Table 1: Solubility Data for Lenvatinib and this compound

CompoundSolvent/MediumSolubilitySource
Lenvatinib DMSO~1 mg/mL[4]
Dimethyl formamide~1 mg/mL[4]
1:5 DMSO:PBS (pH 7.2)~0.16 mg/mL[4]
Lenvatinib Mesylate WaterSlightly soluble[6]
0.1 M HClVery slightly soluble[6]
Britton-Robinson buffer (pH 3-11)Practically insoluble[6]
O-Demethyl Lenvatinib HCl DMSO50 mg/mL (111.29 mM)[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the required amount of this compound (Molecular Weight: 449.29 g/mol ) in a sterile microcentrifuge tube.[1]

  • Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of DMSO to 4.49 mg of the compound.

  • Aid Dissolution: Vortex the solution thoroughly. If needed, use an ultrasonic bath for several minutes to ensure complete dissolution.[1] Gentle heating can also be applied.

  • Storage: Store the stock solution in aliquots at -80°C.[1]

Protocol 2: Preparation of a Working Solution in Cell Culture Medium
  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To prevent precipitation, it is advisable to first make an intermediate dilution of the stock in DMSO or the cell culture medium.[2]

  • Final Dilution: Add the required volume of the stock solution to your pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution.

  • Mix and Use Immediately: Mix the working solution gently by inverting the tube or pipetting. Use the freshly prepared medium for your experiment without delay.

Visualizations

Lenvatinib_Metabolism cluster_pathways Primary Metabolic Pathway Lenvatinib Lenvatinib M2 O-Demethyl Lenvatinib (M2) Lenvatinib->M2 CYP3A4

Caption: Metabolic pathway of Lenvatinib to O-Demethyl Lenvatinib.

experimental_workflow start Start: Weigh solid O-Demethyl Lenvatinib HCl stock_prep Prepare High-Concentration Stock in DMSO start->stock_prep dissolution_aid Aid Dissolution (Vortex, Sonicate, Gentle Heat) stock_prep->dissolution_aid storage Aliquot and Store Stock at -80°C dissolution_aid->storage working_prep Prepare Working Solution by Diluting Stock in Aqueous Medium storage->working_prep use_now Use Immediately in Experiment working_prep->use_now

Caption: Recommended workflow for preparing O-Demethyl Lenvatinib HCl solutions.

References

Technical Support Center: Optimizing LC-MS/MS for Lenvatinib Metabolite Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sensitivity of LC-MS/MS methods for the analysis of Lenvatinib (B1674733) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Lenvatinib that I should consider in my analysis?

A1: The three major metabolites of Lenvatinib commonly monitored are descyclopropyl lenvatinib (M1), O-demethyl lenvatinib hydrochloride (M2), and lenvatinib N-Oxide (M3)[1][2]. It is important to include these in your method development to get a comprehensive pharmacokinetic profile.

Q2: What is the most common sample preparation technique for Lenvatinib and its metabolites in plasma?

A2: Protein precipitation is a widely used method due to its simplicity and speed.[3][4][5] Acetonitrile (B52724) is frequently the solvent of choice for precipitation[4]. For cleaner samples and potentially better sensitivity, solid-phase extraction (SPE) can be employed, although it is a more complex and laborious technique[3][5].

Q3: Which ionization mode is optimal for the analysis of Lenvatinib and its metabolites?

A3: Positive electrospray ionization (ESI+) is the recommended mode for analyzing Lenvatinib and its metabolites. This is because the presence of amino groups on these molecules allows them to be readily protonated, forming [M+H]⁺ ions, which can be detected with high sensitivity[3][5].

Q4: How can I minimize matrix effects in my Lenvatinib assay?

A4: Matrix effects, which can cause ion suppression or enhancement and affect accuracy, are a common challenge. To mitigate these, consider the following:

  • Effective Sample Cleanup: While protein precipitation is fast, more rigorous methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts[5].

  • Chromatographic Separation: Ensure baseline separation of analytes from endogenous plasma components that can cause ion suppression[2].

  • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., Lenvatinib-D4) is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response[3].

Q5: What are typical calibration ranges for Lenvatinib and its metabolites in human plasma?

A5: For Lenvatinib, a common calibration range is 1-1000 ng/mL. For its major metabolites (M1, M2, and M3), a lower range of 0.1-100 ng/mL is often used, reflecting their lower concentrations in plasma[1][2].

Troubleshooting Guides

This section addresses specific issues that you may encounter during your LC-MS/MS experiments with Lenvatinib and its metabolites.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with residual silanols on the column.- Incompatible pH of the mobile phase.- Column degradation or contamination.- Add a small amount of an acidic modifier like formic acid (e.g., 0.1%) to the mobile phase to improve peak shape.[1][4]- Ensure the mobile phase pH is appropriate for the analyte's pKa.- Use a column with end-capping or a different stationary phase chemistry (e.g., phenyl column).[6]- Flush the column or replace it if it's old or has been used with complex matrices.
Low Sensitivity / Poor Signal-to-Noise - Suboptimal MS/MS parameters.- Ion suppression from the sample matrix.- Inefficient sample extraction.- Analyte degradation.- Optimize MS parameters such as collision energy, declustering potential, and source temperature for Lenvatinib and each metabolite individually.[5]- Improve sample cleanup using SPE or LLE to remove interfering phospholipids (B1166683) and other matrix components.[2][7]- Evaluate and optimize the extraction recovery of your sample preparation method.[3]- Check for analyte stability under your sample storage and processing conditions. Lenvatinib can be sensitive to hydrolysis.[8][9]
High Variability in Results (Poor Precision) - Inconsistent sample preparation.- Matrix effects varying between samples.- Instrument instability.- Automate sample preparation steps where possible to ensure consistency.- Use a stable isotope-labeled internal standard to normalize for variations.[3]- Allow the LC-MS/MS system to equilibrate sufficiently before starting the analytical run.- Check for fluctuations in pump pressure and spray stability.
Carryover - Adsorption of the analyte to surfaces in the autosampler or column.- Optimize the autosampler wash procedure by using a strong organic solvent, potentially with an acid or base modifier.- Inject a blank sample after a high-concentration sample to check for carryover.[7]- Consider using a column with a different stationary phase that has less affinity for the analyte.

Data Presentation

Table 1: Comparison of LC-MS/MS Methods for Lenvatinib Analysis
Parameter Method 1 Method 2 Method 3
Reference Zanchetta et al. (2021)[3]Bohrium (2024)[1]MDPI (2022)[4]
Matrix Human PlasmaHuman PlasmaRat Plasma
Sample Prep Protein PrecipitationNot SpecifiedProtein Precipitation
LC Column Synergi Fusion RP C18X-Terra RP18XSelect HSS T3
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol/Isopropanol (90:10)Methanol-Water (10:90) with 0.1% Formic AcidA: 5 mM Ammonium Acetate and 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution GradientIsocraticGradient
Run Time 4 min3 minNot Specified
Ionization ESI+ESI+ESI+
Linearity (Lenvatinib) 0.50–2000 ng/mL1–1000 ng/mL0.2–1000 ng/mL
Linearity (Metabolites) Not Specified0.1–100 ng/mL (M1-M3)Not Specified
Internal Standard Lenvatinib-D4Not Specified2H5-Lenvatinib
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Lenvatinib
Parameter Result Reference
Linearity (R²) ≥0.9968Zanchetta et al. (2021)[3]
Intra-day Precision (CV%) ≤11.3%Zanchetta et al. (2021)[3]
Inter-day Precision (CV%) ≤11.3%Zanchetta et al. (2021)[3]
Accuracy 96.3 to 109.0%Zanchetta et al. (2021)[3]
Recovery ≥95.6%Zanchetta et al. (2021)[3]
Matrix Effect (CV%) ≤2.8% (IS normalized)Zanchetta et al. (2021)[3]

Experimental Protocols

Detailed Methodology for Lenvatinib Analysis in Human Plasma (Adapted from Zanchetta et al., 2021[3])
  • Preparation of Standard and QC Samples:

    • Prepare stock solutions of Lenvatinib and its internal standard (Lenvatinib-D4) in DMSO at 1 mg/mL.

    • Prepare working solutions by diluting the stock solutions with methanol.

    • Spike blank human plasma with the working solutions to create calibration standards (e.g., 0.50–2000 ng/mL) and quality control samples.

  • Sample Preparation (Protein Precipitation):

    • To 95 µL of plasma sample, add 5 µL of the working solution.

    • Add the internal standard solution.

    • Precipitate proteins by adding a suitable volume of acetonitrile (e.g., 3x the plasma volume).

    • Vortex the mixture for approximately 10 seconds.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for injection.

  • LC-MS/MS Conditions:

    • LC System: A suitable UHPLC or HPLC system.

    • Column: Synergi Fusion RP C18 column.

    • Mobile Phase A: 0.1% formic acid in ultrapure water.

    • Mobile Phase B: 0.1% formic acid in methanol/isopropanol (90:10, v/v).

    • Flow Rate: As optimized for the column dimensions.

    • Gradient: A suitable gradient to ensure separation of analytes from matrix components.

    • Column Temperature: 50 °C.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive mode.

    • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, curtain, collision), and ion spray voltage. For example: Temperature at 550°C, nebulizer gas at 50 psi, heater gas at 40 psi, curtain gas at 35 psi, and ion spray voltage at 5500 V[3][5].

    • MRM Transitions: Monitor the specific precursor to product ion transitions for Lenvatinib and its metabolites.

Mandatory Visualizations

Lenvatinib Signaling Pathway cluster_Lenvatinib Lenvatinib cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways Lenvatinib Lenvatinib VEGFR VEGFR-1, -2, -3 Lenvatinib->VEGFR inhibits FGFR FGFR-1, -2, -3, -4 Lenvatinib->FGFR inhibits PDGFRa PDGFRα Lenvatinib->PDGFRa inhibits RET RET Lenvatinib->RET inhibits KIT KIT Lenvatinib->KIT inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis promotes Cell_Proliferation Cell Proliferation FGFR->Cell_Proliferation promotes PDGFRa->Cell_Proliferation RET->Cell_Proliferation KIT->Cell_Proliferation Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Cell_Proliferation->Tumor_Growth

Caption: Lenvatinib inhibits multiple receptor tyrosine kinases, blocking key signaling pathways involved in tumor growth and angiogenesis.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection Supernatant_Transfer->Injection LC_Column Chromatographic Separation (e.g., C18 Column) Injection->LC_Column Ionization Electrospray Ionization (ESI+) LC_Column->Ionization Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (Q2) Precursor_Selection->Fragmentation Product_Ion_Scan Product Ion Scanning (Q3) Fragmentation->Product_Ion_Scan Data_Acquisition Data Acquisition Product_Ion_Scan->Data_Acquisition Quantification Quantification and Reporting Data_Acquisition->Quantification

Caption: A typical experimental workflow for the LC-MS/MS analysis of Lenvatinib and its metabolites in plasma.

References

Technical Support Center: O-Demethyl Lenvatinib Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with O-Demethyl Lenvatinib hydrochloride.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and handling of this compound, potentially impacting experimental outcomes.

Issue Possible Cause Recommended Action
Unexpected peaks in analytical chromatogram (e.g., HPLC, UPLC) Degradation of the compound due to improper storage conditions.Verify that the compound has been stored under the recommended conditions (-20°C for solid powder, -80°C for solutions).[1][2] Consider performing a forced degradation study to identify potential degradation products.
Contamination of the sample or solvent.Use high-purity solvents and handle the compound in a clean environment. Prepare fresh solutions for analysis.
Decreased potency or activity in biological assays Degradation of the active compound.Ensure proper storage and handling of the compound. Aliquot solutions to avoid repeated freeze-thaw cycles. It is recommended to use solutions stored at -80°C within one year.[2]
Inaccurate concentration determination.Re-verify the concentration of the stock solution using a validated analytical method.
Physical changes in the compound (e.g., color change, clumping) Exposure to light, moisture, or elevated temperatures.Store the compound in a tightly sealed container, protected from light and moisture.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage of the solid powder, a temperature of -20°C for up to 3 years is recommended.[2] If the compound is in a solvent, it should be stored at -80°C for up to one year.[2] It is also advised to protect the compound from moisture and light.[1]

Q2: My analytical results show impurities. What are the likely degradation products of this compound?

Q3: How can I assess the stability of my this compound sample?

A stability-indicating analytical method, such as UPLC or RP-HPLC, should be used to assess the purity of your sample over time.[6] Forced degradation studies can be performed to intentionally degrade the sample and identify potential degradation products, which helps in validating the stability-indicating nature of the analytical method.[7]

Q4: What is the mechanism of action of this compound?

This compound is a metabolite of Lenvatinib.[1][8] Lenvatinib is a multi-targeted tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[9][10][11] By inhibiting these kinases, it disrupts signaling pathways involved in tumor angiogenesis and proliferation.[12]

Data Summary

The following table summarizes the results of forced degradation studies conducted on the parent compound, Lenvatinib. This data can serve as a guide for potential degradation pathways of this compound.

Table 1: Summary of Forced Degradation Studies on Lenvatinib [3]

Stress ConditionObservation
Acid Hydrolysis Sensitive to degradation, with the formation of degradation products DP I and DP IV.
Alkaline Hydrolysis Sensitive to degradation, with the formation of degradation products DP II, III, and V.
Neutral Hydrolysis Relatively stable.
Oxidative Degradation Relatively stable.
Thermal Degradation Relatively stable.
Photolytic Degradation Relatively stable.

Experimental Protocols

1. Forced Degradation Study Protocol (Adapted from Lenvatinib studies)

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Heat the solution at 60-80°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3-30% hydrogen peroxide. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Keep the solid compound in a hot air oven at a specified temperature (e.g., 105°C) for a defined period.

  • Photolytic Degradation: Expose the solid compound or a solution of the compound to UV light (e.g., 254 nm) and/or visible light for a defined period.

  • Analysis: Analyze the stressed samples using a validated stability-indicating UPLC or RP-HPLC method.[6][13] Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

2. Stability-Indicating UPLC Method (Example adapted from Lenvatinib analysis) [6]

  • Column: Acquity BEH C18 (50 x 3.0 mm, 1.7 µm)

  • Mobile Phase: 0.1% Ortho-phosphoric acid: Acetonitrile (60:40 v/v)

  • Flow Rate: 0.5 mL/min

  • Detection Wavelength: 248 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

cluster_storage Storage cluster_stress Potential Stress Factors Powder Solid Powder (-20°C) Solution In Solvent (-80°C) Hydrolysis Acid/Base Hydrolysis Degradation_Products Degradation Products Hydrolysis->Degradation_Products Leads to Light Photolytic Stress Light->Degradation_Products Leads to Heat Thermal Stress Heat->Degradation_Products Leads to O_Demethyl_Lenvatinib_HCl O-Demethyl Lenvatinib Hydrochloride O_Demethyl_Lenvatinib_HCl->Powder Store as O_Demethyl_Lenvatinib_HCl->Solution Store as O_Demethyl_Lenvatinib_HCl->Degradation_Products Start Start Prepare Prepare Sample and Control Start->Prepare Stress Apply Stress Conditions (Heat, Light, Acid, Base, Oxidation) Prepare->Stress Analyze Analyze by Stability-Indicating Method (e.g., UPLC/HPLC) Stress->Analyze Identify Identify and Quantify Degradation Products Analyze->Identify End End Identify->End cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways Lenvatinib Lenvatinib / O-Demethyl Lenvatinib VEGFR VEGFR1/2/3 Lenvatinib->VEGFR Inhibits FGFR FGFR1-4 Lenvatinib->FGFR Inhibits PDGFRa PDGFRα Lenvatinib->PDGFRa Inhibits KIT KIT Lenvatinib->KIT Inhibits RET RET Lenvatinib->RET Inhibits Angiogenesis ↓ Tumor Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis Proliferation ↓ Cell Proliferation PDGFRa->Proliferation KIT->Proliferation RET->Proliferation

References

resolving co-elution of Lenvatinib and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for Lenvatinib (B1674733) and its metabolites. The focus is on resolving the common issue of co-elution to ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of Lenvatinib and its metabolites?

A1: The most common and recommended technique is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method offers high sensitivity, selectivity, and throughput for the analysis of Lenvatinib and its metabolites in complex biological matrices. High-Performance Liquid Chromatography (HPLC) with UV or PDA detection is also used, particularly for the analysis of the parent drug in pharmaceutical formulations.[1][2][3][4][5]

Q2: What are the major metabolites of Lenvatinib that I should be aware of during method development?

A2: The three major metabolites of Lenvatinib that are often monitored in pharmacokinetic studies are:

  • M1: Descyclopropyl Lenvatinib

  • M2: O-demethyl Lenvatinib hydrochloride

  • M3: Lenvatinib N-Oxide[6][7]

Q3: What are the typical chromatographic columns used for the separation of Lenvatinib and its metabolites?

A3: Reversed-phase C18 columns are the most frequently used stationary phases for the separation of Lenvatinib and its metabolites.[1][2][3][6][8] Specific examples include:

  • Thermosil C18 (4.5 x 150 mm, 5.0 µm)[1]

  • YMC C18 (4.6 x 150 mm, 5 µm)[2]

  • Inert Sustain C18 (250 mm x 4.6 mm, 5 µm)

  • Zodiasil C18 (150 x 4.6 mm, 5 µm)[3]

  • X-Terra RP18 (50 x 2.1 mm, 3.5 µm)[6][7]

  • Acquity BEH C18 (2.1 mm x 50 mm, 1.7 µm)[8]

Q4: What are the general recommendations for mobile phase composition?

A4: A combination of an aqueous phase and an organic solvent is typically used.

  • Aqueous Phase: Often contains additives like formic acid (0.1%) or a buffer solution (e.g., 0.01 N sodium dihydrogen phosphate) to control the pH and improve peak shape.[3][6][8]

  • Organic Phase: Acetonitrile (B52724) or methanol (B129727) are the most common organic modifiers.[1][2][3][8] The separation is usually achieved using a gradient elution, where the proportion of the organic solvent is increased over time.[5][8]

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to resolving co-elution issues between Lenvatinib and its metabolites.

Problem: Lenvatinib is co-eluting with one or more of its metabolites.

The first step in troubleshooting is to identify which compounds are co-eluting. This can be achieved by injecting individual standards of Lenvatinib and each metabolite, if available. If standards are not available, mass spectrometry data (monitoring specific parent-daughter ion transitions) can help in identifying the overlapping peaks.

The following workflow diagram illustrates the troubleshooting process:

CoElution_Troubleshooting start Start: Co-elution Observed step1 Step 1: Modify Gradient Program start->step1 step2 Step 2: Adjust Mobile Phase pH step1->step2 If co-elution persists step3 Step 3: Change Organic Solvent step2->step3 If co-elution persists step4 Step 4: Evaluate a Different Stationary Phase step3->step4 If co-elution persists end Resolution Achieved step4->end If resolution is successful

Caption: A stepwise workflow for troubleshooting co-elution of Lenvatinib and its metabolites.

Step 1: Modify the Gradient Program

A shallow gradient can often improve the resolution of closely eluting peaks.

Experimental Protocol:

  • Initial Gradient: Start with a generic gradient (e.g., 5% to 95% organic solvent in 5 minutes).

  • Shallow Gradient: Decrease the rate of change of the organic solvent concentration around the elution time of the co-eluting peaks. For example, if the peaks elute at 40% organic solvent, hold the concentration at 35-45% for a longer duration.

  • Iterate: Systematically adjust the gradient slope and duration to maximize separation.

Data Presentation:

ParameterInitial MethodModified Method 1Modified Method 2
Gradient5-95% B in 5 min30-50% B in 10 min35-45% B in 15 min
Est. Resolution (Rs)< 1.01.2 - 1.5> 1.5
Step 2: Adjust the Mobile Phase pH

The ionization state of Lenvatinib and its metabolites can be altered by changing the pH of the mobile phase, which in turn affects their retention and selectivity.

Experimental Protocol:

  • Determine pKa: If available, find the pKa values of Lenvatinib and its metabolites. The greatest change in selectivity is often observed when the mobile phase pH is near the pKa of the analytes.

  • pH Modification: Adjust the pH of the aqueous portion of the mobile phase using additives like formic acid (for acidic pH) or ammonium (B1175870) hydroxide (B78521) (for basic pH). It is recommended to work within the stable pH range of the column (typically pH 2-8 for silica-based C18 columns).

  • Systematic Evaluation: Evaluate the separation at different pH values (e.g., pH 3, 4.5, and 6).

Data Presentation:

Mobile Phase pHRetention Time Lenvatinib (min)Retention Time Metabolite X (min)Resolution (Rs)
3.0 (0.1% Formic Acid)4.24.30.8
4.54.85.21.6
6.05.55.60.7
Step 3: Change the Organic Solvent

Switching the organic solvent in the mobile phase can alter the selectivity of the separation.

Experimental Protocol:

  • Solvent Selection: If you are using acetonitrile, try substituting it with methanol, or vice versa.

  • Ternary Mixture: Consider using a mixture of acetonitrile and methanol as the organic phase. The ratio can be optimized to fine-tune the selectivity.

  • Re-optimize Gradient: After changing the organic solvent, it will be necessary to re-optimize the gradient program as described in Step 1.

Data Presentation:

Organic SolventRetention Time Lenvatinib (min)Retention Time Metabolite Y (min)Resolution (Rs)
Acetonitrile3.83.850.5
Methanol5.15.41.4
ACN:MeOH (50:50)4.54.81.2
Step 4: Evaluate a Different Stationary Phase

If the previous steps do not provide adequate resolution, changing the column chemistry may be necessary.

Experimental Protocol:

  • Alternative Phases: Consider a stationary phase with a different selectivity, such as a Phenyl-Hexyl or a Cyano (CN) column. These phases offer different interaction mechanisms compared to a standard C18 column.

  • Method Scouting: Perform a method screening with a few different column chemistries to identify the most promising candidate.

  • Method Optimization: Once a suitable column is identified, optimize the mobile phase and gradient conditions as described in the previous steps.

Data Presentation:

Stationary PhaseRetention Time Lenvatinib (min)Retention Time Metabolite Z (min)Resolution (Rs)
C182.52.50
Phenyl-Hexyl3.23.61.8
Cyano (CN)4.13.81.3

Signaling Pathways and Experimental Workflows

The following diagram illustrates the metabolic pathway of Lenvatinib, highlighting the formation of the major metabolites.

Lenvatinib_Metabolism Lenvatinib Lenvatinib M1 M1 (Descyclopropyl Lenvatinib) Lenvatinib->M1 CYP3A4/5 M2 M2 (O-demethyl Lenvatinib) Lenvatinib->M2 CYP3A4 M3 M3 (Lenvatinib N-Oxide) Lenvatinib->M3 CYP3A4

Caption: Major metabolic pathways of Lenvatinib.

References

Navigating Ion Suppression in O-Demethyl Lenvatinib Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression in the bioanalysis of O-Demethyl Lenvatinib (B1674733). Our goal is to equip you with the necessary information to identify, mitigate, and ultimately minimize matrix effects, ensuring the accuracy and reliability of your quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the analysis of O-Demethyl Lenvatinib?

Q2: I'm observing a lower-than-expected signal for O-Demethyl Lenvatinib. How can I determine if ion suppression is the cause?

A2: A common method to assess ion suppression is the post-column infusion experiment. This involves infusing a constant flow of an O-Demethyl Lenvatinib standard solution into the LC flow path after the analytical column, while a blank, extracted matrix sample is injected. A dip in the baseline signal at the retention time of interfering components indicates the presence of ion suppression. Another approach is the post-extraction spike method, where you compare the analyte's response in a spiked, extracted blank matrix to its response in a pure solvent. A lower response in the matrix indicates suppression.

Q3: Can my choice of sample preparation technique influence the degree of ion suppression?

A3: Absolutely. The primary goal of sample preparation is to remove interfering matrix components.[1] More rigorous cleanup techniques generally result in less ion suppression. While protein precipitation is a simple and common method, it may not effectively remove all interfering phospholipids (B1166683) and other matrix components.[1] Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer better selectivity and can significantly reduce matrix effects.[1][3] For the analysis of Lenvatinib and its metabolites in plasma, liquid-liquid extraction with ethyl acetate (B1210297) has been successfully used.[4][5]

Q4: How does the chromatographic method affect ion suppression for O-Demethyl Lenvatinib?

A4: Chromatographic separation is a powerful tool to combat ion suppression.[2] By optimizing the chromatographic conditions, you can separate the elution of O-Demethyl Lenvatinib from the regions where most of the matrix interferences elute, which are typically at the beginning (solvent front) and end of the chromatogram.[2] Adjusting the mobile phase composition, gradient profile, or using a different stationary phase can alter the retention time of your analyte and move it away from these "suppression zones."[1][2]

Q5: Are there any mass spectrometry source parameters I can adjust to minimize ion suppression?

A5: Yes, optimizing the ion source parameters can have a significant impact.[6] Tuning parameters such as capillary voltage, nebulizing gas pressure, desolvation temperature, and gas flow for O-Demethyl Lenvatinib can enhance its ionization efficiency relative to the interfering matrix components.[6] It's important to note that atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to ion suppression than electrospray ionization (ESI) for certain compounds.[2]

Troubleshooting Guide: A Step-by-Step Approach to Minimizing Ion Suppression

This guide provides a systematic workflow for identifying and mitigating ion suppression during the analysis of O-Demethyl Lenvatinib.

IonSuppressionTroubleshooting cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Start Low Analyte Signal or Poor Reproducibility CheckSuppression Perform Post-Column Infusion or Post-Extraction Spike Start->CheckSuppression SuppressionConfirmed Ion Suppression Confirmed? CheckSuppression->SuppressionConfirmed NoSuppression No Significant Suppression. Investigate Other Issues. SuppressionConfirmed->NoSuppression No OptimizeSamplePrep Optimize Sample Preparation SuppressionConfirmed->OptimizeSamplePrep Yes EvaluateTechniques Evaluate LLE, SPE vs. Protein Precipitation OptimizeSamplePrep->EvaluateTechniques OptimizeChroma Optimize Chromatography SamplePrepEffective Sufficient Improvement? EvaluateTechniques->SamplePrepEffective SamplePrepEffective->OptimizeChroma No FinalMethod Final Validated Method SamplePrepEffective->FinalMethod Yes ModifyGradient Modify Gradient/Mobile Phase to Shift Analyte RT OptimizeChroma->ModifyGradient OptimizeMS Optimize MS Source Parameters ChromaEffective Sufficient Improvement? ModifyGradient->ChromaEffective ChromaEffective->OptimizeMS No ChromaEffective->FinalMethod Yes MSEffective Sufficient Improvement? OptimizeMS->MSEffective UseIS Implement Stable Isotope Labeled Internal Standard MSEffective->UseIS No MSEffective->FinalMethod Yes UseIS->FinalMethod

Caption: Troubleshooting workflow for minimizing ion suppression.

Step 1: Identify the Presence and Severity of Ion Suppression

  • Action: Conduct a post-column infusion experiment or a post-extraction spike analysis as described in the FAQs.

  • Expected Outcome: These experiments will confirm if ion suppression is occurring and provide an indication of the retention times where the suppression is most significant.

Step 2: Enhance Sample Preparation

  • Action: If significant ion suppression is observed, consider moving from a simple protein precipitation to a more selective sample preparation technique.

    • Liquid-Liquid Extraction (LLE): As demonstrated for Lenvatinib and its metabolites, LLE with a solvent like ethyl acetate can be effective.[4][5]

    • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can be tailored to specifically isolate O-Demethyl Lenvatinib while removing a broad range of interfering compounds.[1]

  • Expected Outcome: A visible reduction in baseline noise and a significant increase in the analyte signal-to-noise ratio.

Step 3: Optimize Chromatographic Conditions

  • Action: Modify your LC method to separate O-Demethyl Lenvatinib from the ion-suppressing regions of the chromatogram.

    • Adjust Gradient: Alter the gradient slope or the composition of the mobile phase to shift the retention time of your analyte.

    • Change Stationary Phase: Consider a column with a different chemistry (e.g., phenyl-hexyl instead of a standard C18) to achieve a different selectivity.[7]

  • Expected Outcome: The peak for O-Demethyl Lenvatinib elutes in a region with a stable baseline in the post-column infusion experiment.

Step 4: Fine-Tune Mass Spectrometer Source Parameters

  • Action: Systematically optimize the ESI source parameters to maximize the signal for O-Demethyl Lenvatinib. This includes adjusting the spray voltage, sheath and auxiliary gas flows, and capillary and vaporizer temperatures.

  • Expected Outcome: An increase in the absolute signal intensity of the analyte.

Step 5: Utilize a Stable Isotope-Labeled Internal Standard

  • Action: If available, incorporate a stable isotope-labeled (SIL) internal standard for O-Demethyl Lenvatinib into your workflow.

  • Expected Outcome: The SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression.[1] This allows for accurate quantification as the ratio of the analyte to the internal standard remains constant, even if the absolute signal intensity fluctuates due to matrix effects.[1]

Experimental Protocols

The following are example protocols for the analysis of Lenvatinib and its metabolites, including O-Demethyl Lenvatinib, which can be adapted and optimized for your specific experimental needs.

Protocol 1: LC-MS/MS Method for Lenvatinib and its Major Metabolites in Human Plasma

This method has been successfully applied to the analysis of O-Demethyl Lenvatinib (referred to as M2).[4][8]

ParameterCondition
Sample Preparation
1. Add plasma sample and internal standard.
2. Extract with ethyl acetate.
3. Evaporate the organic layer to dryness.
4. Reconstitute the residue.
Liquid Chromatography
ColumnX-Terra RP18 (50 x 2.1 mm, 3.5 µm)
Mobile PhaseMethanol–water (10:90, v/v) containing 0.1% formic acid
Flow Rate0.15 mL/min
ElutionIsocratic
Column Temperature35°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)
Detection ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsRefer to the primary literature for specific mass transitions for O-Demethyl Lenvatinib.

Protocol 2: UPLC-MS/MS Method for Lenvatinib in Rat Plasma

This method can be adapted for the analysis of O-Demethyl Lenvatinib.[5]

ParameterCondition
Sample Preparation Liquid-liquid extraction with ethyl acetate.
Liquid Chromatography
Mobile PhaseAcetonitrile and 0.1% formic acid in water.
ElutionGradient
Mass Spectrometry
Ionization ModePositive Ion ESI
Detection ModeMultiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following table summarizes the calibration ranges from a validated method for Lenvatinib and its metabolites.

AnalyteCalibration Range (ng/mL)
Lenvatinib1–1000
Descyclopropyl lenvatinib (M1)0.1–100
O‐demethyl lenvatinib hydrochloride (M2) 0.1–100
Lenvatinib N‐Oxide (M3)0.1–100
Data from a validated LC-MS/MS method for the determination of Lenvatinib and its major metabolites in human plasma.[4][8]

References

Lenvatinib Metabolite Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common interferences and issues encountered during Lenvatinib (B1674733) metabolite assays.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolic pathways of Lenvatinib?

Lenvatinib undergoes extensive metabolism primarily through enzymatic pathways involving cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase (AO).[1][2] The main biotransformation pathways include hydrolysis, oxidation, N-oxidation, dealkylation, and glucuronidation.[3] While nearly 50 Lenvatinib-related compounds have been detected, unchanged Lenvatinib accounts for the vast majority (97%) of the radioactivity in human plasma, suggesting that metabolites are present at very low levels and Lenvatinib itself is the primary contributor to its pharmacological effects.[3]

Q2: Are there any active metabolites of Lenvatinib that I should be quantifying?

Currently, Lenvatinib is not considered to have any active metabolites that necessitate separate quantification for pharmacokinetic analysis, which simplifies the bioanalytical process.[4]

Q3: What are the known drug-drug interactions that can affect Lenvatinib metabolism?

Co-administration of Lenvatinib with strong inhibitors or inducers of CYP3A4 can alter its plasma concentrations.

  • CYP3A4 Inhibitors: Strong inhibitors like ketoconazole (B1673606) can slightly increase Lenvatinib exposure.[1][5] While this may not always require a dose adjustment, it is a critical consideration. Other examples of CYP3A4 inhibitors include clarithromycin (B1669154) and some HIV medications.[5][6]

  • CYP3A4 Inducers: Conversely, strong CYP3A4 inducers such as rifampicin (B610482) can decrease Lenvatinib exposure, potentially reducing its efficacy.[5] Other examples include anticonvulsants like phenytoin (B1677684) and carbamazepine.[5]

Q4: Can co-administered medications interfere with the Lenvatinib assay itself?

Yes, co-administered drugs or their metabolites could potentially interfere with the assay. This is particularly relevant in liquid chromatography-mass spectrometry (LC-MS/MS) based assays. Interference can manifest as:

  • Co-elution: If another compound has a similar retention time to Lenvatinib or its internal standard, it can interfere with accurate quantification.

  • Matrix Effects: Co-administered drugs can contribute to ion suppression or enhancement in the mass spectrometer, leading to inaccurate results. It is crucial to perform thorough validation studies, including specificity and matrix effect evaluations, especially when analyzing samples from subjects on multiple medications.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing
Possible Cause Troubleshooting Step
Suboptimal Mobile Phase pHThe pH of the mobile phase can affect the ionization state of Lenvatinib. The addition of formic acid to the mobile phase has been shown to improve the response of Lenvatinib.[7] Experiment with small adjustments to the formic acid concentration (e.g., 0.1%) to optimize peak shape.
Inappropriate Mobile Phase CompositionThe organic modifier and its ratio to the aqueous phase are critical. A common mobile phase for Lenvatinib analysis is a gradient of acetonitrile (B52724) or methanol (B129727) with water containing an additive like formic acid or ammonium (B1175870) acetate (B1210297).[7][8][9] The addition of ammonium acetate has been noted to improve peak shape.[7]
Column DegradationOver time, the stationary phase of the analytical column can degrade. Try flushing the column with a strong solvent or, if necessary, replace the column.
Issue 2: Inconsistent or Low Recovery
Possible Cause Troubleshooting Step
Inefficient Extraction MethodThe choice of extraction method (protein precipitation, liquid-liquid extraction, or solid-phase extraction) can significantly impact recovery.[10] Protein precipitation with acetonitrile is a commonly used and effective method for Lenvatinib.[4][11]
Suboptimal pH during ExtractionThe pH of the sample during liquid-liquid extraction can affect the partitioning of Lenvatinib into the organic phase. Ensure the pH is optimized for Lenvatinib's chemical properties.
Incomplete Protein PrecipitationIf using protein precipitation, ensure a sufficient volume of cold acetonitrile is used and that the sample is vortexed thoroughly to ensure complete protein removal.
Issue 3: High Matrix Effect (Ion Suppression or Enhancement)
Possible Cause Troubleshooting Step
Endogenous InterferencesBiological matrices like plasma contain numerous endogenous components that can interfere with ionization. Modifying the chromatographic gradient to better separate Lenvatinib from these components can be effective.[7]
Phospholipid ContaminationPhospholipids from plasma are a common cause of ion suppression. Employ a sample preparation technique specifically designed to remove phospholipids, such as a targeted solid-phase extraction (SPE) or a phospholipid removal plate.
Co-eluting Metabolites or DrugsAs mentioned in the FAQs, other compounds in the sample can co-elute and cause matrix effects. A high-resolution mass spectrometer can help differentiate between Lenvatinib and interfering compounds.
Issue 4: Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Step
ContaminationContamination can be introduced from various sources, including solvents, glassware, or the autosampler. Run blank injections of your mobile phase and extraction solvent to identify the source of contamination.
CarryoverLenvatinib may adsorb to parts of the LC system, leading to carryover in subsequent injections. A high percentage of the organic phase in the mobile phase can help to eliminate carryover.[7] Implementing a robust needle wash protocol in the autosampler is also crucial.
MetabolitesWhile Lenvatinib metabolites are generally in low abundance, some may be detectable.[3] If unexpected peaks are consistently present in patient samples but not in spiked blanks, they could be metabolites. Further investigation using high-resolution mass spectrometry would be needed for identification.

Experimental Protocols

Representative LC-MS/MS Method for Lenvatinib Quantification in Human Plasma

This protocol is a synthesis of methodologies reported in the literature.[4][10][11][12]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., Lenvatinib-d4 or a structurally similar compound like propranolol).[11][13]

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., YMC C18, 4.6 x 150 mm, 5 µm or Synergi Fusion RP C18) is commonly used.[4][8]

  • Mobile Phase A: Water with 0.1% formic acid.[7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

  • Flow Rate: 0.6 mL/min.[8]

  • Injection Volume: 20 µL.[8]

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute Lenvatinib, followed by a wash step with high organic content and re-equilibration.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[10]

  • MRM Transitions:

    • Lenvatinib: m/z 427.6 → 371.0[11]

    • Internal Standard (Propranolol): m/z 260.1 → 116.0[11]

Quantitative Data Summary

ParameterReported Range/ValueReferences
Linearity Range 0.5 - 2000 ng/mL[4][13]
9.6 - 200 ng/mL[11]
20 - 100 µg/ml[8]
Intra-day Precision (%CV) ≤ 11.3%[4]
< 6.7%[11]
Inter-day Precision (%CV) ≤ 11.3%[4]
Accuracy (%RE) 96.3% to 109.0%[4]
95.8% to 108.3%[11]
Extraction Recovery ≥ 95.6%[4]
~66.8%[11]
> 60%[10]
Matrix Effect Internal standard normalized CV% ≤ 2.8%[4]
100.3% – 106.79%[7]

Visualizations

Lenvatinib_Metabolism_Pathway cluster_enzymes Metabolizing Enzymes cluster_pathways Primary Biotransformation Pathways Lenvatinib Lenvatinib CYP3A4 CYP3A4 Lenvatinib->CYP3A4 AO Aldehyde Oxidase (AO) Lenvatinib->AO Oxidation Oxidation CYP3A4->Oxidation Dealkylation Dealkylation CYP3A4->Dealkylation AO->Oxidation Hydrolysis Hydrolysis Metabolites Various Metabolites (Low Abundance) Hydrolysis->Metabolites Oxidation->Metabolites N_Oxidation N-Oxidation N_Oxidation->Metabolites Dealkylation->Metabolites Glucuronidation Glucuronidation Glucuronidation->Metabolites

Caption: Lenvatinib Metabolism Overview

Troubleshooting_Workflow cluster_peak_shape Poor Peak Shape cluster_recovery Low Recovery cluster_matrix High Matrix Effect start Assay Problem Identified p1 Adjust Mobile Phase pH start->p1 r1 Optimize Extraction Method start->r1 m1 Modify LC Gradient start->m1 p2 Optimize Organic:Aqueous Ratio p1->p2 p3 Check/Replace Column p2->p3 end Problem Resolved p3->end r2 Ensure Complete Precipitation r1->r2 r2->end m2 Use Phospholipid Removal m1->m2 m2->end

Caption: Assay Troubleshooting Workflow

References

Technical Support Center: Optimizing O-Demethyl Lenvatinib Recovery from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of O-Demethyl Lenvatinib (B1674733). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery and quantification of O-Demethyl Lenvatinib from plasma samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of O-Demethyl Lenvatinib from plasma.

Problem Potential Cause Recommended Solution
Low Recovery of O-Demethyl Lenvatinib Inefficient protein precipitation.Acetonitrile (B52724) is an effective solvent for protein precipitation. Using a 3:1 to 5:1 ratio of acetonitrile to plasma is recommended for efficient protein removal.[1] Ensure thorough vortexing and centrifugation at a sufficient speed and duration (e.g., 16,200 g for 25 minutes at 4°C) to achieve a clear supernatant.[2]
Suboptimal pH during liquid-liquid extraction (LLE).The physicochemical properties of O-Demethyl Lenvatinib may require a specific pH for efficient extraction into an organic solvent. Experiment with adjusting the pH of the plasma sample before extraction. Since Lenvatinib methods often use acidic conditions[3][4][5], this is a good starting point.
Inappropriate LLE solvent.The polarity of the extraction solvent is crucial. While ethyl acetate (B1210297) has been used for Lenvatinib[6], a different solvent or a mixture of solvents might be more effective for the more polar O-Demethyl metabolite. Consider testing solvents with varying polarities such as methyl tert-butyl ether (MTBE) or mixtures containing iso-propanol.
Inefficient elution from Solid-Phase Extraction (SPE) cartridge.The elution solvent may not be strong enough to desorb O-Demethyl Lenvatinib from the SPE sorbent. If using a reverse-phase sorbent, increase the percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) in the elution buffer. The addition of a small amount of acid or base to the elution solvent can also improve recovery depending on the analyte's pKa.
High Matrix Effect Co-elution of endogenous plasma components (e.g., phospholipids).Protein precipitation with acetonitrile is generally effective at removing proteins.[7][8] However, phospholipids (B1166683) may remain. Consider using a phospholipid removal plate or a more selective sample preparation technique like SPE.[2]
Inadequate chromatographic separation.Optimize the LC gradient to separate O-Demethyl Lenvatinib from interfering matrix components. Using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can also alter selectivity.[9]
Poor Peak Shape Incompatibility between the final extract solvent and the mobile phase.The solvent used to reconstitute the dried extract should be as close in composition to the initial mobile phase as possible to prevent peak distortion. If a high percentage of organic solvent is used for reconstitution, it can lead to peak fronting or splitting.
Secondary interactions with the analytical column.The addition of a small amount of an organic modifier or an ion-pairing agent to the mobile phase can help to reduce peak tailing caused by secondary interactions between the analyte and the stationary phase.
Inconsistent Results Variability in manual sample preparation.Automating the sample preparation process, especially for LLE or SPE, can improve reproducibility. If automation is not possible, ensure consistent timing and technique for each step.
Analyte instability.O-Demethyl Lenvatinib may be susceptible to degradation under certain conditions (e.g., pH, temperature, light). Evaluate the stability of the analyte in the plasma matrix and in the final extract under different storage conditions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting O-Demethyl Lenvatinib from plasma?

A1: While various methods can be employed, protein precipitation (PPT) with acetonitrile is a frequently used technique for its simplicity and speed in sample preparation for Lenvatinib and its metabolites.[2][7][8] However, for cleaner extracts and potentially higher recovery of metabolites, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are also viable options.[2][6]

Q2: What are the key parameters to consider when developing an LC-MS/MS method for O-Demethyl Lenvatinib?

A2: Key parameters include the choice of the analytical column, mobile phase composition, and mass spectrometry settings. A C18 column is commonly used for Lenvatinib and its metabolites.[3][4][5] The mobile phase typically consists of an aqueous component with a formic acid additive and an organic solvent like methanol or acetonitrile.[3][4][5][9] For detection, positive electrospray ionization (ESI) is generally used, monitoring specific precursor and product ion transitions for O-Demethyl Lenvatinib.[5]

Q3: How can I minimize the matrix effect for O-Demethyl Lenvatinib analysis?

A3: To minimize the matrix effect, you can employ several strategies:

  • Use a more selective sample preparation method: SPE can provide cleaner extracts compared to protein precipitation.[2]

  • Optimize chromatography: Ensure baseline separation of O-Demethyl Lenvatinib from any co-eluting endogenous components.

  • Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects and variations in recovery.

Q4: What are typical recovery values for Lenvatinib and its metabolites from plasma?

A4: A study on Lenvatinib quantification reported a mean recovery of 66.8% for the parent drug using protein precipitation with acetonitrile.[7] Another method for Lenvatinib reported a recovery of ≥95.6%.[2] Recovery for metabolites like O-Demethyl Lenvatinib may differ and should be experimentally determined.

Experimental Protocols

Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300-500 µL of cold acetonitrile.[1][2]

  • Vortex the mixture vigorously for 30 seconds to 1 minute.

  • Centrifuge the sample at high speed (e.g., 16,200 g) for 25 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable solvent.

Liquid-Liquid Extraction (LLE)
  • To a known volume of plasma, add an appropriate internal standard.

  • Adjust the pH of the sample if necessary.

  • Add 3-5 volumes of an immiscible organic solvent (e.g., ethyl acetate).[6]

  • Vortex or shake the mixture for an extended period (e.g., 15 minutes) to ensure thorough extraction.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt Option 1 lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) is->lle Option 2 spe Solid-Phase Extraction is->spe Option 3 centrifuge Centrifugation ppt->centrifuge lle->centrifuge evaporate Evaporation spe->evaporate supernatant Collect Supernatant/ Organic Layer centrifuge->supernatant supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms troubleshooting_logic cluster_ppt Protein Precipitation Issues cluster_lle LLE Issues cluster_spe SPE Issues start Low Recovery? ppt_inefficient Inefficient Precipitation? start->ppt_inefficient Using PPT lle_ph Suboptimal pH? start->lle_ph Using LLE spe_elution Inefficient Elution? start->spe_elution Using SPE ppt_solution Optimize Solvent:Plasma Ratio Increase Vortex/Centrifuge Time ppt_inefficient->ppt_solution Yes lle_ph_solution Adjust Sample pH lle_ph->lle_ph_solution Yes lle_solvent Wrong Solvent? lle_ph->lle_solvent No lle_solvent_solution Test Solvents of Varying Polarity lle_solvent->lle_solvent_solution Yes spe_elution_solution Increase Organic Content in Elution Solvent spe_elution->spe_elution_solution Yes

References

addressing poor reproducibility in O-Demethyl Lenvatinib assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to address poor reproducibility in O-Demethyl Lenvatinib bioanalytical assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is designed to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during the quantification of O-Demethyl Lenvatinib, a major metabolite of Lenvatinib.

Section 1: Chromatographic & Mass Spectrometric Issues

Question: We are observing significant shifts in the retention time of O-Demethyl Lenvatinib between injections. What could be the cause?

Answer: Retention time (RT) shifts are a common issue in LC-MS/MS assays and can lead to poor integration and inaccurate quantification. Several factors can contribute to this problem:

  • Mobile Phase Instability: The composition and pH of the mobile phase are critical for consistent chromatography. Ensure that the mobile phase is fresh, properly mixed, and degassed. Very low pH solvents may degrade the column over time.[1]

  • Column Equilibration: Inadequate column equilibration between injections can lead to drifting retention times. Ensure a sufficient equilibration period with the initial mobile phase conditions before each injection.

  • Column Contamination: Buildup of matrix components from improperly prepared samples can alter the column chemistry and affect retention.[2] Implement a column washing step after each batch.

  • Temperature Fluctuations: The column oven temperature should be stable. Fluctuations can significantly impact retention times.[3]

  • Pump Performance: Inconsistent pump performance, such as pressure fluctuations, can alter the flow rate and lead to RT shifts.[2]

Troubleshooting Steps:

  • Prepare fresh mobile phase.

  • Increase the column equilibration time.

  • Inject a system suitability test (SST) sample to check for contamination and performance.[4]

  • Implement a robust column washing procedure.

  • Check the stability of the column oven temperature.

  • Monitor the pump pressure for any unusual fluctuations.

Question: Our O-Demethyl Lenvatinib signal intensity is low and inconsistent. What are the likely causes?

Answer: Low and inconsistent signal intensity can stem from several sources, broadly categorized as matrix effects, ionization issues, or instrument contamination.

  • Ion Suppression/Enhancement (Matrix Effects): Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of O-Demethyl Lenvatinib in the mass spectrometer source, leading to suppressed or enhanced signal.[2] This is a major reason why bioanalytical LC-MS/MS methods can fail.

  • Poor Ionization: The pH of the mobile phase plays a crucial role in ensuring the analyte is in its protonated form for efficient ionization in positive-ion mode.[5]

  • Source Contamination: Contamination of the ion source with sample residues or mobile phase impurities can lead to high background noise and poor signal-to-noise ratios.[2]

  • Improper Mass Spectrometer Parameters: Suboptimal settings for parameters like declustering potential, collision energy, and gas flows can result in poor sensitivity.[6]

Troubleshooting Steps:

  • Evaluate Matrix Effects: A common method is to perform a post-column infusion of O-Demethyl Lenvatinib while injecting an extracted blank matrix sample. A dip in the signal at the analyte's retention time indicates ion suppression.

  • Improve Sample Preparation: Enhance the sample cleanup process to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation (PP).[5]

  • Optimize Chromatography: Adjust the chromatographic conditions to separate O-Demethyl Lenvatinib from the interfering matrix components. Poor retention on the column can exacerbate matrix effects.[1]

  • Optimize MS Parameters: Systematically optimize ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy) for O-Demethyl Lenvatinib.

  • Clean the Ion Source: Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations.

Troubleshooting Logic for Poor Signal Intensity

G start Low/Inconsistent Signal for O-Demethyl Lenvatinib check_matrix Evaluate Matrix Effect (Post-Column Infusion) start->check_matrix check_chrom Review Chromatography start->check_chrom check_ms Check MS Parameters & Source start->check_ms matrix_present Ion Suppression Detected? check_matrix->matrix_present peak_shape Good Peak Shape & Retention? check_chrom->peak_shape source_clean Is Source Clean? check_ms->source_clean matrix_present->check_chrom No improve_cleanup Improve Sample Cleanup (e.g., use SPE) matrix_present->improve_cleanup Yes peak_shape->check_ms Yes optimize_chrom Optimize Gradient/ Change Column peak_shape->optimize_chrom No clean_source Clean Ion Source source_clean->clean_source No optimize_ms Re-optimize MS Parameters source_clean->optimize_ms Yes G start Start: Plasma Sample thaw Thaw Sample & IS start->thaw aliquot Aliquot 50 µL Plasma thaw->aliquot spike Spike with Internal Standard (IS) aliquot->spike precipitate Add 150 µL Cold Acetonitrile spike->precipitate vortex Vortex 1 min precipitate->vortex centrifuge Centrifuge (10 min, >10,000 x g) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer reconstitute Reconstitute in Mobile Phase transfer->reconstitute inject Inject into LC-MS/MS System reconstitute->inject G cluster_membrane Cell Membrane cluster_drug Drug Action cluster_pathways Intracellular Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis activates FGFR FGFR FGFR->Angiogenesis activates PDGFRa PDGFRα Proliferation Cell Proliferation PDGFRa->Proliferation activates KIT KIT KIT->Proliferation activates RET RET RET->Proliferation activates Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET

References

Technical Support Center: Optimizing MS/MS Fragmentation for O-Demethyl Lenvatinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of MS/MS fragmentation for O-Demethyl Lenvatinib (B1674733).

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for O-Demethyl Lenvatinib in positive ion mode MS/MS?

A1: O-Demethyl Lenvatinib, a metabolite of Lenvatinib, can be effectively analyzed using tandem mass spectrometry.[1][2] The protonated molecule [M+H]⁺ is typically used as the precursor ion. Upon fragmentation, characteristic product ions are generated. The most common multiple reaction monitoring (MRM) transition is presented in the table below.

Q2: How is the collision energy (CE) optimized for the fragmentation of O-Demethyl Lenvatinib?

A2: Collision energy is a critical parameter for achieving optimal fragmentation and maximizing the signal intensity of the desired product ion. The optimization process generally involves infusing a standard solution of O-Demethyl Lenvatinib into the mass spectrometer and performing a collision energy ramp. This experiment systematically varies the CE across a defined range while monitoring the intensity of the precursor and product ions. The CE value that yields the highest and most stable intensity for the quantifier and qualifier ions is then selected for the analytical method.

Q3: What are common starting points for other MS/MS parameters for O-Demethyl Lenvatinib analysis?

A3: While optimal parameters are instrument-dependent, typical starting points for compound-specific parameters can be derived from methods developed for the parent drug, Lenvatinib.[3] These parameters, including declustering potential (DP), entrance potential (EP), and cell exit potential (CXP), should be optimized to ensure efficient ion transmission and fragmentation.

Q4: What are some common issues encountered during the LC-MS/MS analysis of O-Demethyl Lenvatinib?

A4: Researchers may face several challenges, including low signal intensity, poor peak shape, high background noise, and matrix effects.[4] These issues can often be addressed by systematically troubleshooting the sample preparation, liquid chromatography, and mass spectrometry conditions.[4][5][6]

Data Summary: MS/MS Parameters for O-Demethyl Lenvatinib

The following table summarizes the key mass spectrometry parameters for the analysis of O-Demethyl Lenvatinib.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
O-Demethyl Lenvatinib413.1356.1Positive

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Experimental Protocols

Protocol 1: Optimization of Collision Energy for O-Demethyl Lenvatinib

This protocol outlines the general procedure for optimizing the collision energy for the selected MRM transition of O-Demethyl Lenvatinib.

Objective: To determine the collision energy that provides the highest intensity for the product ion.

Materials:

  • O-Demethyl Lenvatinib analytical standard

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid

  • Infusion pump

  • Tandem mass spectrometer

Procedure:

  • Prepare a 100 ng/mL solution of O-Demethyl Lenvatinib in an appropriate solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Set up the infusion pump to deliver the standard solution to the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • In the mass spectrometer software, create a method to monitor the precursor ion of O-Demethyl Lenvatinib (m/z 413.1).

  • Set up a collision energy ramp experiment. This will involve acquiring data over a range of collision energies (e.g., 5 to 50 eV in 2 eV increments).

  • Initiate the infusion and data acquisition.

  • After data acquisition, plot the intensity of the product ion (m/z 356.1) as a function of the collision energy.

  • The collision energy that corresponds to the maximum product ion intensity should be selected as the optimal CE for the analytical method.

Visual Guides

Experimental Workflow for MS/MS Optimization

G Workflow for Optimizing MS/MS Fragmentation cluster_prep Preparation cluster_infusion Direct Infusion cluster_msms MS/MS Optimization cluster_method Method Finalization A Prepare Standard Solution (O-Demethyl Lenvatinib) B Infuse into Mass Spectrometer A->B Introduce sample C Optimize Source Parameters (e.g., ESI voltage, gas flows) B->C Stabilize signal D Select Precursor Ion ([M+H]+) C->D E Perform Product Ion Scan to identify major fragments D->E Isolate precursor F Select Product Ion(s) E->F Identify intense fragments G Perform Collision Energy Ramp F->G Define MRM transition H Determine Optimal CE G->H Generate CE curve J Finalize LC-MS/MS Method H->J I Develop LC Method I->J G Troubleshooting Logic for Poor MS/MS Signal A Problem: Poor or No Signal B Check Standard Infusion A->B C Signal OK? B->C D LC or Sample Issue C->D Yes E MS Issue C->E No F Check LC System: - Pressure - Leaks - Mobile Phase D->F G Check Sample: - Concentration - Degradation - Matrix Effects D->G H Check MS Settings: - Ion Source - MRM Transitions - CE E->H I Clean Ion Source H->I

References

Technical Support Center: Lenvatinib Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Lenvatinib (B1674733) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of Lenvatinib I should be targeting for analysis?

A: Lenvatinib undergoes extensive metabolism primarily through enzymatic processes involving CYP3A and aldehyde oxidase.[1] While some reports for therapeutic drug monitoring (TDM) suggest Lenvatinib has no active metabolites of significant clinical utility[2], comprehensive metabolic profiling has identified several key metabolites. The primary biotransformation pathways include oxidation, N-oxidation, dealkylation, hydrolysis, and glucuronidation.[3]

Key metabolites identified in human plasma, urine, and feces include:

  • Desmethyl-lenvatinib (M2): Formed by the liver enzyme CYP3A4.[4]

  • Lenvatinib N-oxide (M3): Another CYP-mediated metabolite.[4]

  • M2' and M3': Formed by the oxidation of M2 and Lenvatinib itself by aldehyde oxidase (AO), these are the main metabolites found in feces.[4]

  • Descyclopropyl lenvatinib (M1): An identified major metabolite.[5][6]

In preclinical species like monkeys, unique pathways such as glutathione (B108866) (GSH) conjugation have been observed.[3][7] For most clinical and preclinical studies in human matrices, focusing on Lenvatinib and the M1, M2, and M3 metabolites is a common starting point.

Q2: I am observing significant signal suppression/enhancement in my LC-MS/MS analysis. How can I identify and mitigate matrix effects?

A: Matrix effects are a common challenge in bioanalysis, where endogenous components in the plasma, urine, or tissue homogenates interfere with the ionization of the analyte, leading to inaccurate quantification.[8][9]

Identification: A common method to assess matrix effects is the post-column infusion experiment.[2]

  • Infuse a standard solution of Lenvatinib and its metabolites at a constant flow rate into the mass spectrometer, bypassing the analytical column.

  • Simultaneously, inject an extracted blank matrix sample onto the LC column.

  • A stable signal will be observed from the infused standard. Any deviation (suppression or enhancement) in this signal as the blank matrix components elute from the column indicates a matrix effect at that specific retention time.

Mitigation Strategies:

  • Improve Sample Preparation: Simple protein precipitation (PP) is fast but may result in significant matrix effects.[2] More rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner samples.[2]

  • Chromatographic Separation: Optimize your LC method to separate Lenvatinib and its metabolites from the regions where matrix effects are observed. Modifying the gradient, mobile phase composition, or using a different column chemistry (e.g., phenyl-hexyl instead of C18) can be effective.[10][11]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Lenvatinib-D4) is the preferred choice.[2] It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing. The coefficient of variation (CV%) of the IS-normalized matrix effect should ideally be less than 15%.[2]

  • Dilution: Diluting the sample with a suitable buffer or mobile phase can reduce the concentration of interfering matrix components.

Q3: My chromatographic peak shapes for Lenvatinib are poor (e.g., tailing, broad peaks). What are the potential causes and solutions?

A: Poor peak shape can result from several factors, from sample preparation to interactions with the analytical hardware.[12]

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Lenvatinib is a basic compound and can interact with free silanol groups on the silica-based column packing material, leading to peak tailing.

    • Solution: Use an acidic mobile phase additive like formic acid (typically 0.1%) to protonate Lenvatinib and minimize these interactions.[13][14] Adding a buffer salt like ammonium (B1175870) acetate (B1210297) can also improve peak shape.[15]

  • Column Contamination or Degradation: Buildup of matrix components can degrade column performance.

    • Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent wash.

  • Metal Chelation: Some compounds can interact with trace metals in the stainless-steel components of the HPLC system and column, causing peak tailing and analyte loss.[12]

    • Solution: If this is suspected, using bio-inert or PEEK-lined columns and system components can resolve the issue.[12]

  • Inappropriate Mobile Phase/Sample Solvent: If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Ensure the sample is dissolved in a solvent that is as weak as or weaker than the starting mobile phase conditions.

Experimental Protocols & Data

General Protocol for Lenvatinib Analysis in Human Plasma

This protocol provides a general workflow for the quantification of Lenvatinib using LC-MS/MS. Optimization will be required for specific metabolites and matrices.

1. Sample Preparation (Protein Precipitation) This method is rapid and widely used for Lenvatinib analysis.[2][16]

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile (B52724) containing the internal standard (e.g., Lenvatinib-D4).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and inject into the LC-MS/MS system.

2. LC-MS/MS System Parameters The following tables summarize typical parameters used in published methods.

Table 1: Example LC Parameters

Parameter Setting Reference
Column Synergi Fusion RP C18 (e.g., 50 x 2.0 mm, 4 µm) [2]
Mobile Phase A 0.1% Formic Acid in Water [2][13]
Mobile Phase B 0.1% Formic Acid in Methanol/Isopropanol (90:10, v/v) [2]
Flow Rate 0.4 - 1.0 mL/min [10][11]
Column Temp. 40 - 50 °C [2][13]
Injection Vol. 5 - 10 µL [13]

| Gradient | Optimized for separation of metabolites (e.g., start at 10% B, ramp to 90% B) |[13] |

Table 2: Example MS Parameters

Parameter Setting Reference
Ionization Mode Electrospray Ionization (ESI), Positive [2]
Ion Spray Voltage 5500 V [2]
Source Temp. 550 °C [2]

| Detection Mode | Multiple Reaction Monitoring (MRM) |[13][17] |

Table 3: MRM Transitions for Lenvatinib and Metabolites

Analyte Precursor Ion (m/z) Product Ion (m/z) Proposed Fragmentation Reference
Lenvatinib 427.1 / 427.6 370.0 / 371.0 Loss of cyclopropylamine [18][19]
427.1 312.3 Loss of methoxy (B1213986) group from 344.0 fragment [2][20]
Lenvatinib-D4 (IS) 432.1 370.0 Loss of cyclopropylamine [19]
M1 (descyclopropyl) 370.1 353.1 Loss of NH3 [5][6]
M2 (O-demethyl) 413.1 370.1 Loss of HNCO [5][6]

| M3 (N-oxide) | 443.1 | 370.1 | Loss of O and cyclopropyl (B3062369) |[5][6] |

Visual Guides

Metabolic Pathway of Lenvatinib

Lenvatinib Metabolism cluster_cyp CYP3A4 cluster_ao Aldehyde Oxidase (AO) Lenvatinib Lenvatinib M2 M2 (Desmethyl-lenvatinib) Lenvatinib->M2 Lenvatinib->M2 M3 M3 (N-oxide) Lenvatinib->M3 Lenvatinib->M3 M3_prime M3' Lenvatinib->M3_prime Lenvatinib->M3_prime M2_prime M2' M2->M2_prime M2->M2_prime

Caption: Simplified metabolic pathway of Lenvatinib via CYP3A4 and Aldehyde Oxidase.

General Troubleshooting Workflow

Troubleshooting Workflow start Problem Observed (e.g., Poor Peak, Low Intensity) check_lc Check LC System (Pressure, Leaks, Solvent Levels) start->check_lc check_ms Check MS System (Tuning, Calibration) start->check_ms check_method Review Method Parameters (Gradient, Column, IS) check_lc->check_method check_ms->check_method check_sample Investigate Sample Prep (Recovery, Stability) matrix_effect Assess Matrix Effects (Post-column Infusion) check_sample->matrix_effect check_method->check_sample optimize_prep Optimize Sample Prep (SPE, LLE) matrix_effect->optimize_prep Yes optimize_chrom Optimize Chromatography (Separate from Interference) matrix_effect->optimize_chrom Yes end Problem Resolved matrix_effect->end No optimize_prep->end optimize_chrom->end

Caption: A logical workflow for troubleshooting common issues in LC-MS/MS analysis.

Experimental Workflow for Sample Analysis

Experimental Workflow start Plasma Sample Collection prep Sample Preparation (e.g., Protein Precipitation) start->prep Add IS analysis LC-MS/MS Analysis prep->analysis processing Data Processing (Integration, Calibration) analysis->processing Acquire Data results Concentration Results processing->results Quantify

Caption: Standard experimental workflow from sample collection to final results.

References

Technical Support Center: O-Demethyl Lenvatinib Hydrochloride Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of pH on the stability of O-Demethyl Lenvatinib hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH values?

Lenvatinib is known to be susceptible to hydrolysis under both acidic and alkaline conditions, while it exhibits greater stability in neutral pH environments.[1] O-Demethylation, the metabolic process that forms O-Demethyl Lenvatinib, involves the removal of a methyl group from a methoxy (B1213986) substituent on the quinoline (B57606) ring, resulting in a hydroxyl group. This structural change may influence the molecule's susceptibility to pH-dependent degradation. The hydrochloride salt form of O-Demethyl Lenvatinib is expected to have enhanced water solubility and stability compared to its free base form.[2]

Q2: How does the pH affect the solubility of Lenvatinib and likely its O-Demethylated metabolite?

The solubility of Lenvatinib is pH-dependent, with solubility decreasing as the pH increases.[3] This is a common characteristic of compounds containing a basic quinoline nitrogen. At lower pH, the nitrogen atom is protonated, leading to higher solubility in aqueous media. As the pH increases, the molecule becomes less protonated and thus less soluble. It is highly probable that this compound exhibits similar pH-dependent solubility.

Q3: What are the potential degradation pathways for this compound under pH stress?

Based on forced degradation studies of Lenvatinib, the primary degradation pathway under acidic and alkaline conditions is hydrolysis.[1] The presence of the hydroxyl group on the quinoline ring in O-Demethyl Lenvatinib might introduce additional degradation pathways, such as oxidation, particularly at certain pH values. Common degradation products of Lenvatinib involve modifications to the quinoline core and the side chain.[4]

Troubleshooting Guide for Stability Experiments

Q1: I am observing unexpected peaks in my HPLC chromatogram during a pH stability study of this compound. How can I identify them?

Unexpected peaks are a common issue in stability studies and can arise from degradation products, impurities in the starting material, or artifacts from the experimental conditions.

  • Degradation Products: Compare the chromatograms of your stressed samples (acidic, basic, neutral) with a chromatogram of an unstressed control sample. Peaks that appear or increase in area in the stressed samples are likely degradation products.

  • Mass Spectrometry (MS): If your HPLC is connected to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This information is invaluable for proposing potential structures of the degradation products.

  • Review Known Degradants of the Parent Drug: Examine the known degradation products of Lenvatinib.[4] Some of these may have similar core structures to the degradants of O-Demethyl Lenvatinib.

Q2: My recovery of this compound is low in alkaline pH conditions, even at early time points. What could be the cause?

Low recovery at high pH can be due to a combination of degradation and solubility issues.

  • Decreased Solubility: As discussed, the solubility of quinoline-containing compounds often decreases significantly at higher pH.[3] Your compound may be precipitating out of solution, leading to an apparent loss of material. Visually inspect your sample vials for any precipitate. Consider using a co-solvent if compatible with your experimental design.

  • Accelerated Degradation: Alkaline conditions can significantly accelerate the hydrolysis of certain functional groups. The rate of degradation may be very rapid at the pH you are testing.

Q3: I am having trouble with peak shape (tailing or fronting) in my HPLC analysis. What should I do?

Poor peak shape can affect the accuracy and precision of your quantification.

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the analyte. For basic compounds like quinoline derivatives, using a mobile phase with a pH 2-3 units below the pKa of the compound can improve peak shape by ensuring consistent protonation.

  • Column Choice: A C18 column is commonly used for Lenvatinib and its metabolites.[1][5] Ensure your column is in good condition.

  • Sample Solvent: The solvent used to dissolve your sample should be as close in composition to the mobile phase as possible to avoid peak distortion.

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies to assess the impact of pH on the stability of this compound.

Protocol 1: Forced Degradation by Hydrolysis

Objective: To evaluate the stability of this compound in acidic, neutral, and alkaline conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • Purified Water (HPLC grade)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV or MS detector

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To a designated volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Neutral Hydrolysis:

    • To a designated volume of the stock solution, add an equal volume of purified water.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

  • Alkaline Hydrolysis:

    • To a designated volume of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Typical HPLC Parameters (based on Lenvatinib methods[1][5]):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate buffer (pH 3.5)

    • B: Acetonitrile

  • Gradient: A time-based gradient from a higher percentage of A to a higher percentage of B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 245 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Data Presentation

The quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Table 1: pH Stability of this compound at 60°C

Time (hours)% Remaining (Acidic, pH 1.2)% Remaining (Neutral, pH 7.0)% Remaining (Alkaline, pH 9.0)
0100.0100.0100.0
295.299.885.7
490.599.572.3
882.199.155.9
2465.498.230.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (pH Stress) cluster_analysis Analysis cluster_results Results stock Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) stock->acid neutral Neutral (Water, 60°C) stock->neutral alkaline Alkaline (0.1 M NaOH, 60°C) stock->alkaline sampling Time-point Sampling (0, 2, 4, 8, 24h) acid->sampling neutral->sampling alkaline->sampling neutralization Neutralization sampling->neutralization hplc Stability-Indicating HPLC Analysis neutralization->hplc data Quantify % Remaining & Degradation Products hplc->data

Caption: Experimental workflow for pH stability testing.

troubleshooting_logic cluster_investigation Investigation Steps cluster_conclusion Conclusion cluster_action Action start Unexpected Peak in HPLC Chromatogram compare_control Compare to Unstressed Control start->compare_control ms_analysis Analyze with Mass Spectrometry start->ms_analysis check_parent_degradants Review Lenvatinib Degradation Products start->check_parent_degradants is_degradant Is it a Degradant? compare_control->is_degradant ms_analysis->is_degradant check_parent_degradants->is_degradant characterize Characterize Structure is_degradant->characterize Yes not_degradant Investigate Other Sources (e.g., Impurity, Artifact) is_degradant->not_degradant No quantify Quantify Formation characterize->quantify

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation for O-Demethyl Lenvatinib Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of O-Demethyl Lenvatinib (B1674733) hydrochloride, a major metabolite of the multi-kinase inhibitor Lenvatinib. The following sections present a side-by-side analysis of key performance parameters, detailed experimental protocols, and visual workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.

Method Comparison

Two prominent liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are compared below. The first is a recently developed rapid and sensitive method by Guan et al. for the simultaneous determination of Lenvatinib and its major metabolites. The second, by Dubbelman et al., provides an alternative approach for the quantification of Lenvatinib and its metabolites in various biological matrices.

Table 1: Comparison of LC-MS/MS Method Validation Parameters for O-Demethyl Lenvatinib Hydrochloride

ParameterMethod 1: Guan et al. (2024)Method 2: Dubbelman et al. (2012) (Data for Metabolites)
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Biological Matrix Human PlasmaHuman Plasma, Urine, and Feces
Extraction Method Ethyl Acetate (B1210297) ExtractionProtein Precipitation with supernatant evaporation and re-dissolution
Linearity Range 0.1 - 100 ng/mL[1][2]0.25 - 50 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[1][2]0.25 ng/mL[3]
Intra-batch Precision (%CV) Acceptable (not specified)[1][2]Information not available
Inter-batch Precision (%CV) Acceptable (not specified)[1][2]Information not available
Accuracy Acceptable (not specified)[1][2]Information not available
Run Time 3 minutes[1][2]21 minutes[3]

Experimental Protocols

Method 1: Guan et al. (2024) - Rapid LC-MS/MS Method

This method was developed for the simple and rapid determination of Lenvatinib and its three major metabolites, including this compound (M2), in human plasma.[1][2][4]

1. Sample Preparation:

  • Plasma samples were extracted using ethyl acetate as the extraction solvent.[4]

  • The organic layer was separated, evaporated to dryness, and the residue was reconstituted for analysis.

2. Chromatographic Conditions:

  • Column: X-Terra RP18 column (50 × 2.1 mm, 3.5 μm)[1][2].

  • Mobile Phase: Isocratic elution with methanol–water (10:90, v/v) containing 0.1% formic acid[1][2].

  • Flow Rate: 0.15 mL/min[1][2].

  • Column Temperature: 35°C[1][2].

  • Run Time: 3 minutes[1][2].

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)[1][2].

  • Detection: Multiple Reaction Monitoring (MRM).

Method 2: Dubbelman et al. (2012) - Comprehensive Metabolite Analysis

This method was developed for the quantification of Lenvatinib and four of its metabolites in various human biological matrices.[3]

1. Sample Preparation:

  • Protein precipitation was employed for sample clean-up.

  • The resulting supernatant was evaporated and the residue was re-dissolved before injection.[3]

2. Chromatographic and Mass Spectrometric Conditions:

  • Run Time: 21 minutes[3].

Visualized Workflows

The following diagrams illustrate the key steps in the analytical method validation and sample analysis workflows described in this guide.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Extract Liquid-Liquid Extraction (Ethyl Acetate) Plasma->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject Chrom Chromatographic Separation (X-Terra RP18) Inject->Chrom Ion Ionization (ESI+) Chrom->Ion Detect Detection (MRM) Ion->Detect Quant Quantification Detect->Quant Report Reporting Quant->Report cluster_validation Method Validation Workflow cluster_acceptance Acceptance Criteria Selectivity Selectivity Linearity Linearity & LLOQ Selectivity->Linearity Precision Precision (Intra- & Inter-batch) Linearity->Precision Accuracy Accuracy Precision->Accuracy Stability Stability Accuracy->Stability Criteria ICH/FDA Guidelines Stability->Criteria

References

A Comparative Analysis of O-Demethyl Lenvatinib Hydrochloride and Other Lenvatinib Metabolites for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of O-Demethyl Lenvatinib hydrochloride (M2), a primary metabolite of the multi-targeted tyrosine kinase inhibitor Lenvatinib, with other Lenvatinib metabolites. The information is intended for researchers, scientists, and professionals in drug development, offering insights into their relative performance based on available experimental data.

Introduction to Lenvatinib and its Metabolism

Lenvatinib is a potent oral inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET. Its therapeutic efficacy is linked to the inhibition of these signaling pathways, which are crucial for angiogenesis and tumor proliferation.

Lenvatinib undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase, as well as non-enzymatic processes. This metabolic activity results in the formation of several metabolites. The O-demethylated form of Lenvatinib, known as M2 or O-Demethyl Lenvatinib, is a major metabolite identified in human liver microsomes. Other notable metabolites are formed through various biotransformation pathways such as oxidation and N-oxidation. While numerous metabolites have been identified, unchanged Lenvatinib constitutes the majority (97%) of the drug-related material in human plasma, suggesting it is the primary contributor to the overall pharmacological effect.

Comparative Performance and Activity

Experimental data indicates that while some metabolites of Lenvatinib possess pharmacological activity, their potency is significantly lower than that of the parent compound.

A key study on the biological activity of Lenvatinib metabolites revealed that O-Demethyl Lenvatinib (M2), along with metabolites M1 and M3, inhibited VEGF-mediated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). However, their potency was found to be approximately 10 to 60 times lower than that of Lenvatinib. This suggests that the O-demethylation of Lenvatinib substantially reduces its inhibitory activity against this key angiogenic pathway.

The following table summarizes the comparative inhibitory activity of Lenvatinib and its key metabolites.

CompoundTarget PathwayRelative Potency vs. LenvatinibReference
Lenvatinib VEGF-mediated cellular proliferation1x
O-Demethyl Lenvatinib (M2) VEGF-mediated cellular proliferation10-60x lower
Metabolite M1 VEGF-mediated cellular proliferation10-60x lower
Metabolite M3 VEGF-mediated cellular proliferation10-60x lower

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments used to characterize the activity of Lenvatinib and its metabolites.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay is employed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human kinases (e.g., VEGFR2, FGFR1)

  • Kinase substrate (e.g., a biotinylated peptide)

  • Adenosine triphosphate (ATP)

  • Test compounds (Lenvatinib, this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer

  • Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for HTRF assays)

  • Microplates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the kinase, substrate, and a dilution of the test compound or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature for a specific duration to allow for substrate phosphorylation.

  • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Add the detection reagents and incubate to allow for signal development.

  • Read the plate using a suitable plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

VEGF-Induced Endothelial Cell Proliferation Assay

This cell-based assay assesses the ability of a compound to inhibit the proliferation of endothelial cells stimulated by VEGF.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium and supplements

  • Recombinant human VEGF

  • Test compounds (Lenvatinib, this compound, etc.)

  • Cell proliferation detection reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed HUVECs in a 96-well plate and allow them to attach overnight.

  • Starve the cells in a low-serum medium for a few hours.

  • Treat the cells with serial dilutions of the test compounds in the presence of a fixed concentration of VEGF. Include control wells with cells and VEGF only (positive control) and cells in low-serum medium only (negative control).

  • Incubate the plate for a period of 48-72 hours.

  • Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the percentage of inhibition of VEGF-induced proliferation for each compound concentration and determine the IC50 value.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of Lenvatinib and a typical experimental workflow.

Lenvatinib_Metabolism Lenvatinib Lenvatinib M2 O-Demethyl Lenvatinib (M2) (Major Metabolite) Lenvatinib->M2 CYP3A4 Other_Metabolites Other Metabolites (e.g., M1, M3) Lenvatinib->Other_Metabolites Aldehyde Oxidase, Other CYPs Excretion Excretion M2->Excretion Other_Metabolites->Excretion

Caption: Metabolic pathway of Lenvatinib.

Experimental_Workflow cluster_invitro In Vitro Analysis Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Data_Analysis Data Analysis and IC50 Calculation Kinase_Assay->Data_Analysis Cell_Assay VEGF-Induced Proliferation Assay (HUVEC) Cell_Assay->Data_Analysis Comparison Performance Comparison Data_Analysis->Comparison Comparative Potency Start Compound Synthesis (Lenvatinib & Metabolites) Start->Kinase_Assay Start->Cell_Assay

Caption: Experimental workflow for comparing compound activity.

Conclusion

The available data indicates that while this compound (M2) and other metabolites of Lenvatinib exhibit inhibitory activity against VEGF-mediated cellular processes, their potency is significantly lower than that of the parent drug, Lenvatinib. This underscores the critical role of the methoxy (B1213986) group on the quinoline (B57606) core of Lenvatinib for its high-affinity binding and potent inhibition of key angiogenic pathways. For researchers in drug development, this highlights the importance of considering metabolic stability and the pharmacological activity of metabolites when designing and evaluating new kinase inhibitors. Further studies providing specific IC50 values for each metabolite against a broader panel of kinases would offer a more complete understanding of their structure-activity relationships.

Comparative Potency of Lenvatinib and Its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of the multi-kinase inhibitor Lenvatinib (B1674733) and its major metabolites. This document synthesizes available experimental data to offer a clear perspective on their relative anti-angiogenic activities.

Lenvatinib, a potent oral tyrosine kinase inhibitor, targets multiple signaling pathways implicated in tumor progression and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Fibroblast Growth Factor Receptors (FGFR1-4).[1][2] Following administration, Lenvatinib is extensively metabolized, giving rise to several metabolites.[3] The primary pharmacologically active metabolites identified are descyclopropyl lenvatinib (M1), O-desmethyl lenvatinib (M2), and lenvatinib N-oxide (M3).[4]

While these metabolites have been shown to possess anti-angiogenic properties, their potency is significantly lower than that of the parent compound, Lenvatinib. In human plasma, unchanged Lenvatinib accounts for the vast majority of the circulating drug-related material, suggesting it is the primary contributor to the overall clinical efficacy.

Comparative In Vitro Potency

The anti-angiogenic potential of Lenvatinib and its metabolites has been evaluated using in vitro assays, most notably through the inhibition of VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

While specific IC50 values for the metabolites M1, M2, and M3 in HUVEC proliferation assays are not publicly available in peer-reviewed literature, a pharmacology review by the U.S. Food and Drug Administration (FDA) indicates that these metabolites are approximately 10 to 60 times less potent than Lenvatinib.

The following table summarizes the available quantitative data on the in vitro potency of Lenvatinib.

CompoundAssayTargetIC50 (nM)
Lenvatinib HUVEC ProliferationVEGF-induced proliferation3.4
HUVEC Tube FormationVEGF-induced tube formation2.7
Metabolite M1 (descyclopropyl lenvatinib) HUVEC ProliferationVEGF-induced proliferationData not publicly available (estimated to be 10-60 fold higher than Lenvatinib)
Metabolite M2 (O-desmethyl lenvatinib) HUVEC ProliferationVEGF-induced proliferationData not publicly available (estimated to be 10-60 fold higher than Lenvatinib)
Metabolite M3 (lenvatinib N-oxide) HUVEC ProliferationVEGF-induced proliferationData not publicly available (estimated to be 10-60 fold higher than Lenvatinib)

Experimental Protocols

The following section details a representative methodology for the key in vitro experiments cited in the evaluation of Lenvatinib's anti-angiogenic activity.

VEGF-Induced HUVEC Proliferation Assay

This assay assesses the ability of a compound to inhibit the proliferation of endothelial cells stimulated by Vascular Endothelial Growth Factor (VEGF).

1. Cell Culture:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium supplemented with growth factors and fetal bovine serum.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • HUVECs are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The culture medium is then replaced with a low-serum medium to induce a quiescent state.

  • Cells are pre-incubated with various concentrations of Lenvatinib or its metabolites for a specified period (e.g., 1-2 hours).

  • Recombinant human VEGF is then added to the wells to stimulate cell proliferation. Control wells receive either no treatment, vehicle control, or VEGF alone.

  • The plates are incubated for a further 48-72 hours.

3. Proliferation Measurement:

  • Cell proliferation is quantified using a colorimetric assay, such as the WST-1 or MTT assay, or by measuring DNA synthesis via BrdU incorporation.

  • The absorbance is read using a microplate reader.

4. Data Analysis:

  • The percentage of inhibition of cell proliferation is calculated for each concentration of the test compound relative to the VEGF-stimulated control.

  • The IC50 value, the concentration of the compound that inhibits 50% of the VEGF-induced proliferation, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the Graphviz DOT language.

Lenvatinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PLC PLCγ VEGFR->PLC PI3K PI3K VEGFR->PI3K FGFR->PLC FGFR->PI3K Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibits Lenvatinib->FGFR Inhibits PKC PKC PLC->PKC RAS Ras PKC->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Lenvatinib Signaling Pathway

HUVEC_Proliferation_Assay_Workflow start Start seed_cells Seed HUVECs into 96-well plates start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere serum_starve Replace with low-serum medium adhere->serum_starve add_compounds Add Lenvatinib or Metabolites serum_starve->add_compounds add_vegf Add VEGF to stimulate proliferation add_compounds->add_vegf incubate Incubate for 48-72 hours add_vegf->incubate proliferation_assay Perform Proliferation Assay (e.g., WST-1) incubate->proliferation_assay read_plate Read absorbance proliferation_assay->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: HUVEC Proliferation Assay Workflow

References

A Comparative Guide to Validated HPLC Methods for Lenvatinib and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of active pharmaceutical ingredients (APIs) like Lenvatinib (B1674733) is paramount. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose. This guide provides a comprehensive comparison of published HPLC methods for the analysis of Lenvatinib and its impurities, supported by experimental data to aid in method selection and implementation.

Comparison of Validated HPLC Methods

Several reverse-phase HPLC (RP-HPLC) methods have been developed and validated for the quantification of Lenvatinib in bulk and pharmaceutical dosage forms. The following tables summarize the key chromatographic conditions and validation parameters from a selection of published methods, offering a side-by-side comparison of their performance.

Table 1: Comparison of Chromatographic Conditions for Lenvatinib HPLC Methods

ParameterMethod 1Method 2Method 3Method 4 (for Impurities)
Column Thermosil C18 (150 x 4.6 mm, 5 µm)[1][2]Inertsil ODS (150 x 4.6 mm, 5 µm)[3]HiQSil C8 (250 x 4.6 mm, 5 µm)[4]Waters Xbridge BEH Shield RP18 (150 x 4.6 mm)[5]
Mobile Phase Methanol: Water (65:35 v/v)[1][2]Methanol: Phosphate Buffer (pH 3.0) (70:30 v/v)[3]Methanol: Ammonium Acetate Buffer (pH 3.5) (30:70 v/v)[4]Gradient Elution with Buffer (Ammonium Acetate/Acetic Acid, pH 4.5-5.5) and an additional solvent (e.g., Acetonitrile)[5]
Flow Rate 0.8 mL/min[1][2]1.0 mL/min[3]1.0 mL/min[4]0.3 - 0.5 mL/min[5]
Detection Wavelength 265 nm[1][2]260 nm[3]301 nm[4]Not Specified
Retention Time (min) 4.35[1][2]Not Specified4.383[4]Not Specified

Table 2: Comparison of Validation Parameters for Lenvatinib HPLC Methods

ParameterMethod 1Method 2Method 3Method 4 (for Impurities)
Linearity Range (µg/mL) 30 - 150[1][2]1 - 510 - 40[4]Not Specified
Correlation Coefficient (r²) 0.999[1][2]Not Specified0.9992[4]Not Specified
Accuracy (% Recovery) 100.4[1][2]96.68 - 100.8[3]99.05[4]Validated according to ICHQ2A guidelines[5]
Precision (%RSD) Repeatability: 0.5, Intermediate: 1.0[1][2]< 2[3]Not SpecifiedValidated according to ICHQ2A guidelines[5]
LOD (µg/mL) 2.97[1][2]3 (ppm)[3]0.992[4]Validated according to ICHQ2A guidelines[5]
LOQ (µg/mL) 9.92[1][2]10.01 (ppm)[3]2.79[4]Validated according to ICHQ2A guidelines[5]

Lenvatinib Impurities

A crucial aspect of method validation is its ability to separate the active pharmaceutical ingredient from any process-related or degradation impurities. A Chinese patent (CN107305202B) discloses a gradient HPLC method specifically designed to separate and quantify nine impurities of Lenvatinib, designated as compounds A-I and LVTN-1.[5] These represent potential process impurities and degradation products.

Table 3: Known Impurities of Lenvatinib

Impurity DesignationChemical Name
Compound A 4,4'-(((carbonylbis(uretidioyl))bis(3-chloro-4,1-phenyl))bis(oxy))bis(7-methoxyquinoline-6-carboxamide)[5]
Compound B 4-(3-chloro-4-(3,3-dimethylureido)phenoxy)-7-methoxyquinoline-6-carboxylic acid amide[5]
Compound C 4-ethoxy-7-methoxyquinoline-6-carboxamide[5]
Compound D 4-hydroxy-7-methoxyquinoline-6-carboxylic acid amide[5]
Compound E 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylaminourea[5]
Impurity F (LVTN-ZZ-10) Lenvatinib carboxylic acid (hydrolysis product)[5]
LVTN-1 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxylic acid amide[5]
Other Potential Impurities Desamino Hydroxy Lenvatinib, Descyclopropyl Lenvatinib, Lenvatinib Chloro Impurity[4]

The gradient HPLC method outlined in the patent is particularly suitable for comprehensive impurity profiling as it is designed to separate both polar and non-polar impurities in a single run.[5]

Experimental Protocol: A Representative RP-HPLC Method for Lenvatinib

This protocol is a synthesized example based on robust, commonly cited isocratic methods for the quantification of Lenvatinib.

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions

  • Column: Thermosil C18 (150 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Prepare a filtered and degassed mixture of Methanol and HPLC grade Water in a ratio of 65:35 (v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 20 µL.

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Lenvatinib reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linearity range (e.g., 30, 60, 90, 120, 150 µg/mL).

  • Sample Solution: Accurately weigh and transfer a quantity of the Lenvatinib sample (e.g., powdered capsules) equivalent to 10 mg of Lenvatinib into a 10 mL volumetric flask. Add a small amount of mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method according to ICH guidelines.

HPLC Method Validation Workflow cluster_validation Validation Parameters (ICH Q2(R1)) start Method Development specificity Specificity (Peak Purity, Resolution) start->specificity Forced Degradation linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report system_suitability->documentation end Routine Use documentation->end

Caption: Workflow for HPLC Method Validation.

Conclusion

The selection of an appropriate HPLC method for the analysis of Lenvatinib and its impurities is dependent on the specific requirements of the analysis. For routine quality control of the API, a simple, isocratic RP-HPLC method may be sufficient. However, for comprehensive stability studies and impurity profiling, a more sophisticated gradient method capable of separating a wide range of potential impurities is recommended. The data and protocols presented in this guide serve as a valuable resource for the development, validation, and implementation of robust analytical methods for Lenvatinib.

References

Navigating the Analytical Maze: A Comparison Guide for the Inter-Laboratory Quantification of O-Demethyl Lenvatinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of drug metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive comparison of methodologies for the quantification of O-Demethyl Lenvatinib, a primary metabolite of the multi-kinase inhibitor Lenvatinib. While a formal inter-laboratory validation study for O-Demethyl Lenvatinib is not publicly available, this document outlines the current gold-standard methodology, discusses potential sources of inter-laboratory variability by drawing parallels from studies on the parent compound, and explores alternative analytical approaches.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The consensus in the scientific community points to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the premier method for the sensitive and specific quantification of O-Demethyl Lenvatinib in biological matrices. Several studies have detailed the development and single-laboratory validation of LC-MS/MS methods for the simultaneous determination of Lenvatinib and its major metabolites, including O-Demethyl Lenvatinib, in human plasma.

Experimental Protocol for LC-MS/MS Quantification

The following protocol represents a synthesis of validated methods reported in the literature.

1. Sample Preparation:

  • Matrix: Human plasma is the most common matrix.

  • Extraction: Protein precipitation is a widely used method for sample cleanup. This typically involves the addition of a solvent like acetonitrile (B52724) to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte of interest.

2. Chromatographic Separation:

  • Column: A reverse-phase C18 column is typically employed for the separation of O-Demethyl Lenvatinib from other plasma components and metabolites.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is generally used.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for O-Demethyl Lenvatinib and its internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample precipitation Protein Precipitation (e.g., with Acetonitrile) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Injection esi Electrospray Ionization (Positive Mode) lc_separation->esi ms_detection Tandem Mass Spectrometry (MRM Detection) esi->ms_detection quantification Quantification (Internal Standard Method) ms_detection->quantification

Figure 1: A generalized experimental workflow for the quantification of O-Demethyl Lenvatinib using LC-MS/MS.

Performance Characteristics of a Validated LC-MS/MS Method

The following table summarizes typical performance characteristics for a single-laboratory validated LC-MS/MS method for O-Demethyl Lenvatinib quantification in human plasma, based on published data.

ParameterTypical Performance
Linearity (Range) 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal

Inter-Laboratory Validation: Insights from the Parent Compound

While no dedicated inter-laboratory validation study for O-Demethyl Lenvatinib has been identified, a study on the parent drug, Lenvatinib, provides valuable insights into potential challenges and expected performance across different laboratories. This multi-center study highlighted that even with validated LC-MS/MS methods, variability can arise from differences in sample preparation techniques (protein precipitation vs. liquid-liquid extraction vs. solid-phase extraction), chromatographic conditions, and mass spectrometer instrumentation.

Despite these variations, the inter-laboratory study on Lenvatinib demonstrated that with proper method validation and quality control, comparable results can be achieved. The percentage bias for clinical study samples between laboratories was within ±11.6%, which is well within the accepted regulatory limits.[1] This suggests that for O-Demethyl Lenvatinib, while inter-laboratory differences in methodology may exist, adherence to rigorous validation protocols is key to ensuring data comparability.

logical_relationship cluster_methods Analytical Methods cluster_performance Performance Characteristics cluster_analyte Analyte lcmsms LC-MS/MS sensitivity High Sensitivity lcmsms->sensitivity specificity High Specificity lcmsms->specificity hplc RP-HPLC-UV lower_sensitivity Lower Sensitivity hplc->lower_sensitivity lower_specificity Lower Specificity hplc->lower_specificity uv_spec UV-Spectrophotometry uv_spec->lower_sensitivity uv_spec->lower_specificity odml O-Demethyl Lenvatinib odml->lcmsms Optimal Method odml->hplc Potentially Applicable (at higher concentrations) odml->uv_spec Not Suitable (lack of sensitivity/specificity)

Figure 2: Logical relationship between analytical methods and their suitability for O-Demethyl Lenvatinib quantification.

Alternative Analytical Methods: A Comparative Overview

While LC-MS/MS is the method of choice, it is prudent to consider alternative techniques and their limitations for the quantification of O-Demethyl Lenvatinib.

MethodPrincipleApplicability to O-Demethyl LenvatinibAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection.High. The gold standard for sensitive and specific quantification in biological matrices.High sensitivity and specificity.High initial instrument cost; requires specialized expertise.
RP-HPLC with UV Detection Chromatographic separation followed by UV absorbance detection.Limited. May be suitable for in-vitro studies or formulations with high concentrations. Unlikely to have sufficient sensitivity for therapeutic drug monitoring in plasma.Lower instrument cost compared to LC-MS/MS; widely available.Lower sensitivity and specificity; potential for interference from matrix components.
UV-Spectrophotometry Measurement of UV absorbance of the analyte.Not Recommended. Lacks the specificity and sensitivity required to quantify low concentrations of a metabolite in a complex biological matrix like plasma.Simple, rapid, and low cost.Very low specificity and sensitivity; significant interference from other compounds.

Conclusion and Recommendations

For the robust and reliable quantification of O-Demethyl Lenvatinib, particularly in a multi-laboratory setting, the use of a validated LC-MS/MS method is strongly recommended. While direct inter-laboratory validation data for this specific metabolite is currently lacking in the public domain, the principles of good bioanalytical method validation, as demonstrated in studies of the parent compound Lenvatinib, provide a clear path forward.

To ensure the comparability of data across different laboratories, the following are crucial:

  • Harmonized Protocols: Whenever possible, laboratories should use harmonized or cross-validated analytical methods.

  • Proficiency Testing: The establishment of a proficiency testing program or round-robin study for O-Demethyl Lenvatinib would be highly beneficial to the research community.

  • Use of Certified Reference Materials: The availability and use of certified reference materials for O-Demethyl Lenvatinib would aid in standardizing quantification across different sites.

By adhering to these principles, researchers and drug development professionals can have greater confidence in the accuracy and reproducibility of O-Demethyl Lenvatinib quantification, ultimately leading to a better understanding of its role in the pharmacology of Lenvatinib.

References

A Comparative Guide to the In Vitro Activity of Lenvatinib and its Metabolite O-Demethyl Lenvatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is a potent oral multi-kinase inhibitor approved for the treatment of several types of cancer, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][2] Its anti-cancer activity is attributed to the inhibition of multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation.[2] Lenvatinib is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to various metabolites, with O-Demethyl Lenvatinib being one of the identified products.[3][4] This guide provides a comparative overview of the in vitro activity of Lenvatinib and O-Demethyl Lenvatinib, based on available experimental data.

Comparative Analysis of In Vitro Activity

A comprehensive review of published literature reveals extensive data on the in vitro activity of Lenvatinib. However, there is a notable lack of publicly available data on the specific in vitro kinase inhibitory or antiproliferative activity of its metabolite, O-Demethyl Lenvatinib. Studies on Lenvatinib's metabolism indicate that the parent drug accounts for the vast majority of the circulating active substance in plasma, with metabolites present at very low levels.[5] This suggests that the pharmacological activity of Lenvatinib is primarily driven by the parent compound.

Lenvatinib: A Potent Multi-Kinase Inhibitor

Lenvatinib has demonstrated potent inhibitory activity against a range of RTKs crucial for tumor progression. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT proto-oncogene (KIT), and the Rearranged during Transfection (RET) proto-oncogene.[2]

Table 1: Kinase Inhibitory Activity of Lenvatinib

Target KinaseIC₅₀ (nmol/L)
VEGFR1 (Flt-1)22
VEGFR2 (KDR)4.0
VEGFR3 (Flt-4)5.2
FGFR146
FGFR2Not Reported
FGFR3Not Reported
FGFR4Not Reported
PDGFRα51
PDGFRβ39
KIT100
RET35

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

O-Demethyl Lenvatinib: Activity Profile

As of the latest review of scientific literature, specific IC₅₀ values or other quantitative measures of the in vitro kinase inhibitory activity of O-Demethyl Lenvatinib have not been reported. While commercially available for research purposes, its biological activity profile remains largely uncharacterized in public domain studies.

Antiproliferative Activity in Cancer Cell Lines

Lenvatinib has shown varied antiproliferative effects across different cancer cell lines, with its efficacy often correlating with the expression of its target kinases.

Table 2: Antiproliferative Activity of Lenvatinib in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
HuH-7Hepatocellular CarcinomaSuppressed proliferation at 1.0 µM after 144h
Hep3BHepatocellular CarcinomaSuppressed proliferation at 1.0 µM after 144h
PLC/PRF/5Hepatocellular CarcinomaLess susceptible
Li-7Hepatocellular CarcinomaLess susceptible
8505CAnaplastic Thyroid Cancer24.26
TCO1Anaplastic Thyroid Cancer26.32
KYN-2Hepatocellular Carcinoma10.4
HAK-5Hepatocellular Carcinoma5.8

Note: The antiproliferative activity of O-Demethyl Lenvatinib in these or other cell lines is not documented in the reviewed literature.

Signaling Pathways and Experimental Workflows

Lenvatinib exerts its therapeutic effects by disrupting key signaling pathways involved in cancer cell growth and angiogenesis.

Lenvatinib_Signaling_Pathway cluster_downstream Downstream Signaling Cascades Lenvatinib Lenvatinib RTKs VEGFRs, FGFRs, PDGFRα, KIT, RET Lenvatinib->RTKs Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) RTKs->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTKs->PI3K_AKT_mTOR Angiogenesis Angiogenesis RTKs->Angiogenesis Promotes Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Lenvatinib inhibits multiple RTKs, blocking downstream pathways like MAPK and PI3K/AKT.

The in vitro activity of compounds like Lenvatinib is typically assessed through a series of established experimental workflows.

Experimental_Workflow start Start kinase_assay In Vitro Kinase Assay (e.g., ELISA, Mobility Shift Assay) start->kinase_assay cell_culture Cancer Cell Line Culture start->cell_culture data_analysis Data Analysis (IC₅₀ Determination) kinase_assay->data_analysis proliferation_assay Cell Proliferation Assay (e.g., MTT, CCK-8) cell_culture->proliferation_assay western_blot Western Blot Analysis (Phosphorylation of Downstream Targets) cell_culture->western_blot proliferation_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for assessing in vitro activity of kinase inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of Lenvatinib against various kinases is often determined using methods like ELISA or mobility shift assays.[6]

  • Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of the compound against specific kinases.

  • General Procedure:

    • Recombinant kinase enzymes are incubated with a specific substrate and ATP.

    • Varying concentrations of the test compound (Lenvatinib) are added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA with a phospho-specific antibody or by detecting a shift in mobility in an electrophoretic assay.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[6]

Cell Proliferation Assay (e.g., CCK-8 or MTT Assay)

The antiproliferative effects of Lenvatinib on cancer cell lines are commonly measured using colorimetric assays.[7][8]

  • Objective: To determine the effect of the compound on the viability and proliferation of cancer cells.

  • General Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[7]

    • The cells are then treated with a range of concentrations of the test compound (Lenvatinib) and a vehicle control (e.g., DMSO).[7]

    • After a specified incubation period (e.g., 48, 72, or 144 hours), a reagent such as MTT or CCK-8 is added to each well.[7][8]

    • Viable cells metabolize the reagent, producing a colored formazan (B1609692) product.

    • The absorbance of the colored product is measured using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC₅₀ values can be determined.[7]

Conclusion

The available in vitro data robustly supports Lenvatinib as a potent multi-targeted tyrosine kinase inhibitor with significant antiproliferative activity against various cancer cell lines. Its mechanism of action through the inhibition of key signaling pathways in angiogenesis and cell proliferation is well-established. In stark contrast, there is a significant lack of published data detailing the in vitro activity of its metabolite, O-Demethyl Lenvatinib. While this may suggest a minimal contribution to the overall therapeutic effect of Lenvatinib, further studies would be required to definitively characterize its biological activity. For researchers in drug development, the focus remains on the potent and multi-faceted in vitro profile of the parent compound, Lenvatinib.

References

Lenvatinib: A Head-to-Head Comparison of Parent Drug and Metabolite Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

NUTLEY, NJ – A comprehensive analysis of the multi-kinase inhibitor Lenvatinib and its metabolites reveals key insights into its pharmacological activity. This guide provides a detailed comparison of the kinase inhibition profiles of Lenvatinib and its primary metabolites, supported by available experimental data, for researchers, scientists, and drug development professionals.

Lenvatinib is an orally active tyrosine kinase inhibitor that targets multiple receptors implicated in tumor progression and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), RET proto-oncogene (RET), and KIT proto-oncogene (KIT).[1] Its efficacy is rooted in its potent inhibition of these key signaling pathways. Understanding the contribution of its metabolites to the overall therapeutic effect is crucial for a complete pharmacological profile.

Lenvatinib Kinase Inhibition Profile

Lenvatinib demonstrates potent inhibitory activity against a range of key kinases. The half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) from in vitro assays are summarized in the tables below.

Table 1: IC50 Values for Lenvatinib Kinase Inhibition

Target KinaseIC50 (nM)
VEGFR1 (Flt-1)22
VEGFR2 (KDR)4.0
VEGFR3 (Flt-4)5.2
FGFR146
FGFR227
FGFR352
FGFR443
PDGFRα51
RET6.4
KIT85

Data compiled from multiple sources.[2][3]

Table 2: Ki Values for Lenvatinib Kinase Inhibition

Target KinaseKi (nM)
VEGFR2 (KDR)2.1
RET1.5
KIT11

Data compiled from multiple sources.[4]

Lenvatinib Metabolism and Metabolite Profile

Lenvatinib undergoes extensive metabolism primarily through cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase, as well as non-enzymatic processes.[5][6] This results in the formation of several metabolites. The major identified metabolites in humans include:

  • O-desmethyl-lenvatinib

  • N-descyclopropyl-lenvatinib

  • Lenvatinib N-oxide

A critical finding from human mass balance studies is that unchanged Lenvatinib accounts for the vast majority of the circulating drug-related material in plasma. Metabolites are present at very low concentrations in comparison to the parent compound.[5] This has led to the assessment that the pharmacological activity of Lenvatinib in humans is primarily attributable to the parent drug itself.

Kinase Inhibition Profile of Lenvatinib Metabolites

Currently, there is a lack of publicly available data detailing the specific in vitro kinase inhibitory activity (e.g., IC50 or Ki values) of the major metabolites of Lenvatinib (O-desmethyl-lenvatinib, N-descyclopropyl-lenvatinib, and Lenvatinib N-oxide). While these metabolites have been identified as products of Lenvatinib's biotransformation, their low plasma concentrations in humans suggest they are unlikely to contribute significantly to the overall clinical efficacy and pharmacological effect of the drug.[5] Therefore, a direct head-to-head comparison of the kinase inhibition profiles based on experimental data is not feasible at this time. The prevailing understanding is that the potent anti-tumor activity of Lenvatinib is driven by the parent molecule.

Experimental Protocols

The determination of kinase inhibitory activity, such as IC50 values, is typically performed using in vitro kinase assays. A common methodology is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

General Protocol for In Vitro Kinase Inhibition Assay (HTRF)
  • Compound Preparation : A serial dilution of the test compound (e.g., Lenvatinib) is prepared in an appropriate solvent, typically DMSO.

  • Reaction Mixture : The kinase, a biotinylated substrate peptide, and the test compound are added to the wells of a microplate.

  • Initiation of Reaction : The kinase reaction is initiated by the addition of ATP.

  • Incubation : The plate is incubated at a controlled temperature to allow for substrate phosphorylation.

  • Detection : A solution containing a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665 is added to the wells.

  • Signal Measurement : The plate is read on an HTRF-compatible reader, and the ratio of fluorescence at 665 nm and 620 nm is calculated.

  • Data Analysis : The percentage of inhibition is plotted against the compound concentration, and the IC50 value is determined using non-linear regression analysis.

Visualizing Key Pathways and Processes

To illustrate the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

Lenvatinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) VEGFR->Downstream_Signaling FGFR->Downstream_Signaling PDGFRa->Downstream_Signaling RET RET RET->Downstream_Signaling KIT KIT KIT->Downstream_Signaling Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->RET Lenvatinib->KIT Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Tumor_Growth Tumor Growth & Proliferation Downstream_Signaling->Tumor_Growth

Caption: Lenvatinib's multi-targeted inhibition of key signaling pathways.

Kinase_Inhibition_Assay_Workflow start Start compound_prep Prepare Lenvatinib Serial Dilution start->compound_prep reaction_setup Set Up Kinase Reaction: - Kinase - Substrate - Lenvatinib compound_prep->reaction_setup atp_addition Initiate Reaction with ATP reaction_setup->atp_addition incubation Incubate at Controlled Temperature atp_addition->incubation detection_reagents Add HTRF Detection Reagents incubation->detection_reagents read_plate Read Plate on HTRF Reader detection_reagents->read_plate data_analysis Analyze Data and Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Lenvatinib_Metabolism cluster_enzymes Metabolizing Enzymes Lenvatinib Lenvatinib Metabolites Metabolites - O-desmethyl-lenvatinib - N-descyclopropyl-lenvatinib - Lenvatinib N-oxide Lenvatinib->Metabolites Metabolism CYP3A4 CYP3A4 CYP3A4->Metabolites Aldehyde_Oxidase Aldehyde Oxidase Aldehyde_Oxidase->Metabolites Non_Enzymatic Non-Enzymatic Processes Non_Enzymatic->Metabolites

Caption: Overview of Lenvatinib metabolism.

References

Validating Cell-Based Assays for O-Demethyl Lenvatinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of a cell-based assay to determine the activity of O-Demethyl Lenvatinib, a primary metabolite of the multi-targeted tyrosine kinase inhibitor, Lenvatinib. While direct experimental data on the bioactivity of O-Demethyl Lenvatinib is limited in publicly available literature, this document outlines established methodologies for assessing the activity of tyrosine kinase inhibitors (TKIs) and offers a comparative analysis of suitable assay formats. The provided protocols and data for the parent compound, Lenvatinib, serve as a critical benchmark for these validation studies.

Introduction to Lenvatinib and its Metabolism

Lenvatinib is a potent oral TKI that targets multiple receptor tyrosine kinases (RTKs) involved in tumor progression and angiogenesis, including vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET.[1][2][3][4] Its mechanism of action involves the inhibition of kinase activity, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.

Lenvatinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to its O-demethylated metabolite, O-Demethyl Lenvatinib (also known as desmethyl-lenvatinib or M2).[1] While O-Demethyl Lenvatinib is a significant metabolite, studies on its pharmacological activity are scarce. It is generally understood that the parent drug, Lenvatinib, is responsible for the majority of the therapeutic effect. One study noted that because all Lenvatinib metabolites in human plasma were at very low levels compared to Lenvatinib, only Lenvatinib is expected to contribute to the pharmacological effects in humans. This suggests that O-Demethyl Lenvatinib likely possesses significantly lower inhibitory activity than Lenvatinib. The validation of a cell-based assay for O-Demethyl Lenvatinib is crucial to precisely quantify its potential off-target effects or residual activity.

Comparative Analysis of Cell-Based Assay Methodologies

The selection of an appropriate cell-based assay is paramount for accurately determining the inhibitory activity of O-Demethyl Lenvatinib. The ideal assay should be robust, reproducible, and sensitive enough to detect potentially weak inhibitory effects. Below is a comparison of commonly employed methods for evaluating TKI activity.

Assay PrincipleDescriptionAdvantagesDisadvantages
Cell Proliferation/Viability Assays Measures the ability of a compound to inhibit the growth or kill cancer cell lines that are dependent on the target kinase for survival. Common readouts include ATP levels (e.g., CellTiter-Glo®), metabolic activity (e.g., MTT, XTT), or cell counting.Simple, high-throughput, and cost-effective. Provides a functional readout of the compound's overall cellular impact.Indirect measure of kinase inhibition. Can be confounded by off-target effects or general cytotoxicity.
Phosphorylation Assays (Western Blot) Detects the phosphorylation status of the target kinase or its downstream substrates in cell lysates after treatment with the inhibitor.Direct evidence of target engagement and inhibition of kinase activity. Allows for the analysis of multiple signaling pathway components.Lower throughput, semi-quantitative, and requires specific antibodies.
Phosphorylation Assays (ELISA/HTRF®) Quantitative immunoassays that measure the level of a specific phosphorylated protein in cell lysates. Homogeneous Time Resolved Fluorescence (HTRF®) is a common high-throughput format.High-throughput, quantitative, and more sensitive than Western blotting.Requires specific and validated antibody pairs. Can be expensive.
Cell-Based Kinase Activity Assays Utilizes engineered cell lines that express a reporter gene (e.g., luciferase) under the control of a transcription factor regulated by the target kinase pathway.Provides a quantitative measure of pathway activity in a live-cell context. High-throughput compatible.Requires development of specific reporter cell lines. May not fully recapitulate the endogenous signaling context.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols should be optimized for the specific cell lines and reagents used.

Cell Proliferation Assay (MTT-based)

This protocol describes a colorimetric assay to measure cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

Materials:

  • Cancer cell line known to be sensitive to Lenvatinib (e.g., HCC cell lines like HepG2, Huh7; thyroid cancer cell lines like 8505C, TCO1)

  • Complete cell culture medium

  • O-Demethyl Lenvatinib and Lenvatinib (as a positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of O-Demethyl Lenvatinib and Lenvatinib in complete medium. The final concentrations should span a wide range to determine the IC50 value (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO).

  • Replace the medium in the wells with the medium containing the test compounds.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for Phospho-VEGFR2

This protocol details the detection of phosphorylated VEGFR2, a primary target of Lenvatinib, in treated cells.

Materials:

  • Cancer cell line expressing VEGFR2

  • Serum-free and complete cell culture medium

  • VEGF (recombinant human)

  • O-Demethyl Lenvatinib and Lenvatinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to grow to 70-80% confluency.

  • Serum-starve the cells for 24 hours.

  • Pre-treat the cells with various concentrations of O-Demethyl Lenvatinib or Lenvatinib for 2 hours.

  • Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-VEGFR2 signal to total VEGFR2 and β-actin.

Expected Performance Data and Comparison

The following table summarizes reported IC50 values for Lenvatinib in various cancer cell lines. This data serves as a reference for the expected potency of the parent compound. Based on the available information, the IC50 for O-Demethyl Lenvatinib is anticipated to be significantly higher, indicating lower biological activity.

CompoundCell LineAssay TypeReported IC50 (µM)
LenvatinibHepG2 (Hepatocellular Carcinoma)Cell Viability~5-10
LenvatinibHuh7 (Hepatocellular Carcinoma)Cell Viability~5-15
Lenvatinib8505C (Anaplastic Thyroid Cancer)Cell Viability~24
LenvatinibTCO1 (Anaplastic Thyroid Cancer)Cell Viability~26
LenvatinibHUVEC (Endothelial Cells)VEGFR2 Phosphorylation~0.004 (nM)

Mandatory Visualizations

Lenvatinib_Signaling_Pathway cluster_cell Cancer Cell cluster_pathways Downstream Signaling VEGFR VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR FGFR->RAS_RAF_MEK_ERK FGFR->Angiogenesis PDGFR PDGFR PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway PDGFR->PI3K_AKT_mTOR KIT KIT KIT->PI3K_AKT_mTOR RET RET RET->RAS_RAF_MEK_ERK RET->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Lenvatinib Lenvatinib / O-Demethyl Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFR Lenvatinib->KIT Lenvatinib->RET

Caption: Lenvatinib Signaling Pathway Inhibition.

Assay_Validation_Workflow cluster_workflow Assay Validation Workflow Assay_Selection Select Appropriate Cell-Based Assay Cell_Line_Selection Choose Relevant Cancer Cell Line Assay_Selection->Cell_Line_Selection Dose_Response Perform Dose-Response Experiments (Lenvatinib & O-Demethyl Lenvatinib) Cell_Line_Selection->Dose_Response IC50_Determination Calculate IC50 Values Dose_Response->IC50_Determination Data_Comparison Compare Activity of Metabolite to Parent Drug IC50_Determination->Data_Comparison Assay_Optimization Optimize Assay Conditions (e.g., cell density, incubation time) Data_Comparison->Assay_Optimization Reproducibility Assess Assay Reproducibility (Intra- & Inter-assay) Assay_Optimization->Reproducibility Final_Validation Final Assay Validation Report Reproducibility->Final_Validation

Caption: Cell-Based Assay Validation Workflow.

References

Performance Characteristics of O-Demethyl Lenvatinib Analytical Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of O-Demethyl Lenvatinib analytical standards. O-Demethyl Lenvatinib is a primary metabolite of Lenvatinib, a multi-kinase inhibitor used in the treatment of various cancers. Accurate and reliable analytical standards are crucial for the quantification of this metabolite in pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. This document outlines key performance indicators, presents typical experimental data, and provides detailed analytical methodologies to aid researchers in selecting the most suitable analytical standard for their needs.

Comparative Performance of O-Demethyl Lenvatinib Analytical Standards

The selection of a high-quality analytical standard is paramount for generating accurate and reproducible data. While specific batch-to-batch variations exist, analytical standards from reputable vendors are generally characterized by high purity, stability, and comprehensive documentation. Below is a summary of typical performance characteristics that should be considered when comparing O-Demethyl Lenvatinib analytical standards.

Table 1: Comparison of Typical Performance Characteristics for O-Demethyl Lenvatinib Analytical Standards

Performance CharacteristicVendor A (Typical)Vendor B (Typical)Vendor C (Typical)
Purity (by HPLC) ≥98%≥99%≥98.5%
Identity Confirmation ¹H-NMR, MS¹H-NMR, MS, IR¹H-NMR, MS
Certificate of Analysis (CoA) ProvidedComprehensive CoAProvided
Physical Appearance White to Off-White SolidWhite Crystalline SolidLight Yellow Solid
Solubility Soluble in DMSOSoluble in DMSO, Methanol (B129727)Soluble in DMSO
Storage Conditions -20°C2-8°C-20°C

Note: The data presented in this table is representative and may not reflect the exact specifications of a particular batch. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific information.

Experimental Protocols

Accurate analysis of O-Demethyl Lenvatinib relies on robust and validated analytical methods. The following are detailed protocols for the determination of O-Demethyl Lenvatinib using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is suitable for determining the purity of an O-Demethyl Lenvatinib analytical standard.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of Acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Dissolve the O-Demethyl Lenvatinib standard in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL. Further dilute with the mobile phase to an appropriate concentration for analysis.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the prepared standard solution.

    • Record the chromatogram and integrate the peak areas.

    • Calculate the purity of the standard by dividing the peak area of the main component by the total peak area of all components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Quantification in Biological Matrices

This method is highly sensitive and selective for the quantification of O-Demethyl Lenvatinib in plasma samples.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for O-Demethyl Lenvatinib and an appropriate internal standard.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the LC-MS/MS system.

Visualizations

To further elucidate the context and methodologies, the following diagrams are provided.

Lenvatinib_Metabolism Lenvatinib Lenvatinib CYP3A4 CYP3A4 Lenvatinib->CYP3A4 Demethylation O_Demethyl_Lenvatinib O-Demethyl Lenvatinib (M2) Further_Metabolism Further Metabolites O_Demethyl_Lenvatinib->Further_Metabolism CYP3A4->O_Demethyl_Lenvatinib

Caption: Metabolic pathway of Lenvatinib to O-Demethyl Lenvatinib.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry Chromatographic_Separation->Mass_Spectrometry Data_Analysis Data Analysis Mass_Spectrometry->Data_Analysis

Caption: Experimental workflow for O-Demethyl Lenvatinib analysis.

A Comparative Guide to the Pharmacokinetic Profile of Lenvatinib and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the multi-kinase inhibitor Lenvatinib and its primary metabolites. The information presented herein is compiled from publicly available data and is intended to support research and drug development efforts.

Lenvatinib is an orally administered tyrosine kinase inhibitor that targets multiple pathways involved in tumor growth and angiogenesis.[1] Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety profile.

Comparative Pharmacokinetic Data

Lenvatinib undergoes extensive metabolism; however, the parent drug remains the predominant circulating component in human plasma.[2] A human mass balance study using radiolabeled Lenvatinib ([¹⁴C]-Lenvatinib) revealed that unchanged Lenvatinib accounted for 60% of the total radioactivity in plasma.[2] The peak plasma concentrations of its analyzed metabolites were found to be more than 700-fold lower than that of Lenvatinib, indicating significantly lower systemic exposure.[2] Consequently, it is understood that the pharmacological activity of Lenvatinib is primarily attributable to the parent compound.

Due to the very low plasma concentrations of the metabolites in humans, a detailed pharmacokinetic profile for each is not well-established. The following table summarizes the key pharmacokinetic parameters for Lenvatinib and provides a qualitative comparison for its major metabolites.

ParameterLenvatinibMajor Metabolites (M1, M2, M3)
Maximum Plasma Concentration (Cmax) Dose-proportional increase; Geometric mean of 293 ng/mL (single 24 mg dose)>700-fold lower than Lenvatinib[2]
Time to Maximum Plasma Concentration (Tmax) 1 to 4 hours post-dose[1]Not well-characterized due to low concentrations.
Area Under the Curve (AUC) Dose-proportional increase; Geometric mean AUC(0-24h) of 3220 ng·h/mL (single 24 mg dose)Significantly lower than Lenvatinib.
Terminal Half-life (t1/2) Approximately 28 hours[1]Not well-characterized due to low concentrations.
Systemic Exposure Accounts for 60% of total drug-related radioactivity in plasma[2]Plasma concentrations are generally below the lower limit of quantification for most assays.[2]

Note: M1 (descyclopropyl lenvatinib), M2 (O-demethyl lenvatinib), and M3 (lenvatinib N-oxide) are considered the major metabolites.[3]

Lenvatinib Metabolic Pathways

Lenvatinib is metabolized through several pathways, primarily involving cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase (AO).[1] The main biotransformation processes include demethylation, N-oxidation, and oxidation by aldehyde oxidase.

Lenvatinib_Metabolism cluster_cyp3a4 CYP3A4 cluster_ao Aldehyde Oxidase Lenvatinib Lenvatinib M2 M2 (Desmethyl-lenvatinib) Lenvatinib->M2 Demethylation M3 M3 (N-oxide) Lenvatinib->M3 N-oxidation M3_prime M3' Lenvatinib->M3_prime Oxidation M2_prime M2' M2->M2_prime Oxidation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (Reverse Phase) supernatant->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification (Calibration Curve) ms->quant

References

A Researcher's Guide to Assessing the Specificity of an O-Demethyl Lenvatinib Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate detection and quantification of drug metabolites are critical for pharmacokinetic and pharmacodynamic studies. Lenvatinib, a multi-kinase inhibitor, is metabolized in the body to several forms, including O-Demethyl Lenvatinib. Specific antibodies that can distinguish between the parent drug and its metabolites are invaluable tools. This guide provides a framework for assessing the specificity of a putative O-Demethyl Lenvatinib antibody, comparing its performance with the gold-standard analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and offering detailed experimental protocols.

Lenvatinib and its O-Demethylated Metabolite

Lenvatinib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of O-Demethyl Lenvatinib.[1] This metabolic process involves the removal of a methyl group from the methoxy (B1213986) moiety on the quinoline (B57606) ring, resulting in a hydroxyl group. The structural similarity between Lenvatinib and its metabolite necessitates highly specific analytical methods to differentiate them accurately.

dot

Lenvatinib Lenvatinib C₂₁H₁₉ClN₄O₄ Metabolism CYP3A4-mediated O-demethylation Lenvatinib->Metabolism ODemethyl_Lenvatinib O-Demethyl Lenvatinib C₂₀H₁₇ClN₄O₄ Metabolism->ODemethyl_Lenvatinib

Caption: Metabolic conversion of Lenvatinib to O-Demethyl Lenvatinib.

Comparison of Detection Methodologies

The choice of an analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and available resources. Below is a comparison of immunoassay-based methods for a hypothetical O-Demethyl Lenvatinib antibody versus the established LC-MS/MS technique.

FeatureCompetitive ELISADot BlotLC-MS/MS
Principle Antigen-antibody binding competitionDirect antigen-antibody binding on a membranePhysicochemical separation and mass-to-charge ratio detection
Specificity Dependent on antibody quality; potential for cross-reactivityDependent on antibody quality; semi-quantitativeVery high; can distinguish structurally similar molecules
Sensitivity High (ng/mL to pg/mL range)Moderate; primarily qualitativeVery high (pg/mL to fg/mL range)
Throughput High (96-well plate format)HighLower; sequential sample analysis
Cost per Sample Low to moderateLowHigh
Expertise Required ModerateLowHigh; requires specialized personnel
Instrumentation Plate readerImaging systemLC-MS/MS system

Assessing Antibody Specificity: A Data-Driven Approach

A crucial step in validating an antibody is to quantify its cross-reactivity with the parent drug and other relevant molecules. The results of such an analysis should be systematically recorded.

Table of Cross-Reactivity Data
Compound TestedMethodConcentration Range% Cross-Reactivity
O-Demethyl LenvatinibCompetitive ELISA0.1 - 100 ng/mL100%
LenvatinibCompetitive ELISA1 - 1000 ng/mL< 1%
Lenvatinib N-OxideCompetitive ELISA1 - 1000 ng/mL< 0.5%
Descyclopropyl LenvatinibCompetitive ELISA1 - 1000 ng/mL< 0.5%
O-Demethyl LenvatinibDot Blot10, 50, 100 ng+++
LenvatinibDot Blot10, 50, 100 ng-

This table is a template for presenting experimental results. The percentage of cross-reactivity in a competitive ELISA is calculated as: (IC50 of O-Demethyl Lenvatinib / IC50 of the test compound) x 100.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reproducible results when assessing antibody specificity.

Protocol 1: Competitive ELISA for Specificity Assessment

This protocol determines the degree of cross-reactivity of the antibody with Lenvatinib and other metabolites.

dot

Competitive ELISA Workflow cluster_0 Competitive ELISA Workflow A Coat plate with O-Demethyl Lenvatinib-BSA conjugate B Block non-specific binding sites A->B C Add antibody mixed with sample or standard (Lenvatinib or Metabolite) B->C D Incubate and Wash C->D E Add enzyme-conjugated secondary antibody D->E F Incubate and Wash E->F G Add substrate and measure signal F->G H Analyze data: Signal is inversely proportional to analyte concentration G->H

Caption: Workflow of a competitive ELISA for O-Demethyl Lenvatinib.

Materials:

  • 96-well microtiter plates

  • O-Demethyl Lenvatinib antibody

  • O-Demethyl Lenvatinib-BSA conjugate (for coating)

  • Lenvatinib and other metabolites for cross-reactivity testing

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute the O-Demethyl Lenvatinib-BSA conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competition: In separate tubes, pre-incubate the O-Demethyl Lenvatinib antibody with varying concentrations of free O-Demethyl Lenvatinib (for the standard curve) or the potential cross-reactants (Lenvatinib, etc.).

  • Incubation: Add 100 µL of the antibody/analyte mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of substrate solution to each well and incubate in the dark until color develops.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Protocol 2: Dot Blot for Qualitative Specificity Screening

A dot blot is a rapid and simple method to qualitatively assess the binding of the antibody to O-Demethyl Lenvatinib versus Lenvatinib.

dot

Dot Blot Specificity Assessment cluster_1 Dot Blot Specificity Assessment A Spot O-Demethyl Lenvatinib and Lenvatinib directly onto a nitrocellulose membrane B Block the membrane A->B C Incubate with O-Demethyl Lenvatinib primary antibody B->C D Wash C->D E Incubate with HRP-conjugated secondary antibody D->E F Wash E->F G Add chemiluminescent substrate and image F->G H Analyze: Signal should only appear for O-Demethyl Lenvatinib G->H

Caption: Principle of a Dot Blot for antibody specificity.

Materials:

  • Nitrocellulose or PVDF membrane

  • O-Demethyl Lenvatinib and Lenvatinib

  • O-Demethyl Lenvatinib antibody

  • HRP-conjugated secondary antibody

  • Blocking buffer

  • Wash buffer (TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Application: Spot 1-2 µL of different concentrations of O-Demethyl Lenvatinib and Lenvatinib directly onto the membrane. Allow the spots to dry completely.

  • Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the O-Demethyl Lenvatinib antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

The Gold Standard: LC-MS/MS

For definitive quantification and specificity confirmation, LC-MS/MS remains the unparalleled benchmark.[2] This technique physically separates the parent drug from its metabolites using liquid chromatography before detection by tandem mass spectrometry. The high specificity is derived from the unique mass-to-charge ratios and fragmentation patterns of each molecule. While it has lower throughput and higher operational costs, LC-MS/MS provides the most reliable and accurate data, making it essential for validating any new antibody-based method.

Conclusion

The development of a specific antibody for O-Demethyl Lenvatinib offers a high-throughput and cost-effective alternative to LC-MS/MS for certain applications. However, rigorous validation of its specificity is paramount. By employing a combination of competitive ELISA and dot blot techniques, and by comparing the results against the gold standard of LC-MS/MS, researchers can confidently assess the performance of an O-Demethyl Lenvatinib antibody. This comprehensive evaluation ensures the generation of reliable data crucial for advancing drug development and clinical research.

References

Lenvatinib Mesylate Bioequivalence: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of bioequivalence studies for Lenvatinib (B1674733) mesylate, the active ingredient in Lenvima®, a multi-kinase inhibitor used in the treatment of various cancers.[1][2][3] As the patent exclusivity for Lenvima nears its end, the development of generic alternatives is a key focus for pharmaceutical research. This document summarizes publicly available data from bioequivalence studies, offering a valuable resource for drug development professionals.

Pharmacokinetic Data Summary

Bioequivalence is established when the pharmacokinetic parameters of a generic drug are shown to be equivalent to those of the reference product.[4] The key parameters assessed are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[5][6] The acceptance criteria for bioequivalence are that the 90% confidence intervals (CIs) for the ratio of the geometric means (GMR) of Cmax, AUC0-t (from time zero to the last measurable concentration), and AUC0-∞ (from time zero to infinity) for the test and reference products fall within the range of 80% to 125%.[5][6][7]

Below is a summary of results from two separate bioequivalence studies conducted in healthy Chinese subjects, comparing a generic Lenvatinib mesylate formulation to the reference product, Lenvima®. Both studies were randomized, open-label, single-dose, two-period crossover trials.[5][6][8]

Table 1: Bioequivalence Study of 10 mg Lenvatinib Mesylate Capsules [5][8]

ConditionPharmacokinetic ParameterGeometric Mean Ratio (GMR) (%)90% Confidence Interval (CI)Bioequivalent
Fasting Cmax99.89Within 80%-125%Yes
AUC0-t102.98Within 80%-125%Yes
AUC0-∞103.19Within 80%-125%Yes
Postprandial Cmax98.96Within 80%-125%Yes
AUC0-t94.25Within 80%-125%Yes
AUC0-∞95.27Within 80%-125%Yes

Table 2: Bioequivalence Study of 4 mg Lenvatinib Mesylate Capsules [6][7]

ConditionPharmacokinetic Parameter90% Confidence Interval (CI) for GMRBioequivalent
Fasting Cmax, AUCWithin 80%-125%Yes
Postprandial Cmax, AUCWithin 80%-125%Yes

These studies demonstrate that the tested generic Lenvatinib mesylate formulations are bioequivalent to the reference product, Lenvima®, under both fasting and postprandial conditions.[5][6][7][8]

Experimental Protocols

The following is a generalized experimental protocol for a Lenvatinib mesylate bioequivalence study, based on the methodologies reported in the cited studies.[5][6][8][9]

Study Design: A randomized, open-label, single-dose, two-treatment, two-period, crossover study design is typically employed.[5][6][9] This design allows for each subject to serve as their own control, minimizing variability. The study is often conducted under both fasting and postprandial conditions in separate cohorts to assess the effect of food on drug absorption.[5][6][8] A washout period of at least 14 days is implemented between the two treatment periods to ensure complete elimination of the drug from the body before the next administration.[5][6][8] The long elimination half-life of lenvatinib necessitates an adequate washout period.[9]

Subjects: Healthy male and non-pregnant, non-lactating female subjects are recruited for these studies.[5][9] Key inclusion criteria typically include an age range of 18-65 years and a body mass index (BMI) within a specified range.[5] Exclusion criteria are extensive and include any clinically significant abnormalities, history of drug or alcohol abuse, and allergies to the study drug or its excipients.[5]

Drug Administration and Blood Sampling: Subjects receive a single oral dose of either the test (generic) or reference (Lenvima®) Lenvatinib mesylate capsule (e.g., 4 mg or 10 mg).[6][8] Blood samples are collected at predetermined time points before and after drug administration to characterize the pharmacokinetic profile.

Pharmacokinetic Analysis: Plasma concentrations of Lenvatinib are determined using a validated analytical method. The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated from the concentration-time data.[5]

Statistical Analysis: Statistical analysis is performed to compare the pharmacokinetic parameters of the test and reference products. The 90% confidence intervals for the geometric mean ratios of Cmax and AUC are calculated to determine if they fall within the predefined bioequivalence limits of 80-125%.[5][6]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow of a Lenvatinib bioequivalence study.

G cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_washout Washout Period cluster_period2 Period 2 cluster_analysis Data Analysis s1 Subject Screening s2 Informed Consent s1->s2 s3 Enrollment of Healthy Volunteers s2->s3 p1_rand Randomization to Test or Reference Drug s3->p1_rand p1_dose Single Dose Administration p1_rand->p1_dose p1_pk Serial Blood Sampling (Pharmacokinetic Analysis) p1_dose->p1_pk w 14-Day Washout p1_pk->w p2_cross Crossover to Alternate Drug w->p2_cross p2_dose Single Dose Administration p2_cross->p2_dose p2_pk Serial Blood Sampling (Pharmacokinetic Analysis) p2_dose->p2_pk a1 Bioanalytical Assay of Plasma Samples p2_pk->a1 a2 Pharmacokinetic Parameter Calculation (Cmax, AUC) a1->a2 a3 Statistical Analysis (90% CI for GMR) a2->a3 a4 Bioequivalence Conclusion a3->a4

Lenvatinib Bioequivalence Study Workflow
Lenvatinib Mechanism of Action: Signaling Pathway

Lenvatinib is a multi-targeted tyrosine kinase inhibitor.[1][2] It exerts its anticancer effects by inhibiting several key signaling pathways involved in tumor angiogenesis and proliferation.[2][10] The diagram below illustrates the primary targets of Lenvatinib.

G cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR1, 2, 3 VEGF->VEGFR FGF FGF FGFR FGFR1, 2, 3, 4 FGF->FGFR PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa other_ligands Other Ligands (e.g., SCF, GDNF) RET RET other_ligands->RET cKIT c-KIT other_ligands->cKIT pathways e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR VEGFR->pathways FGFR->pathways PDGFRa->pathways RET->pathways cKIT->pathways angiogenesis Angiogenesis pathways->angiogenesis proliferation Cell Proliferation pathways->proliferation survival Cell Survival pathways->survival Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->RET Lenvatinib->cKIT

Lenvatinib's Inhibition of Signaling Pathways

References

Safety Operating Guide

Personal protective equipment for handling O-Demethyl Lenvatinib hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling O-Demethyl Lenvatinib hydrochloride. Adherence to these procedures is mandatory to ensure personnel safety and prevent contamination.

This compound is the primary metabolite of Lenvatinib, a potent multi-targeted tyrosine kinase inhibitor.[1][2] Due to its relationship with a potent active pharmaceutical ingredient (API), it must be handled with extreme care, employing containment strategies and personal protective equipment to minimize exposure.[3][4][5]

Engineering Controls and Containment

Engineering controls are the primary method for minimizing exposure to potent compounds.[5] All handling of this compound in powder form should occur within a designated area with specific containment equipment.

  • Primary Containment: Use of a containment ventilated enclosure (CVE), such as a glovebox or an isolator, is required for all weighing and solution preparation activities to prevent the generation and inhalation of dust.[4][6]

  • Ventilation: All work must be conducted in a well-ventilated area.[6] Laboratory spaces should have dedicated, single-pass air handling systems with appropriate exhaust filtration (e.g., HEPA filters) to prevent cross-contamination.[4][7]

  • Pressure Differentials: The handling area should be maintained under negative pressure relative to adjacent spaces to prevent the escape of airborne particulates.[4]

Personal Protective Equipment (PPE)

While engineering controls are the primary barrier, appropriate PPE is a mandatory secondary layer of protection.[3][5]

Protection Type Specific PPE Requirement Rationale
Respiratory Protection NIOSH-approved respirator with P100 filters or a Powered Air-Purifying Respirator (PAPR).[5][8]To prevent inhalation of aerosolized particles.
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile).[6]To prevent skin contact.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes and airborne particles.
Body Protection Disposable, dedicated lab coat or coveralls with elastic cuffs.[6]To prevent contamination of personal clothing.

Step-by-Step Handling Protocol

Preparation:

  • Designated Area: Cordon off and clearly label the designated handling area.

  • Decontamination: Ensure all surfaces and equipment within the containment unit are clean before starting.

  • PPE Donning: Put on all required PPE in the correct sequence (e.g., inner gloves, lab coat, outer gloves, respiratory protection, eye protection).

Handling:

  • Weighing: Conduct all weighing of the solid compound within a CVE.

  • Solution Preparation: If preparing a solution, add the solvent to the solid within the CVE to minimize dust generation.

  • Transport: When moving the compound outside of the primary containment, ensure it is in a sealed, labeled, and shatter-proof secondary container.

Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate cleaning agent.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination and dispose of it as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]

Emergency Procedures

In case of accidental exposure, follow these immediate steps:

Exposure Route Immediate Action
Inhalation Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[6]
Eye Contact Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[6]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, disposable equipment, and the compound itself, must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal Method: Dispose of waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[6] Do not discharge into sewer systems or the general environment.[6]

  • Packaging Disposal: Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, if permissible by local regulations.[6]

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Handling Area don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh Enter Containment dissolve Prepare Solution weigh->dissolve decon Decontaminate Surfaces & Equipment dissolve->decon Exit Containment doff_ppe Doff & Dispose of PPE decon->doff_ppe wash Wash Hands doff_ppe->wash collect_waste Collect & Seal Hazardous Waste doff_ppe->collect_waste

Caption: A logical workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.